molecular formula C4H5NO3S B1601764 Furan-2-Sulfonamide CAS No. 55673-71-7

Furan-2-Sulfonamide

Cat. No.: B1601764
CAS No.: 55673-71-7
M. Wt: 147.15 g/mol
InChI Key: RHBMVXBGYGIDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-sulfonamide (CAS 55673-71-7) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a sulfonamide group attached to a furan ring, a combination that creates a promising scaffold for developing biologically active molecules. The molecular formula is C4H5NO3S, with a molecular weight of 147.15 g/mol . Its primary research application is in the design and synthesis of novel carbonic anhydrase inhibitors (CAIs). Recent studies highlight that substituted furan sulfonamides demonstrate effective inhibition against several human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, and hCA IX) . Some derivatives have shown superior potency compared to the reference drug acetazolamide (AAZ), indicating significant potential for researching therapeutics targeting conditions like glaucoma, epilepsy, and tumors . Beyond carbonic anhydrase research, the furan-sulfonamide motif is a structure of broad interest in chemical biology. Furan derivatives are extensively investigated for diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . The inherent properties of the furan ring, such as its ability to act as a bioisostere for phenyl rings and participate in key molecular interactions, make it a versatile core structure for optimizing drug-like properties . Researchers utilize this compound as a foundational precursor to explore these structure-activity relationships and develop new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBMVXBGYGIDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546250
Record name Furan-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55673-71-7
Record name Furan-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Furan-2-Sulfonamide from Furan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-2-sulfonamide is a critical heterocyclic building block in medicinal chemistry, serving as a scaffold for a wide array of therapeutic agents due to the combined pharmacological significance of the furan ring and the sulfonamide moiety.[1][2][3] The synthesis of this compound, however, is not trivial. The primary challenge lies in the inherent acid sensitivity of the furan ring, which is prone to polymerization and degradation under the harsh conditions typically employed for aromatic sulfonation.[4][5] This guide provides a detailed examination of the core synthetic strategies to produce this compound from furan, navigating the delicate balance between achieving electrophilic substitution and preserving the integrity of the heterocyclic core. We will dissect two primary pathways for the synthesis of the key intermediate, furan-2-sulfonyl chloride, and its subsequent conversion to the target sulfonamide. This document emphasizes the chemical rationale behind methodological choices, offers detailed, step-by-step protocols, and presents a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Convergence of Furan and Sulfonamide Moieties

The furan nucleus is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[6] Similarly, the sulfonamide functional group is a cornerstone of pharmacology, most famously represented by the sulfa drugs, but also present in diuretics, hypoglycemics, and anti-inflammatory agents.[3] The conjugation of these two pharmacophores into this compound creates a versatile platform for drug discovery, enabling the exploration of new chemical space and the development of novel therapeutic candidates.

The synthesis of this compound hinges on the electrophilic substitution at the C2 position of the furan ring. Furan's reactivity towards electrophiles is greater than that of benzene, but this heightened reactivity is coupled with a pronounced instability in the presence of strong acids.[5] This duality necessitates the use of carefully selected reagents and precisely controlled reaction conditions to favor the desired sulfonation pathway over competing degradation reactions.

Core Synthetic Strategy: A Two-Stage Pathway

The most reliable and widely applicable synthesis of this compound from furan is a two-stage process. The first stage focuses on the creation of the highly reactive intermediate, furan-2-sulfonyl chloride. The second stage involves the nucleophilic substitution of the chloride with an ammonia source to yield the final product.

This compound Synthesis Overview Furan Furan SulfonylChloride Furan-2-Sulfonyl Chloride Furan->SulfonylChloride Stage 1: Sulfonylation/ Chlorination Sulfonamide This compound SulfonylChloride->Sulfonamide Stage 2: Amination

Caption: Overall two-stage synthetic pathway from furan to this compound.

Stage 1: Synthesis of the Furan-2-Sulfonyl Chloride Intermediate

The formation of furan-2-sulfonyl chloride is the most critical and challenging step of the synthesis. The choice of sulfonating and chlorinating agent directly impacts the yield, purity, and scalability of the process. We will explore two robust methods.

Method A: Direct Chlorosulfonylation with Chlorosulfonic Acid

This method combines sulfonation and chlorination into a single, powerful step. Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent capable of directly introducing the sulfonyl chloride group onto the furan ring.

  • Expertise & Causality: The success of this method is entirely dependent on rigorous temperature control. Furan's sensitivity to acid requires the reaction to be conducted at sub-zero temperatures (e.g., -10°C to 0°C).[7] At these temperatures, the rate of the desired electrophilic substitution remains viable, while the kinetics of the acid-catalyzed polymerization are significantly suppressed. The use of a non-reactive, inert solvent such as dichloromethane is crucial to ensure proper mixing and heat dissipation.[7] This approach, while efficient, requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid.[8]

Direct Chlorosulfonylation cluster_0 Mechanism: Electrophilic Aromatic Substitution Furan Furan Intermediate Sigma Complex (Resonance Stabilized) Furan->Intermediate + HSO3Cl Reagent ClSO3H Product Furan-2-sulfonyl chloride Intermediate->Product - H+

Caption: Simplified mechanism for the direct chlorosulfonylation of furan.

Experimental Protocol: Direct Chlorosulfonylation

  • Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and an addition funnel.

  • Reagents: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and furan under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., ice/salt or cryocooler).

  • Addition: Add chlorosulfonic acid dropwise via the addition funnel to a separate solution of dichloromethane, also cooled to -10°C.[7] This diluted reagent is then added slowly to the furan solution, ensuring the internal temperature does not rise above -5°C.[7]

  • Reaction: Stir the mixture at low temperature for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC-MS if possible. The reaction may then be allowed to warm slowly to room temperature and stirred for an extended period (e.g., 24-72 hours).[7]

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude furan-2-sulfonyl chloride, which can be used directly or purified further.[7]

Method B: Two-Step Sulfonation-Chlorination

This method separates the sulfonation and chlorination steps, offering a milder and often more controllable alternative, particularly for sensitive or substituted furans.

  • Expertise & Causality:

    • Step 1 (Sulfonation): The use of a sulfur trioxide-pyridine (SO₃·py) complex is the key to this method's success.[4][5] The pyridine neutralizes the strong Lewis acidity of SO₃, creating a less aggressive electrophile that readily sulfonates the furan ring at the 2-position without causing degradation.[5][9] This forms the stable furan-2-sulfonic acid.

    • Step 2 (Chlorination): The resulting sulfonic acid is not electrophilic enough for amination. It must be converted to the corresponding sulfonyl chloride. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard for this transformation.[7] The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the chlorinating agent, followed by intramolecular rearrangement and displacement to form the sulfonyl chloride. A base like pyridine is often added to catalyze the reaction and scavenge the acidic byproducts.[7]

Experimental Protocol: Two-Step Sulfonation-Chlorination

Step 1: Synthesis of Furan-2-Sulfonic Acid

  • Setup: In a flask under a nitrogen atmosphere, dissolve the SO₃·pyridine complex in a suitable solvent like pyridine or dioxane at room temperature.[5]

  • Addition: Add furan dropwise to the solution while maintaining the temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolation: The furan-2-sulfonic acid can often be precipitated or isolated after an appropriate work-up, though it is frequently used directly in the next step.

Step 2: Synthesis of Furan-2-Sulfonyl Chloride

  • Reagents: To the crude furan-2-sulfonic acid (or its salt) cooled in an ice bath, add an inert solvent like dichloromethane.

  • Chlorination: Slowly add phosphorus pentachloride (PCl₅) portion-wise.[7] Alternatively, thionyl chloride can be used, often with a catalytic amount of DMF.

  • Reaction: Allow the reaction to stir, warming to room temperature overnight.[7]

  • Work-up & Isolation: Perform an aqueous work-up similar to Method A (quenching on ice, extraction, washing, drying) to isolate the furan-2-sulfonyl chloride.[7]

Comparative Summary of Stage 1 Methods
FeatureMethod A: Direct ChlorosulfonylationMethod B: Two-Step Sulfonation-Chlorination
Primary Reagent(s) Chlorosulfonic Acid (ClSO₃H)SO₃·Pyridine complex; PCl₅ or SOCl₂
Key Advantage Procedurally simpler (one step)Milder, more controllable; better for sensitive substrates
Key Disadvantage Harsh reagent, requires strict temperature controlLonger procedure (two distinct steps)
Safety Concerns Highly corrosive and reactive reagentSO₃·py is moisture-sensitive; PCl₅/SOCl₂ are corrosive
Typical Substrates Robust, unsubstituted furanSubstituted or more delicate furan derivatives

Stage 2: Amination of Furan-2-Sulfonyl Chloride

This final stage is a standard and generally high-yielding conversion of the sulfonyl chloride to the primary sulfonamide.

  • Expertise & Causality: Furan-2-sulfonyl chloride is a potent electrophile. The sulfur atom is electron-deficient and readily attacked by nucleophiles. Ammonia (or an ammonium salt) serves as the nitrogen nucleophile. The reaction is a classic nucleophilic substitution at a sulfonyl center. Using an excess of aqueous ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated during the reaction.[10]

Experimental Protocol: Synthesis of this compound

  • Setup: Place a concentrated aqueous solution of ammonium hydroxide in a flask and cool it in an ice bath (0-5°C).

  • Addition: Prepare a solution of the crude furan-2-sulfonyl chloride in a water-miscible solvent like acetone or THF. Add this solution dropwise to the vigorously stirred, cold ammonia solution.[7]

  • Reaction: A white precipitate of this compound should form. Continue stirring the mixture in the ice bath for 1-2 hours and then allow it to warm to room temperature.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove any ammonium salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G start Furan step1A Method A: Chlorosulfonic Acid (CH2Cl2, -10°C) start->step1A step1B Method B: 1. SO3-Pyridine 2. PCl5 start->step1B intermediate Furan-2-Sulfonyl Chloride step1A->intermediate step1B->intermediate step2 Amination: Aq. NH4OH (0°C to RT) intermediate->step2 product This compound step2->product purify Purification: Recrystallization product->purify final Final Product purify->final

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from furan is a well-established but nuanced process that requires a deep understanding of the reactivity of the furan ring. The choice between direct chlorosulfonylation and a two-step sulfonation-chlorination approach depends on the specific substrate, available equipment, and desired scale. By carefully controlling reaction conditions, particularly temperature, researchers can successfully navigate the challenges of furan's acid sensitivity to produce this valuable chemical intermediate. The protocols and rationales provided in this guide offer a solid foundation for the synthesis and further derivatization of furan-based sulfonamides, paving the way for future discoveries in drug development.

References

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • MIDDE SRIDHAR CHEMISTRY. (2021, May 31). PREPARATION AND PROPERTIES OF FURAN#FURAN [Video]. YouTube. [Link]

  • Química Organica.org. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. Retrieved January 22, 2026, from [Link]

  • Bender, P. E., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S. Patent No. US6022984A.
  • MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube. [Link]

  • Durkin, K. A., et al. (2014). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 22, 2026, from [Link]

  • Sorenson, E. J., et al. (2021). Furan surfactant compositions and methods. WIPO Patent No. WO2021225932A1.
  • Reyes-Mayorga, J. C., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 22, 2026, from [Link]

  • Terent'ev, A. P., & Kazitsyna, L. A. (1947). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry, 12(5), 746-753. [Link]

  • K...c, S., et al. (2013). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Rochnia, S., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Di Marino, M., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • Al-Ostath, A. I., & Al-Majid, A. M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Al-Fatlawi, A. A. Y., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Henegar, K. E. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. U.S. Patent No. US4556733A.
  • Joshi, R. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved January 22, 2026, from [Link]

  • Di Marino, M., et al. (2024). General scheme of the study of furan stability. ResearchGate. [Link]

  • Singh, S., et al. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. [Link]

Sources

Furan-2-Sulfonamide: A Core Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Furan-Sulfonamide Moiety

Furan-2-Sulfonamide, identified by the CAS Number 55673-71-7 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1][2][3] This compound elegantly merges a furan ring with a sulfonamide functional group, creating a scaffold with significant potential for developing biologically active molecules.[2] The furan ring, an aromatic heterocycle, acts as a versatile bioisostere for other aromatic systems like phenyl rings, while the sulfonamide group is a well-established pharmacophore known for its strong interactions with various enzyme active sites.[2] This unique combination makes this compound a compound of high interest for researchers aiming to design and synthesize novel therapeutic agents. Its primary and most explored application lies in the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases.[2]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, key applications in drug development, and essential safety and handling protocols.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While some experimental data for this compound is not extensively reported in publicly available literature, the core properties are summarized below.

PropertyValueSource(s)
CAS Number 55673-71-7[1][4]
Molecular Formula C₄H₅NO₃S[1][2][5]
Molecular Weight 147.15 g/mol [1][2]
Monoisotopic Mass 146.99901 Da[5]
Physical Form Powder[4]
Purity Typically ≥95%[4]
Boiling Point No data available[6]
Melting Point Not specified in available literature
Solubility Expected to be water-soluble[7]

Note: Solubility data is inferred from the general class of sulfonamides and should be experimentally verified.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process. The most common and logical pathway involves the initial sulfonation of the furan ring, followed by chlorination to form the reactive sulfonyl chloride intermediate, which is then subjected to amination. This approach is necessitated by the acid-sensitive nature of the furan ring, which is prone to polymerization under harsh acidic conditions.[7] Therefore, mild sulfonating agents are required.

Experimental Protocol: Synthesis via Furan-2-Sulfonyl Chloride

This protocol describes a validated, two-step laboratory-scale synthesis.

Step 1: Synthesis of Furan-2-Sulfonyl Chloride

The foundational step is the conversion of furan into a more stable sulfonic acid derivative, which is then chlorinated.

  • Sulfonation of Furan:

    • Rationale: Direct sulfonation with strong acids is avoided. The use of a sulfur trioxide-pyridine complex provides a milder, more controlled electrophilic aromatic substitution.

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of sulfur trioxide-pyridine complex in pyridine.

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add furan dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

    • The resulting product is the pyridinium salt of furan-2-sulfonic acid.

  • Chlorination to Furan-2-Sulfonyl Chloride (CAS 52665-48-2):

    • Rationale: The sulfonic acid (or its salt) is converted to the more reactive sulfonyl chloride, which is susceptible to nucleophilic attack by ammonia in the next step. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective chlorinating agents.

    • Carefully add the pyridinium salt of furan-2-sulfonic acid to an excess of thionyl chloride in an inert solvent like dichloromethane under a fume hood.

    • Heat the reaction mixture to reflux for 2-4 hours until the evolution of gas ceases.

    • Cool the mixture and carefully quench any remaining thionyl chloride with ice-cold water.

    • Extract the Furan-2-Sulfonyl Chloride into an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude Furan-2-Sulfonyl Chloride, which can be used directly or purified by vacuum distillation.

Step 2: Amination to this compound

  • Ammonolysis:

    • Rationale: The sulfonyl chloride is a highly reactive electrophile. Reaction with a nucleophile like ammonia or ammonium hydroxide readily displaces the chloride to form the stable sulfonamide.

    • Dissolve the crude Furan-2-Sulfonyl Chloride in an inert solvent such as acetone or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

    • Continue stirring at room temperature for 2-3 hours after the addition is complete.

    • Remove the organic solvent under reduced pressure.

    • The resulting solid this compound can be collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the purified product.

Synthesis Workflow Diagram

Synthesis_Workflow Furan Furan FSA Furan-2-Sulfonic Acid (Pyridinium Salt) Furan->FSA Sulfonation SO3Py Sulfur Trioxide- Pyridine Complex SO3Py->FSA FSC Furan-2-Sulfonyl Chloride FSA->FSC Chlorination Chlorination Chlorinating Agent (e.g., SOCl₂) Chlorination->FSC FSA_final This compound FSC->FSA_final Amination Amination Ammonium Hydroxide (NH₄OH) Amination->FSA_final

Caption: General synthesis pathway for this compound.

Applications in Medicinal Chemistry and Drug Development

The furan-sulfonamide scaffold is a cornerstone in the design of targeted therapeutics, primarily due to the sulfonamide group's ability to act as a potent zinc-binding group.

Carbonic Anhydrase Inhibitors (CAIs)

The most significant application of this compound is as a precursor for novel Carbonic Anhydrase Inhibitors (CAIs).[2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic effects in various conditions.

  • Glaucoma: Inhibition of CA isoforms in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

  • Epilepsy: CAIs can modulate pH in the central nervous system, leading to anticonvulsant effects.[2]

  • Oncology: Certain CA isoforms, particularly hCA IX, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. Furan sulfonamide derivatives have shown potent and selective inhibition against these tumor-associated isoforms.[2]

Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrase is a well-elucidated, powerful interaction. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong ligand, coordinating directly to the Zn²⁺ ion located at the catalytic active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic cycle, thus blocking its function.

CA_Inhibition cluster_0 CA Active Site cluster_1 Inhibitor Enzyme Carbonic Anhydrase Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 H2O H₂O/OH⁻ Zinc->H2O Inhibitor Furan-SO₂NH⁻ Inhibitor->Zinc Coordination (Inhibition)

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

Antibacterial Agents

The sulfonamide moiety is the defining feature of sulfa drugs, one of the first classes of synthetic antimicrobial agents. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. While this compound itself is not a frontline antibiotic, its scaffold can be incorporated into more complex molecules to develop novel antibacterial agents.[6]

Other Therapeutic Areas

The versatility of the furan ring and the proven efficacy of the sulfonamide group mean that derivatives are constantly being explored for a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer effects beyond CA inhibition.[2] For instance, certain furan sulfonamide derivatives have been investigated as intermediates in the synthesis of Interleukin-1 (IL-1) inhibitors, which are relevant for treating inflammatory diseases.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from related compounds and general chemical principles dictate the necessary precautions.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation.[7] May be harmful if swallowed or inhaled.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[4] Keep away from strong oxidizing agents.

  • Precursors: The synthesis intermediate, Furan-2-sulfonyl chloride (CAS 52665-48-2) , is particularly hazardous. It is corrosive, causes severe skin and eye burns, and reacts violently with water, liberating toxic gas. Extreme caution must be exercised when handling this intermediate.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust synthesis routes and the proven pharmacological relevance of its constituent parts—the furan ring and the sulfonamide group—provide a reliable platform for the rational design of targeted enzyme inhibitors and other novel therapeutics. Its central role in the development of carbonic anhydrase inhibitors for a range of diseases from glaucoma to cancer underscores its significant and ongoing contribution to the field of drug discovery. As research continues to uncover new biological targets and disease mechanisms, the utility of this versatile scaffold is poised to expand even further.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan-2-sulfonyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Furan, stabilized.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Sulfanilamide.
  • Mars Fishcare North America, Inc. (2019). API Furan-2 Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 55673-71-7.
  • Benchchem. (n.d.). This compound|CAS 55673-71-7.
  • PubChemLite. (n.d.). This compound (C4H5NO3S).
  • Bide Pharmatech. (n.d.). CAS No:55673-71-7 - this compound.
  • Guidechem. (n.d.). Bromyl fluoride(6CI,9CI) 22585-64-4.
  • Benchchem. (n.d.). furan-2-sulfonic acid | 82971-11-7.
  • Guidechem. (n.d.). Pyrrolidine, 1-(bromoacetyl)- (6CI,9CI) 90892-09-4.
  • BLD Pharm. (n.d.). 124043-72-7|Benzothis compound.
  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Journal of Biomolecular Structure and Dynamics. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

Sources

Spectroscopic Profile of Furan-2-Sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Furan-2-Sulfonamide (CAS 55673-71-7), a key heterocyclic building block in medicinal chemistry.[1] this compound serves as a crucial scaffold in the development of various therapeutic agents, notably as a precursor for carbonic anhydrase inhibitors.[1] This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, designed for researchers, scientists, and professionals in drug development. While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this guide synthesizes available data, established spectroscopic principles, and comparative analysis with structurally related compounds to present a robust and predictive spectroscopic profile.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and structural profile, arising from the interplay between the electron-rich furan ring and the strongly electron-withdrawing sulfonamide group. This dynamic dictates its reactivity and is clearly reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in further chemical transformations.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.[2] The electron-withdrawing nature of the sulfonamide group significantly influences the chemical shifts of the furan ring protons and carbons, leading to a downfield shift compared to unsubstituted furan.[3]

¹H NMR Spectroscopy

Data Summary

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~7.91ddJ₅₄ ≈ 1.8, J₅₃ ≈ 0.8
H3~7.30ddJ₃₄ ≈ 3.5, J₃₅ ≈ 0.8
H4~6.70ddJ₄₃ ≈ 3.5, J₄₅ ≈ 1.8
NH₂Variable (broad singlet)s (br)-

Note: The chemical shift for the NH₂ protons is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet.

Interpretation and Rationale

A patent describing the synthesis of this compound reports a singlet at 7.91 ppm in DMSO-d₆. While presented as a singlet, this signal is expected to be a doublet of doublets for the H5 proton, which experiences the strongest deshielding effect due to its proximity to the oxygen heteroatom and the electron-withdrawing sulfonamide group. The protons H3 and H4 on the furan ring will appear further upfield, with their characteristic coupling constants allowing for unambiguous assignment. The expected splitting pattern is a doublet of doublets for each proton due to coupling with the other two furan protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

  • Internal Standard: The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

¹³C NMR Spectroscopy

Predicted Data Summary

CarbonPredicted Chemical Shift (δ, ppm)
C2~150-155
C5~145-150
C3~115-120
C4~110-115

Interpretation and Rationale

The carbon atoms of the furan ring are significantly influenced by the sulfonamide substituent. The C2 carbon, directly attached to the sulfonyl group, is expected to be the most downfield signal. The C5 carbon, adjacent to the oxygen atom, will also be significantly deshielded. The C3 and C4 carbons are expected to appear at higher field strengths. For comparison, the carbon signals for unsubstituted furan in DMSO-d₆ appear at approximately 142.8 ppm (C2/C5) and 109.8 ppm (C3/C4). The electron-withdrawing effect of the sulfonamide group will shift these signals downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

  • Data Processing: Process the FID with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the DMSO-d₆ solvent peak at ~39.52 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational modes are those of the N-H and S=O bonds of the sulfonamide group, and the C-H and C=C bonds of the furan ring.

Predicted Data Summary

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3300N-HAsymmetric stretch
3300-3200N-HSymmetric stretch
~3100C-H (furan)Aromatic C-H stretch
~1600N-HBending
1350-1310S=OAsymmetric stretch
1180-1150S=OSymmetric stretch
930-900S-NStretch

Interpretation and Rationale

The presence of the primary sulfonamide group will give rise to two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹.[5][6] The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O group are expected in the 1350-1310 cm⁻¹ and 1180-1150 cm⁻¹ regions, respectively.[5][6] The aromatic C-H stretching of the furan ring will likely appear around 3100 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its molecular formula and structure.

Predicted Data Summary

m/zIon
147[M]⁺
148[M+H]⁺
83[M - SO₂]⁺
67[Furan]⁺

Note: The relative intensities of the fragments will depend on the ionization technique and conditions.

Interpretation and Rationale

The molecular ion peak ([M]⁺) is expected at an m/z of 147, corresponding to the molecular weight of this compound (C₄H₅NO₃S). In positive ion electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 148 would be prominent.[7] A characteristic fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 83.[8] Further fragmentation could lead to the formation of the furan radical cation at m/z 67.

fragmentation mol This compound [M]+• m/z = 147 frag1 [M - SO2]+• m/z = 83 mol->frag1 - SO2 frag2 [C4H3O]+• m/z = 67 frag1->frag2 - NH2•

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) for molecular weight determination. Electron Ionization (EI) can be used to induce more extensive fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Interpretation: Identify the molecular ion and major fragment ions to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound based on a combination of limited experimental data and extensive predictive analysis grounded in the established principles of NMR, IR, and MS, and comparison with closely related furan and sulfonamide compounds. The provided data and interpretations offer a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate in research and drug development settings. Further experimental verification of the predicted data is encouraged to build a more complete public spectroscopic profile of this compound.

References

Sources

Theoretical and computational studies of Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Furan-2-Sulfonamide

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily for its role as a scaffold in designing potent enzyme inhibitors.[1] The inherent electronic and structural properties of the furan ring, combined with the versatile hydrogen bonding capabilities of the sulfonamide group, create a pharmacophore with diverse biological potential.[2][3] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular properties, intermolecular interactions, and biological target interactions of this compound and its derivatives. We will explore the causality behind methodological choices, from quantum chemical calculations to molecular docking, and provide validated protocols to empower further research.

Introduction: The Scientific Imperative for Computational Analysis

The furan ring is a versatile precursor in the synthesis of pharmaceuticals, acting as a bioisostere for phenyl rings and enabling a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4] When functionalized with a sulfonamide moiety, its therapeutic potential is significantly enhanced, particularly in the development of carbonic anhydrase inhibitors for conditions like glaucoma and tumors.[1]

While experimental synthesis and characterization are foundational, they do not fully illuminate the underlying drivers of molecular behavior.[5] Theoretical and computational chemistry provides a powerful lens to investigate phenomena at the sub-molecular level. These in silico techniques are not merely confirmatory; they are predictive, cost-effective tools that accelerate the drug discovery pipeline by rationalizing structure-activity relationships (SAR), predicting reactivity, and visualizing binding mechanisms before a single compound is synthesized.[6] This guide delves into the core computational workflows applied to this compound, providing both the theoretical basis and practical protocols for their implementation.

Part I: Unveiling Molecular Architecture with Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for accurately predicting the geometric and electronic structure of molecules like this compound.[7][8] These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing profound insights into its stability, reactivity, and spectroscopic properties.

Core Methodologies: The "Why" Behind the "How"
  • Geometry Optimization: The first and most critical step is to find the molecule's most stable three-dimensional conformation—its global energy minimum. This is not just about creating a 3D model; it is about locating the precise bond lengths and angles that render the molecule most stable. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial. The B3LYP hybrid functional is widely used as it provides a robust balance between accuracy and computational cost for organic molecules, while a triple-zeta basis set like 6-311++G(d,p) provides sufficient flexibility for electrons, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron distribution.[6]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves a dual, self-validating purpose: 1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). 2) It predicts the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[9]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy gap between them (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.[8]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution around a molecule. It highlights electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is most likely to engage in electrostatic interactions with other molecules or biological targets.[4]

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines a generalized workflow for performing a DFT calculation on this compound using a computational chemistry package like Gaussian.

  • Structure Input: Build the initial 3D structure of this compound (C₄H₅NO₃S) using a molecular editor.[10]

  • Calculation Setup:

    • Create an input file specifying the coordinates.

    • Define the calculation type: Opt Freq (Optimization followed by Frequency analysis).

    • Select the level of theory: B3LYP/6-311++G(d,p).

    • Specify solvent effects if needed (e.g., using the Polarizable Continuum Model, PCM=Solvent).

  • Execution: Submit the calculation to a high-performance computing resource.

  • Post-Processing & Analysis:

    • Verify Optimization: Open the output file and confirm that the optimization converged and that the frequency calculation yields zero imaginary frequencies.

    • Extract Geometric Data: Tabulate key bond lengths and angles from the optimized structure.

    • Analyze Electronic Properties: Record the energies of the HOMO and LUMO orbitals to calculate the energy gap.

    • Visualize Results: Generate the MEP surface and orbital diagrams for qualitative analysis.

Data Presentation: Predicted Molecular Properties

The following table summarizes typical quantum chemical parameters calculated for sulfonamide-containing molecules.

ParameterDescriptionTypical Calculated ValueSignificance
E_HOMO Energy of the Highest Occupied Molecular Orbital~ -7.0 to -8.5 eVElectron-donating ability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -2.5 eVElectron-accepting ability
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO~ 4.5 to 6.5 eVChemical reactivity, stability[11]
Dipole Moment (µ) Measure of molecular polarity~ 3.0 to 5.0 DebyeGoverns intermolecular interactions[8]
Visualization: DFT Calculation Workflow

DFT_Workflow cluster_input 1. Input Preparation cluster_compute 2. Computation cluster_analysis 3. Analysis & Validation Input Build 3D Structure of This compound Setup Define Calculation Parameters (B3LYP/6-311++G(d,p)) Input->Setup Compute Run Geometry Optimization & Frequency Analysis Setup->Compute Validation Check for Imaginary Frequencies (Confirm Energy Minimum) Compute->Validation Validation->Input Invalid (Re-optimize) Geo_Props Optimized Geometry (Bond Lengths, Angles) Validation->Geo_Props  Valid Elec_Props Electronic Properties (HOMO, LUMO, MEP) Validation->Elec_Props  Valid Spec_Props Predicted Spectra (IR, Raman) Validation->Spec_Props  Valid Docking_Workflow cluster_prep 1. Preparation cluster_setup 2. Simulation Setup cluster_run 3. Execution cluster_analysis 4. Analysis Receptor Prepare Receptor (Download PDB, Clean, Add H) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Prepare Ligand (Optimized 3D Structure) Ligand->Grid Dock Run Docking Algorithm (Generate & Score Poses) Grid->Dock Analysis Analyze Binding Energy & Interaction Types Dock->Analysis Visualization Visualize Best Pose in Receptor Active Site Analysis->Visualization SAR Structure-Activity Relationship Insights Visualization->SAR

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The Furan-2-sulfonamide core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this important molecule. It delves into the foundational synthetic methodologies, tracing the scientific lineage from early sulfonation studies to modern synthetic strategies. The document elucidates the key chemical properties and explores the mechanistic underpinnings of its biological activity, particularly as a bioisostere and a pharmacophore in enzyme inhibition. Detailed experimental protocols from seminal and contemporary literature are presented, alongside a critical analysis of the structure-activity relationships that have guided the development of its derivatives. This guide serves as an essential resource for researchers aiming to leverage the unique characteristics of the this compound scaffold in the design of novel therapeutics.

A Tale of Two Moieties: Historical Context

The story of this compound is a convergence of two independent streams of chemical discovery. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has a history stretching back to the late 18th century. The first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] Furan itself was first prepared by Heinrich Limpricht in 1870.[1] Industrially, furan is produced via the palladium-catalyzed decarbonylation of furfural, which is derived from pentose-containing materials like corn cobs.[1]

The sulfonamide functional group (-SO₂NH₂) rose to prominence much later, with the dawn of the antibiotic era. The discovery of the antibacterial effects of prontosil in the 1930s, and the subsequent realization that its activity stemmed from its in vivo conversion to sulfanilamide, marked a turning point in medicine.[2] This discovery unleashed a wave of research into sulfonamide derivatives, establishing them as a critical class of chemotherapeutic agents.[2]

The marriage of these two chemical entities, the furan ring and the sulfonamide group, gave rise to a versatile scaffold with a rich and evolving role in drug discovery.

The Foundational Synthesis: Early Investigations

While sporadic explorations of furan chemistry occurred throughout the early 20th century, a pivotal moment in the history of this compound was the publication of "The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides" in 1954 by John F. Scully and Ellis V. Brown.[3] This work provided one of the first detailed and systematic investigations into the synthesis of furan-based sulfonamides.

The classical approach to synthesizing furan sulfonamides involves the electrophilic sulfonation of a furan ring or its derivatives.[4] Furan is highly reactive towards electrophiles, and its sulfonation can be achieved using reagents like a sulfur trioxide pyridine complex at room temperature.[5]

Early Synthetic Protocol: Sulfonation of Furan

The method described by Scully and Brown laid the groundwork for future syntheses. It involves the direct sulfonation of furan, followed by conversion to the sulfonyl chloride, and subsequent amination to yield the sulfonamide.

Step 1: Formation of Furan-2-sulfonic acid Furan is treated with a sulfur trioxide-pyridine complex in a suitable solvent like pyridine or dioxane at room temperature. The pyridine moderates the reactivity of the sulfur trioxide, preventing polymerization and degradation of the sensitive furan ring.

Step 2: Conversion to Furan-2-sulfonyl chloride The resulting furan-2-sulfonic acid is then converted to the more reactive furan-2-sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Step 3: Amination to this compound The furan-2-sulfonyl chloride is then reacted with an ammonia source, such as ammonium bicarbonate or aqueous ammonia, under controlled conditions to yield this compound.

Modern Synthetic Strategies and Methodologies

Since the pioneering work in the mid-20th century, synthetic routes to this compound and its derivatives have been refined and expanded. These modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance.

Electrophilic Sulfonation of Substituted Furans

A prevalent strategy involves the electrophilic sulfonation of a substituted furan, often an alkyl 3-furoate, followed by functional group manipulation.[6] This approach is particularly useful for creating a diverse library of substituted furan-2-sulfonamides.

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
Ethyl 3-furoate1. Chlorosulfonic acid2. Pyridine, Phosphorus pentachloride3. Ammonium bicarbonateMethylene chloride, Acetone, Water-10 to RT48h (sulfonation)80 (sulfonyl chloride), 64 (sulfonamide)[3][6]
FuranSulfur trioxide pyridine complexPyridine or DioxaneRoom TemperatureNot SpecifiedNot Specified[3]

Table 1: Comparison of Electrophilic Sulfonation Methods. [3][6]

Detailed Protocol: Synthesis from Ethyl 3-furoate

The following protocol is a representative example of the electrophilic sulfonation approach to a substituted this compound, which is an intermediate in the synthesis of Interleukin-1 (IL-1) inhibitors.[6]

Step 1: Sulfonylation of Ethyl 3-furoate Ethyl 3-furoate is added to an excess of chlorosulfonic acid at low temperature (-10°C). The reaction is allowed to stir for a period, after which it is carefully quenched with ice. The resulting sulfonic acid derivative is then converted to the sulfonyl chloride by treatment with pyridine and phosphorus pentachloride.[6]

Step 2: Amination The crude sulfonyl chloride is then subjected to Schotten-Baumann conditions with an aminating agent, such as aqueous ammonia in acetone, to form the primary sulfonamide.[6]

Step 3: Functional Group Manipulation The ester group at the 3-position can then be manipulated. For instance, treatment with a Grignard reagent like methyl magnesium bromide can convert the ester into a tertiary alcohol, yielding a more complex this compound derivative.[6]

Experimental Workflow: Electrophilic Sulfonation of Ethyl 3-furoate

G start Start: Ethyl 3-furoate step1 Add to Chlorosulfonic Acid (-10°C to RT) start->step1 step2 Quench with Ice step1->step2 step3 Add Pyridine and Phosphorus Pentachloride step2->step3 step4 Isolate Sulfonyl Chloride (Intermediate III) step3->step4 step5 Amination with NH4OH/Acetone (Schotten-Baumann) step4->step5 step6 Isolate Primary Sulfonamide (Intermediate II) step5->step6 step7 React with Methyl Grignard Reagent step6->step7 end_product Final Product: 4-(1-hydroxy-1-methylethyl)- This compound step7->end_product

Caption: Workflow for the synthesis of a substituted this compound.

Mechanism of Action and Biological Significance

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to engage in a variety of biological interactions. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability and receptor binding.[7] The sulfonamide group is a key pharmacophore, well-known for its ability to inhibit specific enzymes.

Inhibition of Folic Acid Synthesis

A primary mechanism of action for many sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Sulfonamides act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.

Signaling Pathway: Inhibition of Folic Acid Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate FuranSulfonamide This compound FuranSulfonamide->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: this compound competitively inhibits DHPS.

Carbonic Anhydrase Inhibition

This compound derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs).[4] These zinc-containing metalloenzymes are involved in numerous physiological processes. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This inhibitory action is the basis for the therapeutic use of some sulfonamides as diuretics and for the treatment of glaucoma.[4]

Mechanism of Action: Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site Zinc Zn²⁺ Histidine His Zinc->Histidine Coordination Histidine Histidine Zinc->Histidine Histidine Histidine Zinc-> Histidine FuranSulfonamide This compound (R-SO₂NH₂) FuranSulfonamide->Zinc Binds to Zinc ion, displacing water molecule

Caption: this compound inhibiting carbonic anhydrase.

Conclusion and Future Perspectives

From its early, systematic synthesis in the mid-20th century, this compound has evolved from a chemical curiosity to a cornerstone scaffold in modern drug discovery. Its straightforward synthesis, coupled with the favorable biological properties imparted by the furan ring and the sulfonamide functional group, has cemented its importance. The diverse biological activities, ranging from antibacterial to enzyme inhibition, ensure that this compound and its derivatives will continue to be a fertile ground for the development of novel therapeutic agents. Future research will likely focus on the synthesis of more complex and stereochemically defined derivatives, as well as the exploration of new biological targets for this versatile and enduring chemical entity.

References

  • Scully, J. F., & Brown, E. V. (1954). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry, 19(6), 894–901. [Link]

  • A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors - European P
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.). [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. (2017). [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020). [Link]

  • Furan - Wikipedia. (n.d.). [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). [Link]

  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P
  • Furan | Synthesis, Polymerization, Reactions - Britannica. (n.d.). [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC - PubMed Central. (n.d.). [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC - NIH. (n.d.). [Link]

  • This compound (C4H5NO3S) - PubChemLite. (n.d.). [Link]

  • An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. | Request PDF - ResearchGate. (n.d.). [Link]

  • Furan synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). [Link]

Sources

Furan-2-Sulfonamide chemical stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability and Reactivity of Furan-2-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of various therapeutic agents, most notably carbonic anhydrase inhibitors.[1][2] Its unique structure, combining an electron-rich aromatic furan ring with an electron-withdrawing sulfonamide group, imparts a complex profile of chemical stability and reactivity. This guide provides a comprehensive analysis of these properties, offering field-proven insights into its synthesis, degradation pathways under various stress conditions (hydrolytic, thermal, photolytic), and its reactivity towards electrophilic and nucleophilic reagents. Detailed experimental protocols, data-driven tables, and mechanistic diagrams are presented to equip researchers with the foundational knowledge required for the effective handling, derivatization, and formulation of this compound-based compounds in a drug discovery and development context.

Introduction: The this compound Scaffold

The this compound core consists of a five-membered aromatic furan ring substituted at the C2 position with a sulfonamide group (-SO₂NH₂). This arrangement creates a molecule with distinct electronic characteristics. The furan ring acts as a π-excessive system, making it susceptible to electrophilic attack and capable of engaging in various molecular interactions essential for receptor binding.[3] Conversely, the sulfonamide group is strongly electron-withdrawing, influencing the reactivity of the furan ring and serving as a key pharmacophoric element in many drug classes.[4]

Sulfonamide-containing drugs have a storied history in medicine, from the first antibacterial sulfa drugs to modern diuretics, anticonvulsants, and anticancer agents.[5][6][7] The furan-sulfonamide motif, in particular, is a privileged structure for targeting carbonic anhydrases, enzymes implicated in diseases like glaucoma, epilepsy, and certain tumors.[1] Understanding the inherent stability and reactivity of this parent scaffold is therefore critical for designing robust synthetic routes, predicting potential degradation products, and developing stable pharmaceutical formulations.

Synthesis of this compound

The primary route for synthesizing this compound involves the electrophilic sulfonation of furan, followed by conversion of the resulting sulfonic acid to the sulfonamide. The choice of reagents is critical due to the furan ring's sensitivity to strong acids, which can induce polymerization or ring-opening.[8]

A common and effective method utilizes a mild sulfonating agent, such as a pyridine-sulfur trioxide complex, to prevent degradation of the furan ring.[8][9] The resulting furan-2-sulfonic acid can then be converted to the sulfonyl chloride, which subsequently reacts with ammonia or an ammonium salt to yield the final product.

Experimental Protocol: Synthesis via Electrophilic Sulfonation

Objective: To synthesize this compound from furan.

Methodology:

  • Step 1: Sulfonation.

    • To a cooled (0 °C) solution of pyridine in a suitable inert solvent (e.g., dioxane), slowly add sulfur trioxide to form the pyridine-SO₃ complex in situ.

    • Add furan dropwise to this mixture while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). The product is furan-2-sulfonic acid.[8][9]

    • Causality: Using the pre-formed pyridine-SO₃ complex avoids exposing the furan to highly concentrated strong acid, thus preserving the ring integrity.[8]

  • Step 2: Conversion to Sulfonyl Chloride.

    • The crude furan-2-sulfonic acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the generated HCl.[10]

    • The reaction is typically performed at low to ambient temperatures.

  • Step 3: Amination.

    • The resulting furan-2-sulfonyl chloride is then reacted with an excess of aqueous ammonium hydroxide or bubbled with ammonia gas in an inert solvent.

    • The reaction mixture is stirred until the sulfonyl chloride is consumed.

  • Step 4: Purification & Validation.

    • The crude this compound is isolated by extraction and purified, typically by recrystallization or column chromatography.

    • The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). The expected molecular formula is C₄H₅NO₃S.[11]

Chemical Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Degradation can occur through several pathways, influenced by pH, temperature, and light.

Hydrolytic Stability

The hydrolytic stability of sulfonamides is highly dependent on pH.[12]

  • Acidic Conditions (pH < 4): this compound is susceptible to degradation under acidic conditions. This can occur via two primary routes: protonation of the furan ring, which can lead to ring-opening and polymerization, and hydrolysis of the sulfonamide S-N bond.[8][12] While some sulfonamides show stability at pH 4.0, the presence of the acid-labile furan ring makes this a region of concern.[12]

  • Neutral to Alkaline Conditions (pH 7-9): Most sulfonamides are generally stable in neutral and alkaline solutions.[12][13] Studies on a range of sulfonamides show them to be hydrolytically stable at pH 7.0 and 9.0, with half-lives often exceeding one year under typical environmental temperatures.[12][13] This suggests that this compound would exhibit its greatest stability in this pH range.

Thermal Stability

Furan-based polymers are known to have high thermal degradation temperatures, often exceeding 350 °C.[14] While this compound is a smaller molecule, the aromaticity of the furan ring imparts significant thermal robustness. However, like most organic compounds, prolonged exposure to very high temperatures will lead to decomposition. In the context of drug manufacturing (e.g., drying), moderate temperatures are unlikely to cause significant degradation, but high-temperature processing should be approached with caution.[15]

Photostability

Photostability is a key regulatory requirement for new drug substances.[16][17] The furan ring can absorb UV radiation, making furan-containing compounds potentially susceptible to photodegradation.[18] Forced degradation studies, as outlined in ICH guideline Q1B, are essential to determine the photosensitivity of this compound.[17]

Forced Photodegradation Study Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., water, methanol).

  • Expose the solution to a controlled light source that provides both visible and near-UV irradiation (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[16]

  • Ensure total illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/m².[17]

  • Place a foil-wrapped control sample alongside the exposed sample to account for any thermal degradation.[16]

  • Analyze samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

Potential photodegradation pathways could involve radical reactions, ring cleavage, or polymerization.

Summary of Stability Data
Condition Expected Stability Primary Degradation Pathway(s) Citation(s)
Hydrolysis (pH < 4) Low to ModerateFuran ring-opening/polymerization, S-N bond cleavage[8][12]
Hydrolysis (pH 7-9) HighGenerally stable[12][13]
Thermal HighGeneral decomposition at elevated temperatures[14][19]
Photolytic (UV/Vis) Moderate to LowPhotochemical rearrangement, oxidation, polymerization[16][18]

Chemical Reactivity

The reactivity of this compound is dictated by its two key functional components: the electron-rich furan ring and the acidic sulfonamide group.

Reactivity of the Furan Ring

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[20] Electrophilic substitution is the dominant reaction type.

  • Electrophilic Aromatic Substitution (EAS): Due to the directing effect of the C2-sulfonyl group, electrophilic attack preferentially occurs at the C5 position.[8][21] The electron-withdrawing nature of the sulfonamide group deactivates the ring compared to unsubstituted furan, but the ring remains reactive enough for many EAS reactions.

    • Halogenation: Can be achieved under mild conditions, for example, using N-bromosuccinimide (NBS) or bromine in DMF at low temperatures to yield 5-bromo-furan-2-sulfonamide.[8]

    • Nitration: Requires mild nitrating agents like acetyl nitrate at low temperatures to avoid oxidative decomposition.[8][9]

    • Acylation (Friedel-Crafts): Can be challenging due to the deactivating sulfonamide group and the potential for Lewis acids to coordinate with the furan oxygen. Milder conditions are required.

Reactivity of the Sulfonamide Group

The sulfonamide functional group is relatively unreactive but offers key handles for derivatization.[22]

  • Acidity and N-Alkylation/Arylation: The protons on the sulfonamide nitrogen are acidic (pKa ≈ 10) and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aryl halides) to form N-substituted sulfonamides. This is a cornerstone reaction for building molecular diversity from the this compound scaffold.

  • Conversion to Sulfonyl Chloride: Recent methodologies have enabled the "umpolung" of sulfonamide reactivity, transforming the normally nucleophilic nitrogen into an electrophilic center.[23] Reagents like Pyry-BF₄ can activate the primary sulfonamide, allowing for its conversion into a highly reactive sulfonyl chloride in a late-stage fashion. This intermediate can then be coupled with a wide range of nucleophiles (amines, alcohols, etc.).[23]

Diagram: this compound Reactivity Map

Caption: Reactivity map of this compound showing key reaction sites.

Diagram: Potential Degradation Pathways

G Start This compound Prod1 5-Substituted Degradants (e.g., 5-hydroxy, 5-halo) Start->Prod1 Oxidation / Photolysis Prod2 Furan Ring-Opened Products (e.g., dicarboxylic acids) Start->Prod2 Strong Acid / Oxidative Stress Prod3 Furan-2-sulfonic acid + Ammonia Start->Prod3 Hydrolysis (S-N Cleavage) Prod4 Polymeric Material Start->Prod4 Strong Acid / Radical Stress

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a molecule of dual character. Its furan ring provides a platform for electrophilic substitution at the C5 position, while its sulfonamide group allows for facile N-derivatization, making it a highly adaptable scaffold for medicinal chemistry. However, this reactivity comes with inherent stability challenges. The molecule is most stable under neutral to alkaline conditions and is susceptible to degradation by strong acid and light. A thorough understanding of these stability and reactivity profiles is paramount for researchers aiming to leverage this valuable building block in drug discovery. By employing appropriate synthetic conditions, conducting rigorous stability testing, and considering potential degradation pathways, scientists can successfully navigate the complexities of this compound chemistry to develop novel and robust therapeutic agents.

References

  • Title: Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors Source: Google Patents URL
  • Title: Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing Source: Pharmaceutical Technology URL
  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation Source: PubMed URL: [Link]

  • Title: An efficient synthesis of furyl sulfonamides from the reaction of furan with in situ generated N-tosyl imines Source: Semantic Scholar URL: [Link]

  • Title: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides Source: PMC URL: [Link]

  • Title: THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES Source: ACS Publications URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

  • Title: Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films Source: MDPI URL: [Link]

  • Title: this compound (C4H5NO3S) Source: PubChem URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]

  • Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms Source: PubMed URL: [Link]

  • Title: An unexpected degradation pathway of N-hydroxy-5-methylthis compound (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution Source: PubMed URL: [Link]

  • Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms Source: ResearchGate URL: [Link]

  • Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group Source: RSC Publishing URL: [Link]

  • Title: Microbial degradation of furanic compounds: biochemistry, genetics, and impact Source: PMC URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: PubMed URL: [Link]

  • Title: Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 Source: ACS Publications URL: [Link]

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]

  • Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Research Square URL: [Link]

  • Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PMC URL: [Link]

  • Title: Furan: Reaction With Electrophiles - Protonation Source: Scribd URL: [Link]

  • Title: Sulfonamide Source: Wikipedia URL: [Link]

  • Title: Furan Synthesis and Reactions Source: YouTube URL: [Link]

  • Title: Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: EMA URL: [Link]

  • Title: Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media Source: IUPAC URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions. Source: Semantic Scholar URL: [Link]

  • Title: Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures Source: PubMed URL: [Link]

  • Title: The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE Source: ResearchGate URL: [Link]

Sources

Physical properties of Furan-2-Sulfonamide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Physical Properties of Furan-2-Sulfonamide

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a sulfonamide group attached to a furan ring, provides a versatile scaffold for developing novel biologically active molecules.[1] This compound serves as a crucial precursor in the synthesis of various therapeutic agents, most notably as a foundational structure for potent carbonic anhydrase inhibitors used to target conditions like glaucoma, epilepsy, and certain tumors.[1]

Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is a critical prerequisite for its effective application in research and development. These parameters govern crucial aspects of its handling, purification, formulation, and bioavailability. This guide provides an in-depth analysis of these properties, grounded in established scientific principles and methodologies, to equip researchers, scientists, and drug development professionals with the technical insights required for its successful utilization.

Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a highly sensitive physical constant used to identify a compound and assess its purity. A pure substance typically melts over a narrow range of 1-2°C, whereas impurities will broaden this range and depress the melting temperature.

Reported Melting Point Data
CompoundMolecular FormulaReported Melting Point (°C)Source
4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamideC7H11NO4S99.5 - 101.5European Patent Office[2]
Sulfanilamide (for comparison)C6H8N2O2S164 - 166Sigma-Aldrich[3]
Experimental Protocol: Melting Point Determination by the Capillary Method

The determination of a melting point is a fundamental procedure in chemical analysis. The modern digital capillary method is the standard for its accuracy and reproducibility.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and fully liquefies (clear point) are recorded as the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will not pack well and will lead to inaccuracies.

  • Capillary Loading: Load the sample into a capillary tube by tapping the open end into the powder. A small sample quantity, forming a column of 2-3 mm, is sufficient.[6]

  • Sample Compaction: Compact the sample at the bottom of the sealed tube by tapping the tube or by dropping it down a long glass tube.[6] Proper packing ensures uniform heat transfer.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-15°C/min) to quickly determine an approximate melting range. This saves time for the precise measurement.[6]

  • Precise Determination: Using a fresh sample, allow the apparatus to cool to at least 15-20°C below the approximate melting point. Set a slow heating ramp rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the compound's melting point.

Workflow for Melting Point Determination

The following diagram outlines the logical flow for an accurate melting point measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Compact Compact Sample Load->Compact Insert Insert into Apparatus Compact->Insert Ramp Set Heating Ramp (1-2°C/min) Insert->Ramp Observe Observe & Record Range Ramp->Observe Result Melting Range (T_onset - T_clear) Observe->Result

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Formulation and Application

Solubility is the property of a substance (solute) to dissolve in a solvent to form a homogeneous solution. For a drug development candidate, solubility is a paramount property that influences everything from reaction work-ups and purification to formulation and bioavailability.

Factors Influencing the Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, its solubility profile can be predicted based on its structure and the general behavior of sulfonamides.

  • Molecular Structure: this compound contains a polar sulfonamide group (-SO₂NH₂) capable of hydrogen bonding, and a less polar furan ring. This duality suggests it will have moderate solubility in a range of solvents.

  • Solvent Polarity: Solubility is often governed by the "like dissolves like" principle. Polar solvents are expected to be more effective at solvating the polar sulfonamide group. The Extended Hildebrand solubility approach is a theoretical framework used to estimate the solubility of sulfonamides in various solvent systems.[7]

  • pH-Dependence: The sulfonamide group is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl groups, allowing the amide proton to be removed. Therefore, the solubility of this compound is expected to increase significantly in basic aqueous solutions as the neutral molecule is converted to its more soluble anionic (salt) form.[8]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[9]

FactorInfluence on this compound SolubilityRationale
Solvent Polarity Higher solubility in polar protic and aprotic solvents.The polar sulfonamide group can interact favorably with polar solvent molecules.
Aqueous pH Low in neutral or acidic water; increases significantly at basic pH.The sulfonamide proton is acidic; deprotonation at high pH forms a soluble salt.[8]
Temperature Solubility generally increases with increasing temperature.Additional energy helps overcome the crystal lattice energy of the solid solute.[9]
Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[10]

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique.[10][11]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of excess solid is essential to ensure that equilibrium with a saturated solution is achieved.[11]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer at various pH values, ethanol, acetone, DMSO) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours). The time required to reach equilibrium should be confirmed by sampling at different intervals until the concentration plateaus.[10]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be accomplished via:

    • Centrifugation: Pellet the solid by centrifuging the vials at high speed.[11]

    • Filtration: Filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a particle-free solution.[11]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and is the preferred method.

    • UV-Vis Spectrophotometry: A simpler method, provided the compound has a suitable chromophore and no other components absorb at the analytical wavelength.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

The diagram below illustrates the comprehensive workflow for determining equilibrium solubility.

SolubilityWorkflow cluster_prep System Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation AddSolid Add Excess Solid to Vial AddSolvent Add Known Volume of Solvent AddSolid->AddSolvent Shake Agitate at Constant Temp (e.g., 24-72h) AddSolvent->Shake Settle Allow Solid to Settle Shake->Settle Separate Centrifuge or Filter (0.22 µm) Settle->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify (HPLC/UV-Vis) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate Result Solubility (mg/mL or mol/L) Calculate->Result

Caption: Workflow for Equilibrium Solubility Determination.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (n.d.). This compound | CAS 55673-71-7.
  • European Patent Office. (1999). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors - EP 0976742 A1.
  • Sigma-Aldrich. (n.d.). Sulfanilamide melting point standard Pharmaceutical Secondary Standard.
  • Unknown Source. (n.d.). Experiment 1 - Melting Points.
  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • Fisher Scientific. (n.d.). U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 degrees).
  • ChemicalBook. (n.d.). Sulfanilamide | 63-74-1.

Sources

Furan-2-Sulfonamide: A Comprehensive Technical Guide to Molecular Geometry and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in various non-covalent interactions and serve as a versatile synthetic handle.[1][2] When coupled with the sulfonamide functional group—a cornerstone of antibacterial and diuretic therapies—the resulting furan-2-sulfonamide moiety presents a compelling pharmacophore for modern drug discovery.[3][4] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for designing selective and potent therapeutic agents. This guide provides an in-depth analysis of the molecular geometry and conformational landscape of this compound, integrating experimental data with computational insights to offer a comprehensive resource for researchers in drug development.

Theoretical and Computational Analysis of Molecular Structure

Computational chemistry provides a powerful lens through which to examine the geometric and electronic properties of this compound. Density Functional Theory (DFT) is a particularly effective method for obtaining accurate molecular structures, vibrational frequencies, and other key parameters.[5]

Optimized Geometry and Electronic Properties

At the core of this compound's structure is the interplay between the electron-rich furan ring and the electron-withdrawing sulfonamide group. The furan ring itself is a planar, five-membered aromatic heterocycle.[6] DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths and angles with a high degree of accuracy, which are expected to be in good agreement with experimental values derived from X-ray crystallography.[5]

The key geometric parameters of interest include the C-S and S-N bond lengths, the O-S-O bond angle, and the dihedral angle between the furan ring and the sulfonamide group. The nature of the S-N bond in sulfonamides has been a subject of considerable study, with research suggesting that while there is some degree of π-character, it is not as significant as in amides.[7] The geometry around the sulfur atom is approximately tetrahedral.

A logical workflow for the computational analysis of this compound is depicted below:

G cluster_0 Computational Workflow Start Start Build_Molecule Construct this compound in silico Start->Build_Molecule Geometry_Optimization Perform Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Build_Molecule->Geometry_Optimization Frequency_Calculation Calculate Vibrational Frequencies Geometry_Optimization->Frequency_Calculation Verify_Minimum Verify True Minimum (No Imaginary Frequencies) Frequency_Calculation->Verify_Minimum Verify_Minimum->Geometry_Optimization  [No] Analyze_Properties Analyze Electronic Properties (Bond lengths, angles, charges) Verify_Minimum->Analyze_Properties  [Yes] Conformational_Search Perform Conformational Search (Rotate C-S and S-N bonds) Analyze_Properties->Conformational_Search End End Conformational_Search->End G cluster_0 Conformational Dynamics of this compound Furan Furan Ring Rotation1 Rotation around Furan-C-S bond Furan->Rotation1 Sulfonamide Sulfonamide Group (-SO2NH2) Rotation2 Rotation around S-N bond Sulfonamide->Rotation2

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Furan-2-Sulfonamide Based Interleukin-1 (IL-1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Interleukin-1 (IL-1), a pivotal pro-inflammatory cytokine, is a validated therapeutic target for a multitude of inflammatory diseases.[1][2] While biologic agents that neutralize IL-1 have demonstrated significant clinical efficacy, the development of orally bioavailable small-molecule inhibitors remains a key objective in drug discovery.[3][4] This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a class of potential small-molecule IL-1 inhibitors based on a furan-2-sulfonamide scaffold. The protocols detailed herein are designed for researchers in medicinal chemistry and pharmacology, offering a robust framework for the discovery and development of novel IL-1 targeting therapeutics.

Introduction: Targeting the IL-1 Pathway

The Interleukin-1 family of cytokines, particularly IL-1α and IL-1β, are central mediators of innate immunity and inflammation.[5][6] They are produced by various immune cells in response to infection or injury and initiate a signaling cascade by binding to the Interleukin-1 receptor type 1 (IL-1R1).[7][8] This binding event recruits an accessory protein (IL-1RAcP), leading to the formation of a signaling complex that triggers downstream pathways, including the activation of NF-κB and MAP kinases (p38, JNK).[5][6][7] The culmination of this signaling is the robust expression of a wide array of pro-inflammatory genes, such as those for other cytokines (e.g., IL-6), chemokines, and matrix metalloproteinases, which collectively drive the inflammatory response.[9][10]

While essential for host defense, dysregulated IL-1 signaling is a key driver in the pathophysiology of numerous autoinflammatory and autoimmune diseases, including rheumatoid arthritis, cryopyrin-associated periodic syndromes (CAPS), and gout.[1][10][11] The clinical success of biologic IL-1 inhibitors, such as the recombinant IL-1 receptor antagonist Anakinra, the soluble decoy receptor Rilonacept, and the anti-IL-1β monoclonal antibody Canakinumab, has validated this pathway as a therapeutic target.[8][11] However, these protein-based therapies necessitate parenteral administration and are associated with high costs, creating a compelling need for the development of orally active small-molecule inhibitors.[3]

The Rationale for a this compound Scaffold

The furan ring is a versatile heterocyclic motif present in numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for inhibitor design. The sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and its presence in a wide range of approved drugs. The combination of these two moieties in a this compound core offers a promising structural framework for targeting the protein-protein interaction between IL-1β and its receptor, IL-1R1. Patent literature suggests that derivatives of this scaffold can serve as key intermediates in the synthesis of potent IL-1 inhibitors.[12][13]

This guide provides a detailed protocol for the synthesis of a representative this compound derivative and its subsequent biological evaluation to determine its potential as an IL-1 inhibitor.

Visualizing the IL-1 Signaling Pathway

To effectively design inhibitors, a thorough understanding of the target pathway is crucial. The following diagram illustrates the canonical IL-1 signaling cascade.

IL1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL1b IL-1β IL1R1 IL-1R1 IL1b->IL1R1 Binds ReceptorComplex Active Receptor Complex IL1R1->ReceptorComplex IL1RAcP IL-1RAcP IL1RAcP->ReceptorComplex MyD88 MyD88 ReceptorComplex->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB p50/p65 (NF-κB) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB->NFkB Inhibits AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates Genes Pro-inflammatory Gene Expression (IL-6, IL-8, COX-2) NFkB_nuc->Genes AP1_nuc->Genes

Caption: Simplified IL-1 signaling pathway leading to gene expression.

Synthesis of a this compound Intermediate

This section details the synthesis of 4-(1-Hydroxy-1-methylethyl)this compound , a key intermediate described in the patent literature for the development of more complex IL-1 inhibitors.[12][13] The workflow is designed to be self-validating through rigorous in-process controls and characterization.

Synthetic Workflow Overview

Synthesis_Workflow Start Ethyl 3-furoate (Starting Material) Step1 Step 1: Sulfonation Reagent: Chlorosulfonic Acid Start->Step1 Intermediate1 Ethyl 4-furoate-2-sulfonyl chloride Step1->Intermediate1 Step2 Step 2: Amination Reagent: Ammonium Hydroxide Intermediate1->Step2 Intermediate2 Ethyl 4-furoate-2-sulfonamide Step2->Intermediate2 Step3 Step 3: Grignard Reaction Reagent: Methylmagnesium bromide Intermediate2->Step3 FinalProduct 4-(1-Hydroxy-1-methylethyl) This compound (Final Product) Step3->FinalProduct Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Multi-step synthesis workflow for the target compound.

Experimental Protocol

Causality Behind Choices: This protocol utilizes a classical electrophilic sulfonation followed by amination and a Grignard reaction. Chlorosulfonic acid is a potent and cost-effective sulfonating agent. The Grignard reaction is a reliable method for converting the ester functionality into a tertiary alcohol, which can serve as a handle for further diversification.

PART A: Synthesis of Ethyl 2-(chlorosulfonyl)-3-furoate

  • Reagents and Materials:

    • Ethyl 3-furoate

    • Chlorosulfonic acid

    • Dichloromethane (DCM), anhydrous

    • Pyridine, anhydrous

    • Phosphorus pentachloride (PCl₅)

    • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

  • Procedure:

    • Dissolve ethyl 3-furoate (1.0 eq) in anhydrous DCM in a three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -10 °C using an ice/salt bath.

    • Add chlorosulfonic acid (1.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Cool the mixture back to 0 °C. Cautiously add anhydrous pyridine (1.5 eq) followed by PCl₅ (1.5 eq) in portions.

    • Stir the mixture at room temperature overnight.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride as an oil. This intermediate is often used directly in the next step without extensive purification.

PART B: Synthesis of Ethyl 4-furoate-2-sulfonamide

  • Reagents and Materials:

    • Crude ethyl 2-(chlorosulfonyl)-3-furoate from Part A

    • Aqueous ammonium hydroxide (28-30%)

    • Acetone

    • Beaker, magnetic stirrer, ice bath.

  • Procedure:

    • In a large beaker, cool aqueous ammonium hydroxide to 0 °C.

    • Dissolve the crude sulfonyl chloride from Part A in acetone.

    • Add the acetone solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A precipitate should form.

    • Continue stirring at 0 °C for 1 hour after the addition is complete.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a cold hexane/ethyl acetate mixture.

    • Air-dry the solid to obtain the sulfonamide product.

PART C: Synthesis of 4-(1-Hydroxy-1-methylethyl)this compound

  • Reagents and Materials:

    • Ethyl 4-furoate-2-sulfonamide from Part B

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

  • Procedure:

    • Suspend the sulfonamide from Part B (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Add methylmagnesium bromide solution (2.5-3.0 eq) dropwise.

    • After addition, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Cool the reaction back to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Characterization and Data

Trustworthiness: The identity and purity of the synthesized compound must be rigorously confirmed. Discrepancies in the data below would necessitate re-purification and re-analysis to ensure the integrity of the material for biological testing.

Analysis Expected Result for 4-(1-Hydroxy-1-methylethyl)this compound
¹H NMR Peaks corresponding to furan protons, sulfonamide protons (-NH₂), hydroxyl proton (-OH), and two equivalent methyl groups.
¹³C NMR Peaks corresponding to furan carbons, the quaternary carbon of the alcohol, and the methyl carbons.
Mass Spec (ESI) Calculated m/z for [M+H]⁺ or [M-H]⁻ should match the observed value.
HPLC Purity >95% purity is required for biological assays.

Biological Evaluation of Synthesized Inhibitors

The following protocols outline a screening cascade to determine if the synthesized compound can inhibit IL-1β activity.

Biological Screening Workflow

Bio_Screening Compound Synthesized Compound Assay1 Primary Screen: IL-1β / IL-1R1 Binding Assay (ELISA) Compound->Assay1 Decision1 Inhibition? Assay1->Decision1 Assay2 Secondary Screen: Cell-Based Functional Assay (e.g., IL-8 Release in THP-1 cells) Decision1->Assay2 Yes Inactive Compound Inactive Decision1->Inactive No Decision2 IC50 < 10 µM? Assay2->Decision2 Hit Declare as Hit Compound Decision2->Hit Yes Decision2->Inactive No

Caption: A tiered screening cascade for inhibitor evaluation.

Protocol 1: IL-1β / IL-1R1 Binding Inhibition Assay (ELISA-based)

Principle: This assay measures the ability of a test compound to disrupt the binding of recombinant human IL-1β to its immobilized receptor, IL-1R1.

  • Materials:

    • 96-well high-binding microtiter plates

    • Recombinant human IL-1R1

    • Recombinant human IL-1β, biotinylated

    • Streptavidin-HRP (Horse Radish Peroxidase)

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Stop solution (e.g., 2N H₂SO₄)

    • Synthesized test compound, dissolved in DMSO.

  • Procedure:

    • Coat the wells of a 96-well plate with recombinant human IL-1R1 (e.g., 100 ng/well) in a suitable coating buffer overnight at 4 °C.

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites by adding blocking buffer to each well and incubating for 2 hours at room temperature.

    • Wash the plate three times.

    • Add serial dilutions of the test compound (typically from 100 µM to 1 nM) to the wells. Include a "no compound" control (vehicle, e.g., 0.1% DMSO) and a "no IL-1β" background control.

    • Immediately add a constant concentration of biotinylated IL-1β (a pre-determined concentration that gives a robust signal, e.g., 50 ng/mL) to all wells except the background control.

    • Incubate for 2 hours at room temperature to allow for competitive binding.

    • Wash the plate five times.

    • Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark until sufficient color develops (10-20 minutes).

    • Stop the reaction by adding stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based IL-1β Functional Assay (IL-8 Release)

Principle: This assay quantifies the ability of a test compound to inhibit the downstream signaling of IL-1β, measured by the production and release of a secondary cytokine, Interleukin-8 (IL-8), from a monocytic cell line.

  • Materials:

    • THP-1 human monocytic cells (or other responsive cell line, e.g., fibroblasts).

    • RPMI-1640 cell culture medium with 10% FBS.

    • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional, but recommended).

    • Recombinant human IL-1β.

    • Synthesized test compound.

    • Human IL-8 ELISA kit.

  • Procedure:

    • Cell Culture: Culture THP-1 cells according to standard protocols. For enhanced response, differentiate the cells by treating them with PMA (e.g., 50 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh media.

    • Assay Setup: Seed the differentiated (or undifferentiated) THP-1 cells into a 96-well cell culture plate and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour. Include a vehicle control.

    • Stimulation: Stimulate the cells by adding a pre-determined EC₅₀ concentration of IL-1β (e.g., 1 ng/mL) to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

    • IL-8 Quantification: Measure the concentration of IL-8 in the supernatants using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the IL-8 standards provided in the ELISA kit.

    • Calculate the concentration of IL-8 in each sample.

    • Determine the percent inhibition of IL-8 release for each compound concentration relative to the IL-1β-stimulated vehicle control.

    • Calculate the IC₅₀ value as described for the binding assay.

Conclusion and Future Directions

This document provides a detailed, experience-based framework for the synthesis and evaluation of this compound based IL-1 inhibitors. The successful synthesis of the target compound, confirmed by rigorous analytical methods, is the first critical step. Subsequent biological evaluation through a tiered screening process, beginning with a target-binding assay and progressing to a cell-based functional assay, allows for the confident identification of "hit" compounds.

A compound demonstrating potent activity in both assays (e.g., IC₅₀ < 10 µM) would be considered a promising lead for further optimization. Future work would involve synthesizing analogs to establish a structure-activity relationship (SAR), evaluating for selectivity against other cytokine pathways, and assessing pharmacokinetic properties to advance the development of novel, orally available therapeutics for IL-1 driven diseases.

References

  • Patsnap Synapse. (2024). What are IL1 inhibitors and how do they work?.
  • Weber, A., Wasiliew, P., & Kracht, M. (2010). Interleukin-1 (IL-1) pathway. PubMed. [Link]

  • Aydin, Z., et al. (2014). The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer. PLOS Computational Biology. [Link]

  • QIAGEN. IL-1 Signaling. GeneGlobe. [Link]

  • Dr.Oracle. (2025). What are Interleukin-1 (IL-1) inhibitors?. [Link]

  • Patsnap Synapse. (2024). What are IL1 gene inhibitors and how do they work?.
  • ResearchGate. IL-1 signaling pathway diagram. [Link]

  • Sino Biological. IL-1 Family Signaling Pathway. [Link]

  • Quest Journals. (2025). Determination of small molecules as inhibitors of Interleukin-1β in cancer immunotherapy.
  • YouTube. (2020). Immunology - Interleukin 1 (IL1) physiology and IL1 antagonist pharmacology. [Link]

  • University of Washington. Inhibition of Interleukin-1 as a Strategy for the Treatment of Rheumatoid Arthritis. [Link]

  • CORE. (2018). The Synthesis of Functionalised Sulfonamides. [Link]

  • Hassan, R., et al. (2024). Small molecule inhibitors of IL-1R1/IL-1β interaction identified via transfer machine learning QSAR modelling. International Journal of Biological Macromolecules. [Link]

  • Frontiers Media. (2018). Editorial: IL-1 Inhibition. [Link]

  • Google Patents. EP0976742A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors.
  • ResearchGate. Screening and affinity determination of small molecule inhibitor of IL-1β. [Link]

  • Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Sota, J., et al. (2018). IL-1 inhibitors: What is their right position as therapeutic opportunity?. Reumatismo. [Link]

Sources

Application Notes and Protocols for Furan-2-Sulfonamide Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Emerging Potential of Furan-2-Sulfonamide Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield effective therapeutic agents. The furan ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Similarly, the sulfonamide group is a well-established pharmacophore, foundational to a major class of antibacterial drugs. The strategic combination of these two moieties into this compound derivatives presents a compelling avenue for the development of new antimicrobial agents with potentially novel mechanisms of action and improved efficacy.

This guide provides a comprehensive overview of the application of this compound derivatives as antimicrobial agents. We will delve into their synthesis, proposed mechanisms of action, and detailed protocols for their evaluation, empowering researchers to effectively explore this promising class of compounds.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives can be achieved through a multi-step process, a general outline of which is presented below. This process typically involves the formation of a sulfonyl chloride derivative of furan, followed by reaction with an appropriate amine.

A representative synthetic pathway is the reaction of a furan compound with a chlorinating reagent and an acid scavenger in an inert solvent to produce an intermediate, which is then reacted with a Grignard reagent.[2]

Proposed Antimicrobial Mechanism of Action

While the precise mechanism of action for this compound derivatives is an active area of research, it is hypothesized to be a multi-pronged attack on microbial cells, leveraging the individual contributions of the furan and sulfonamide moieties.

The Role of the Sulfonamide Moiety:

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides disrupt the folic acid pathway, thereby halting the production of essential nucleic acids and preventing bacterial replication.

The Contribution of the Furan Moiety:

Furan derivatives exhibit a range of antimicrobial activities. For instance, nitrofurans are activated by bacterial nitroreductases to form reactive intermediates that can damage microbial DNA and other macromolecules.[1] Other furan-containing compounds have been shown to interfere with bacterial cell wall synthesis and biofilm formation.[3] The lipophilicity of the furan ring may also facilitate the compound's transport across the microbial cell membrane.[4]

The synergistic or additive effects of these two pharmacophores within a single molecule could lead to enhanced antimicrobial potency and a broader spectrum of activity.

Visualizing the Proposed Mechanism:

Proposed Mechanism of Action Proposed Antimicrobial Mechanism of this compound Derivatives cluster_entry Cellular Entry cluster_action Intracellular Targets This compound This compound Bacterial_Cell_Wall Bacterial Cell Wall/Membrane This compound->Bacterial_Cell_Wall Penetration (Lipophilicity of Furan) Reactive_Intermediates Reactive Intermediates This compound->Reactive_Intermediates Furan moiety may be activated to Folic_Acid_Pathway Folic Acid Synthesis DHPS Dihydropteroate Synthase Folic_Acid_Pathway->DHPS inhibited by Sulfonamide moiety DNA_Replication DNA Replication & Cell Division DHPS->DNA_Replication leads to inhibition of PABA PABA PABA->DHPS competitively antagonized Bacterial_Cell_Death Bacteriostasis/ Bactericidal Effect DNA_Replication->Bacterial_Cell_Death results in Macromolecular_Damage Damage to DNA, Ribosomes, etc. Reactive_Intermediates->Macromolecular_Damage Macromolecular_Damage->Bacterial_Cell_Death leads to

Caption: Proposed dual-action mechanism of this compound derivatives.

Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial properties of newly synthesized this compound derivatives is crucial. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this assessment.[5][6][7][8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Materials:

  • Test this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth within the 96-well plate to achieve a range of concentrations.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[1]

  • MBC Determination: From the wells showing no visible growth, plate a small aliquot onto an appropriate agar medium. Incubate the plates, and the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.

Visualizing the MIC/MBC Workflow:

MIC_MBC_Workflow Workflow for MIC and MBC Determination Start Start Prepare_Inoculum Prepare & Standardize Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC (No Visible Growth) Incubate->Read_MIC Plate_for_MBC Plate from Clear Wells onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates Plate_for_MBC->Incubate_Agar Read_MBC Determine MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Step-by-step workflow for determining MIC and MBC.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is imperative to assess the toxicity of the compounds to mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Test this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[10][11]

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.[11]

Data Presentation and Interpretation

A clear and concise presentation of the antimicrobial activity data is essential for comparative analysis.

Table 1: Antimicrobial Activity of Representative this compound Derivatives (Hypothetical Data)

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)IC₅₀ (µM) on HeLa cells
Furan-Sulfonamide-1 Staphylococcus aureus816>100
Escherichia coli1632>100
Candida albicans32>64>100
Furan-Sulfonamide-2 Staphylococcus aureus4850
Escherichia coli81650
Candida albicans163250
Ciprofloxacin Staphylococcus aureus12Not Applicable
Escherichia coli0.51Not Applicable
Fluconazole Candida albicans28Not Applicable

Interpretation:

The ideal candidate will exhibit low MIC and MBC values against a broad spectrum of microbes and a high IC₅₀ value against mammalian cells, indicating high antimicrobial potency and low cytotoxicity. This selectivity is crucial for a viable drug candidate.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds in the quest for new antimicrobial agents. Their hybrid structure offers the potential for a multi-targeted mechanism of action, which may also help in circumventing existing resistance mechanisms. The protocols outlined in this guide provide a standardized framework for the synthesis and evaluation of these compounds. Future research should focus on elucidating the precise mechanism of action, exploring the structure-activity relationships to optimize potency and selectivity, and conducting in vivo efficacy studies for the most promising candidates.

References

  • Kayumov, A. R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2246. Available from: [Link]

  • Kayumov, A. R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. ResearchGate. Available from: [Link]

  • Javed, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. Available from: [Link]

  • Bender, D. M., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents, US6022984A.
  • Gunduz, T., & Gacar, G. (2014). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20553. Available from: [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • Asghari, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 9342763. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • Plusquellec, D., & Le Floc'h, Y. (2002). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 7(1), 38-46. Available from: [Link]

  • Pérez-Guaita, D., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 25(3), 1709. Available from: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Available from: [Link]

  • Bio-protocol. (n.d.). Antibacterial assay. Bio-protocol. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

  • El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7663–7677. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Furan-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Furan-2-Sulfonamide Derivatives in Oncology

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] When coupled with a sulfonamide moiety, another critical pharmacophore, the resulting this compound core offers a versatile platform for the development of novel therapeutic agents.[3] Recently, this class of compounds has garnered significant attention for its potential anticancer properties, demonstrating promising activity against a variety of cancer cell lines, including those of the breast, lung, and colon.[4]

These compounds are thought to exert their anticancer effects through diverse mechanisms, such as the inhibition of key signaling pathways involved in tumor growth and proliferation. One notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients. By blocking VEGFR-2, these compounds can effectively starve tumors and impede their growth. Other proposed mechanisms include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).

This comprehensive guide provides detailed protocols for the synthesis of a representative this compound derivative and for the in vitro evaluation of its anticancer activity. These protocols are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of compounds as potential cancer therapeutics.

Synthesis of a Representative this compound Derivative

This section details the synthesis of 4-(1-hydroxyl-1-methyl-ethyl-)this compound, a representative compound of this class. The synthesis is based on a method described in the patent literature and is presented here as a practical example.[5]

Protocol: Synthesis of 4-(1-hydroxyl-1-methyl-ethyl-)this compound[5]

Materials:

  • Methyl 3-furoate

  • Methyl Grignard reagent (e.g., 3M in THF)

  • Aminating reagent (e.g., hydroxylamine-O-sulfonic acid)

  • Inert solvent (e.g., anhydrous Tetrahydrofuran (THF))

  • Methylene chloride

  • Isopropyl ether (IPE)

  • Standard laboratory glassware and equipment for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Intermediate: The synthesis begins with the reaction of a methyl 3-furoate with an amination reagent in an inert solvent to form the corresponding sulfonamide intermediate.

  • Grignard Reaction: The intermediate from step 1 is then reacted with a methyl Grignard reagent in an inert solvent.

  • Work-up and Purification:

    • During the reaction, the product may initially form as an oil and then solidify.

    • Additional IPE can be added, and the resulting slurry stirred for approximately 3 hours.

    • The solid product is collected by filtration.

    • The filtrate is evaporated to dryness to recover any remaining solid.

    • The combined solids are triturated with methylene chloride to afford the purified 4-(1-hydroxyl-1-methyl-ethyl-)this compound.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Evaluation of Anticancer Activity

A crucial step in the development of any potential anticancer agent is the comprehensive evaluation of its biological activity in vitro. This section provides detailed, step-by-step protocols for key assays to assess the cytotoxicity, effects on cell cycle progression, and induction of apoptosis by this compound derivatives.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used to evaluate the breadth of activity. Commonly used cell lines for initial screening include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma).[3][4] A non-cancerous cell line (e.g., MCF-10A for breast) should be included to assess selectivity.[1]

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

Protocol 1: MTT Assay for Cytotoxicity[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cancer cells after treatment with the this compound derivative.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivative

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Data Presentation and Interpretation

Table 1: Anticancer Activity of Representative this compound Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4 MCF-7 (Breast)4.06[1]
Compound 7 MCF-7 (Breast)2.96[1]
Compound 13a MCF-7 (Breast)-[4]
A549 (Lung)-[4]
A-375 (Melanoma)-[4]
Compound 13b MCF-7 (Breast)-[4]
A549 (Lung)-[4]
A-375 (Melanoma)-[4]
Compound 13c MCF-7 (Breast)-[4]
A549 (Lung)-[4]
A-375 (Melanoma)-[4]

Note: Specific IC₅₀ values for compounds 13a-c were not available in the abstract, but the study indicated they demonstrated higher activity than the positive control.[4]

Visualizing Mechanisms and Workflows

Diagram 1: Proposed Anticancer Mechanism of Action

Furan_Sulfonamide This compound Derivative VEGFR2 VEGFR-2 Furan_Sulfonamide->VEGFR2 Inhibition Microtubules Microtubule Dynamics Furan_Sulfonamide->Microtubules Disruption Apoptosis Apoptosis Furan_Sulfonamide->Apoptosis Induction Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Regulates Tumor_Growth Tumor Growth and Proliferation Angiogenesis->Tumor_Growth Supports Cell_Cycle->Tumor_Growth Drives Apoptosis->Tumor_Growth Inhibits

Caption: Proposed mechanisms of anticancer activity for this compound derivatives.

Diagram 2: Experimental Workflow for In Vitro Anticancer Evaluation

start Start: This compound Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC₅₀ cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) cell_cycle->mechanism apoptosis->mechanism end End: Lead Compound Identification mechanism->end

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

References

  • Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2586. Available at: [Link]

  • Severina, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174–184. Available at: [Link]

  • Gudipati, P. C. R., et al. (2019). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. Russian Journal of General Chemistry, 89(3), 634–640. Available at: [Link]

  • Mohd Isa, N. A., et al. (2021). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Starkevič, U., et al. (2022). Synthesis and Anticancer Activity of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6296. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4195. Available at: [Link]

  • EP 0976742 A1. (2000). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. Google Patents.
  • Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335–1346. Available at: [Link]

  • Al-Romaigh, F. A., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(23), 8234. Available at: [Link]

  • Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. Available at: [Link]

  • Rao, G. P. C., et al. (2019). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. Russian Journal of General Chemistry, 89, 634-640.
  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Army Research Laboratory. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furan-2-Sulfonamide Moiety

The this compound scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Sulfonamides, in general, are a cornerstone of therapeutic agents, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The incorporation of the furan ring, a five-membered aromatic heterocycle, introduces unique electronic and steric properties that can modulate the pharmacological profile of the parent sulfonamide. This often leads to enhanced potency, selectivity, and improved pharmacokinetic properties. This application note provides a detailed, two-step experimental protocol for the synthesis of the parent this compound, a key building block for the development of novel therapeutic agents.

Overall Synthesis Workflow

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the sulfonation of furan to generate the key intermediate, furan-2-sulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride to yield the desired this compound.

Synthesis_Workflow Furan Furan Furan_Sulfonyl_Chloride Furan-2-Sulfonyl Chloride Furan->Furan_Sulfonyl_Chloride Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Furan_Sulfonyl_Chloride Furan_Sulfonamide This compound Furan_Sulfonyl_Chloride->Furan_Sulfonamide Amination Ammonia_Source Ammonia Source (e.g., Ammonium Bicarbonate) Ammonia_Source->Furan_Sulfonamide

Caption: Overall two-step synthesis of this compound.

PART 1: Experimental Protocol

Step 1: Synthesis of Furan-2-Sulfonyl Chloride

This procedure outlines the preparation of the key intermediate, furan-2-sulfonyl chloride, from furan via electrophilic substitution using chlorosulfonic acid.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
FuranC₄H₄O68.071 eq.Sigma-Aldrich
Chlorosulfonic AcidHSO₃Cl116.521.1 eq.Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-Sigma-Aldrich
Pyridine, anhydrousC₅H₅N79.101.2 eq.Sigma-Aldrich
Phosphorus pentachloridePCl₅208.241.1 eq.Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12-Sigma-Aldrich
Sodium sulfate, anhydrousNa₂SO₄142.04-Sigma-Aldrich

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 eq.) dropwise to the stirred solution of furan, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Conversion to Sulfonyl Chloride: Cool the reaction mixture back to 0°C and slowly add anhydrous pyridine (1.2 eq.). Following this, add phosphorus pentachloride (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.[4]

  • Workup: Stir the mixture at room temperature overnight. Quench the reaction by carefully pouring it onto crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude furan-2-sulfonyl chloride as an oil.[4] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure details the conversion of furan-2-sulfonyl chloride to this compound using an ammonia source.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
Furan-2-sulfonyl chlorideC₄H₃ClO₃S166.581 eq.Prepared in Step 1
Ammonium bicarbonateNH₄HCO₃79.064 eq.Sigma-Aldrich
AcetoneC₃H₆O58.08-Sigma-Aldrich
WaterH₂O18.02--
Ethyl acetateC₄H₈O₂88.11-Sigma-Aldrich
Hydrochloric acid, concentratedHCl36.46-Sigma-Aldrich
Sodium chlorideNaCl58.44-Sigma-Aldrich
Sodium sulfate, anhydrousNa₂SO₄142.04-Sigma-Aldrich

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ammonium bicarbonate (4.0 eq.) in water.

  • Addition of Sulfonyl Chloride: To this aqueous solution, add a solution of furan-2-sulfonyl chloride (1.0 eq.) in acetone dropwise with vigorous stirring.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the sulfonyl chloride is no longer detectable.

  • Workup: Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

PART 2: Reaction Mechanism and Scientific Rationale

Mechanism of Sulfonation and Amination

The synthesis proceeds through a classic electrophilic aromatic substitution followed by a nucleophilic substitution.

Reaction_Mechanism cluster_0 Step 1: Electrophilic Aromatic Substitution (Sulfonation) cluster_1 Step 2: Nucleophilic Acyl Substitution (Amination) Furan Furan Intermediate1 Wheland Intermediate Furan->Intermediate1 + HSO₃⁺ SO3H_plus HSO₃⁺ (from 2 HSO₃Cl) Furan_Sulfonic_Acid Furan-2-sulfonic acid Intermediate1->Furan_Sulfonic_Acid - H⁺ Furan_Sulfonyl_Chloride Furan-2-sulfonyl chloride Furan_Sulfonic_Acid->Furan_Sulfonyl_Chloride + PCl₅ PCl5 PCl₅ Furan_Sulfonyl_Chloride2 Furan-2-sulfonyl chloride Intermediate2 Tetrahedral Intermediate Furan_Sulfonyl_Chloride2->Intermediate2 + NH₃ NH3 NH₃ (from NH₄HCO₃) Furan_Sulfonamide This compound Intermediate2->Furan_Sulfonamide - HCl

Caption: Reaction mechanism for the synthesis of this compound.

Expertise & Experience Insights:

  • Choice of Sulfonylating Agent: Chlorosulfonic acid is a potent sulfonating agent. Its reaction with furan is highly exothermic and must be performed at low temperatures to prevent polymerization and degradation of the furan ring.

  • Conversion to Sulfonyl Chloride: The intermediate furan-2-sulfonic acid is converted to the more reactive sulfonyl chloride using an inorganic acid chloride like phosphorus pentachloride.[4] This is a standard and effective method for this transformation.

  • Aminating Agent: Ammonium bicarbonate serves as a convenient and safe source of ammonia in the reaction mixture.[4] The bicarbonate also acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

PART 3: Characterization and Data Presentation

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₄H₅NO₃S
Molecular Weight147.15 g/mol
AppearanceOff-white to pale yellow solid

Spectroscopic Data:

The structural confirmation of this compound is achieved through spectroscopic analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of a related sulfonamide, ethyl 2-(sulfonamide)-4-furoate, shows the sulfonamide protons (NH₂) as a singlet around 7.94 ppm in DMSO-d₆.[4] For the parent this compound, the furan protons would be expected in the aromatic region (6.5-8.0 ppm), and the two protons of the sulfonamide group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum of ethyl 2-(sulfonamide)-4-furoate displays signals for the furan ring carbons between 112.0 and 153.9 ppm in DMSO-d₆.[4] Similar shifts would be anticipated for this compound.

Mass Spectrometry: The mass spectrum provides information about the molecular weight of the compound. For this compound, the expected molecular ion peaks would be:

AdductCalculated m/z
[M+H]⁺148.0063
[M+Na]⁺170.00

(Data based on predicted values for C₄H₅NO₃S)

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, several checkpoints are integrated:

  • TLC Monitoring: Throughout both reaction steps, TLC is employed to monitor the consumption of starting materials and the formation of products, ensuring the reaction proceeds to completion.

  • Spectroscopic Confirmation: The final product's identity is unequivocally confirmed by a combination of NMR and mass spectrometry, comparing the obtained data with expected values.

  • Purification: The final purification step, either recrystallization or column chromatography, is crucial for obtaining a high-purity product, which is essential for subsequent applications.

References

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Pharmaceutical Research International. [Link]

  • Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • Furan-2-sulfonyl Chloride. PubChem. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Application Notes and Protocols: Furan-2-Sulfonamide in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both host defense and, when dysregulated, the pathogenesis of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic armamentarium against inflammation has historically been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes. However, the quest for more selective agents with improved safety profiles is perpetual. In this context, medicinal chemistry often turns to "privileged scaffolds"—molecular frameworks that are recognized by multiple biological targets.

The furan ring and the sulfonamide moiety are two such scaffolds. Furan derivatives are found in a multitude of biologically active compounds and are known to possess significant anti-inflammatory properties.[2][3][4] The sulfonamide group is a cornerstone of many successful drugs, including antibacterial agents and, critically, a class of selective COX-2 inhibitors like Celecoxib, where it plays a vital role in enzyme binding and selectivity.[5][6][7]

The strategic hybridization of these two pharmacophores into a Furan-2-Sulfonamide core presents a compelling rationale for the design of novel anti-inflammatory agents. This guide provides a detailed exploration of the postulated mechanisms of action for this chemical class and offers robust, field-proven protocols for their evaluation, designed for researchers, scientists, and drug development professionals.

Section 1: Postulated Mechanism of Action

The anti-inflammatory activity of this compound derivatives is hypothesized to stem from a multi-pronged attack on key inflammatory pathways. The primary molecular cascades implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) signaling pathway and the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) enzymes.

1.1 The NF-κB Signaling Pathway

NF-κB is a master regulator of the inflammatory response, a transcription factor that remains inactive in the cytoplasm, bound to its inhibitor, IκBα.[8] Upon stimulation by pro-inflammatory signals, such as the bacterial endotoxin Lipopolysaccharide (LPS), a signaling cascade is initiated through Toll-like Receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[9][10] The liberated NF-κB (typically the p65/p50 heterodimer) then translocates to the nucleus, where it binds to the promoter regions of target genes, driving the expression of a host of pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[8][9][11] Furan derivatives have been shown to potently inhibit this pathway.[9][12]

1.2 The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducibly expressed at sites of inflammation, making it a prime therapeutic target.[5] The sulfonamide moiety is a well-established pharmacophore that anchors within a specific side pocket of the COX-2 enzyme active site, conferring selectivity over COX-1.[5][13]

Therefore, the this compound scaffold is uniquely positioned to potentially exert a dual inhibitory effect:

  • Transcriptional Suppression: Inhibition of the NF-κB pathway to reduce the expression of the COX-2 gene and other inflammatory proteins.

  • Enzymatic Inhibition: Direct inhibition of the COX-2 enzyme activity, preventing the production of prostaglandins.

The following diagram illustrates this proposed dual mechanism of action.

NF-kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 Complex TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_inside NF-κB Gene_Transcription Gene Transcription Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Gene_Transcription->Mediators Induces COX2_Enzyme COX-2 Enzyme Furan_Sulfonamide This compound Derivative Furan_Sulfonamide->IKK Inhibits (Hypothesis 1) Furan_Sulfonamide->COX2_Enzyme Inhibits (Hypothesis 2) Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalyzes NFkB_inside->Gene_Transcription

Caption: Postulated dual anti-inflammatory mechanism of this compound derivatives.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

Objective: To provide a standardized, high-throughput protocol to screen and characterize this compound derivatives for their ability to suppress the production of key inflammatory mediators in a cellular model of inflammation.

Principle of the Assay: The murine macrophage cell line, RAW 264.7, is a well-established and reliable model for studying inflammatory responses.[14] Stimulation of these cells with LPS induces a robust inflammatory phenotype, characterized by the significant release of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15][16] Test compounds are pre-incubated with the cells before LPS stimulation. The subsequent reduction in the levels of these mediators in the cell culture supernatant, as compared to the vehicle-treated control, is a direct measure of the compound's anti-inflammatory potential. A concurrent cell viability assay is crucial to ensure that the observed effects are due to specific anti-inflammatory activity and not general cytotoxicity.

The following diagram outlines the experimental workflow.

In_Vitro_Workflow Start Start: Seed RAW 264.7 Cells in 96-well Plates Incubate1 Incubate for 24h (Allow Adherence) Start->Incubate1 Pretreat Pre-treat with Test Compounds (this compound Derivatives) and Vehicle Control Incubate1->Pretreat Incubate2 Incubate for 1-2h Pretreat->Incubate2 Stimulate Stimulate with LPS (e.g., 100 ng/mL) Incubate2->Stimulate Incubate3 Incubate for 18-24h Stimulate->Incubate3 Harvest Harvest Supernatant Incubate3->Harvest AssaySplit Harvest->AssaySplit MTT Protocol 2.3: Assess Cell Viability of Remaining Cells (MTT Assay) Harvest->MTT (After Supernatant Removal) GriessAssay Protocol 2.1: Nitric Oxide (NO) Measurement (Griess Assay) AssaySplit->GriessAssay ELISA Protocol 2.2: Cytokine (TNF-α, IL-6) Measurement (ELISA) AssaySplit->ELISA DataAnalysis Data Analysis: Calculate IC50 & CC50 GriessAssay->DataAnalysis ELISA->DataAnalysis MTT->DataAnalysis

Caption: Experimental workflow for screening anti-inflammatory compounds.
Detailed Protocol: Inhibition of LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages

Materials and Reagents:

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound test compounds

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Griess Reagent Kit (e.g., from Promega or Thermo Fisher Scientific)

  • Mouse TNF-α and IL-6 ELISA Kits (e.g., from R&D Systems or BD Biosciences)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

Step-by-Step Procedure:

  • Cell Culture and Maintenance:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.

  • Cell Seeding:

    • Harvest cells using a cell scraper and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Expertise Note: Consistent seeding density is critical for reproducible results, as cell density can affect the magnitude of the inflammatory response.

    • Incubate the plates for 24 hours to allow cells to adhere and recover.

  • Compound Preparation and Pre-treatment:

    • Prepare a 100 mM stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with 0.1% DMSO).

    • Incubate for 1-2 hours. This pre-incubation period allows the compounds to penetrate the cells before the inflammatory stimulus is added.

  • LPS Stimulation:

    • Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete medium.

    • Add 100 µL of the 2X LPS solution to each well (except for the unstimulated control wells, to which 100 µL of medium is added). This brings the final volume to 200 µL and the final LPS concentration to 100 ng/mL.

    • Trustworthiness Note: Include multiple controls: (1) Cells + Vehicle (unstimulated), (2) Cells + Vehicle + LPS (stimulated control), and (3) Cells + Reference Drug (e.g., Dexamethasone) + LPS. This validates the assay's performance.

    • Incubate the plates for 18-24 hours at 37°C with 5% CO₂.

  • Supernatant Collection and Cell Viability Assessment:

    • After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect 100-150 µL of the supernatant from each well and store at -80°C for subsequent analysis of NO and cytokines.

    • Proceed with the remaining cells in the plate for the MTT assay (Protocol 2.3) to assess cytotoxicity.

Protocol 2.1: Quantification of Nitric Oxide (NO) using the Griess Assay

  • Principle: The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Add 50 µL of cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 2.2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) using ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunoassay used to quantify protein levels.

  • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's specific instructions for the chosen kit.

  • Briefly, this involves coating a plate with a capture antibody, adding the supernatant (containing the cytokine), adding a detection antibody, followed by a substrate that generates a measurable colorimetric or fluorescent signal.

  • Read the absorbance on a microplate reader at the specified wavelength.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protocol 2.3: Cell Viability Assessment using MTT Assay

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • After removing the supernatant (Step 5), add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Section 3: Data Presentation and Expected Results

Quantitative data should be organized to facilitate clear interpretation and comparison between compounds. A summary table is the most effective format for presenting inhibitory concentrations (IC₅₀) and cytotoxicity concentrations (CC₅₀).

Data Analysis:

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that causes 50% inhibition of the inflammatory mediator (NO or cytokine) production. This is calculated using non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a compound that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates that the compound's anti-inflammatory effect occurs at concentrations well below those that cause toxicity, which is a desirable characteristic for a drug candidate.

Table 1: Sample Data Summary for this compound Derivatives

Compound IDStructureIC₅₀ (NO Inhibition, µM)IC₅₀ (TNF-α Inhibition, µM)CC₅₀ (MTT Assay, µM)Selectivity Index (SI for TNF-α)
F2S-001[Scaffold]12.58.2> 100> 12.2
F2S-002[R=CH₃]5.82.1> 100> 47.6
F2S-003[R=Cl]25.118.975.44.0
F2S-004[R=OCH₃]2.30.995.2105.8
Dexamethasone(Ref.)0.50.1> 100> 1000

Interpretation of Results:

  • In this hypothetical dataset, compound F2S-004 emerges as the most promising lead. It exhibits the lowest IC₅₀ values for both NO and TNF-α inhibition, indicating high potency.

  • Crucially, its CC₅₀ is very high (>95 µM), resulting in an excellent Selectivity Index. This suggests a wide therapeutic window.

  • Compound F2S-003 is less potent and shows some cytotoxicity at higher concentrations, making it a less attractive candidate.

  • Comparing the IC₅₀ for NO versus TNF-α can provide preliminary mechanistic clues. For instance, a compound that strongly inhibits TNF-α but weakly inhibits NO might be acting further upstream in the NF-κB pathway, whereas a potent NO inhibitor could also be directly targeting the iNOS enzyme.

Section 4: Advanced Mechanistic Studies

For lead compounds identified through the primary screening, further experiments are necessary to confirm the hypothesized dual mechanism of action.

  • COX-2 Enzymatic Assay: A cell-free enzymatic assay using purified recombinant COX-2 enzyme should be performed. This will definitively determine if the compound directly inhibits the enzyme's catalytic activity, separating this effect from the transcriptional suppression observed in the cell-based assay.

  • Western Blot Analysis: Treat RAW 264.7 cells as described in the main protocol and lyse the cells to prepare protein extracts.

    • To confirm NF-κB inhibition: Probe for the phosphorylated form of IκBα (p-IκBα) and the total amount of IκBα. An effective inhibitor should prevent the degradation of IκBα. Also, analyze nuclear and cytoplasmic fractions to demonstrate that the compound prevents the translocation of the NF-κB p65 subunit to the nucleus.[10]

    • To confirm transcriptional suppression: Probe for the protein expression levels of COX-2 and iNOS. A compound acting via NF-κB should show a dose-dependent reduction in the LPS-induced expression of these enzymes.[9]

Conclusion

The this compound scaffold represents a promising starting point for the development of a new generation of anti-inflammatory agents. Its potential for a dual-action mechanism—suppressing the inflammatory cascade at both the transcriptional and enzymatic levels—offers a distinct advantage over agents with a single mode of action. The protocols detailed in this guide provide a comprehensive and robust framework for the initial screening, characterization, and mechanistic elucidation of these compounds. By systematically applying these methodologies, researchers can efficiently identify and advance lead candidates with high potency and a favorable safety profile, paving the way for future preclinical and clinical development.

References

  • Umar, M.I., et al. (2019).
  • Jialal, I., et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology.
  • Niedworok, J., et al. (2022).
  • Schroecksnadel, K., et al. (2006).
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Sygnature Discovery. (2023).
  • Sakat, S. S., & Wankhede, S. S. (2020). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Patil, V. V., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
  • Siddiqui, A. (2018).
  • Zeni, G., et al. (2001).
  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Allen, D. J. M., et al. (1999). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors.
  • Al-Sanea, M. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry.
  • Supuran, C. T. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Medicinal Chemistry - Anti-Cancer Agents.
  • Gorbunov, N. (2013). LPS-induced inflammation - can anyone help?.
  • Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.
  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Pereira, S. G., et al. (2014). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor.
  • Asolkar, T., et al. (2020). Synthesis and biological activities of furan derivatives.
  • Kim, S. O., et al. (2011).
  • Jantan, I., et al. (2019). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants.
  • Van de Vyver, T., et al. (2016). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules.
  • Khodair, A. I., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Chemical Health Risks.
  • Sethi, G., et al. (2012).
  • Weingarten, R. I., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine.
  • Wehling, C., et al. (2019). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases.
  • Ramkumar, M., et al. (2017). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines. Frontiers in Molecular Neuroscience.
  • Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cellular Physiology and Biochemistry.
  • Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE.
  • Castillo-Mata, C. A., et al. (2022). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen.
  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.
  • Pal, M., et al. (2005). Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5- Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2) Moiety. Letters in Drug Design & Discovery.
  • Shah, K. (2025). Are Cox-2 (cyclooxygenase-2) inhibitors, nitrofurantoin, diuretics, glyburide (Glibenclamide), glipizide, dapsone, and sulfasalazine classified as sulfa drugs?. Dr.Oracle.

Sources

Application Notes & Protocols: Furan-2-Sulfonamide as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of privileged structural motifs in medicinal chemistry is a powerful strategy for the discovery of novel therapeutic agents. This guide details the synthetic utility of Furan-2-Sulfonamide, a versatile building block that marries the unique electronic properties of the furan ring with the proven pharmacological relevance of the sulfonamide functional group.[1][2] We provide an in-depth exploration of its reactivity, focusing on its application as a precursor in the synthesis of complex heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational theory and field-proven, step-by-step protocols for the synthesis and characterization of novel molecular entities.

Introduction: The Strategic Value of the Furan-Sulfonamide Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the furan ring being a particularly prominent five-membered aromatic scaffold found in numerous natural products and synthetic drugs.[3][4] Its aromaticity, arising from the delocalization of the oxygen atom's lone pair electrons, makes it a reactive yet stable core.[1] The furan nucleus is adept at participating in various chemical interactions crucial for binding to biological targets, including hydrogen bonding and π–π stacking.[1]

Parallel to this, the sulfonamide group (R-SO₂NH-R') is a cornerstone of pharmacology, present in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[2][5][6] this compound, therefore, represents a highly strategic starting material. It provides a synthetically accessible platform for diversification through reactions targeting the furan ring, the sulfonamide nitrogen, or both, enabling the rapid generation of libraries of novel compounds for biological screening.

Core Reactivity: A Duality of Function

The synthetic potential of this compound stems from the distinct reactivity of its two core components. Understanding these pathways is critical for designing successful synthetic strategies.

  • The Furan Ring as a Diene: The furan ring is an electron-rich diene, making it an excellent substrate for cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition.[7] This reaction provides a powerful and atom-economical method for constructing bicyclic adducts, which can serve as rigid scaffolds or be further transformed into aromatic systems.[8][9]

  • Electrophilic Substitution: The furan ring readily undergoes electrophilic substitution, typically at the C5 position (alpha to the oxygen and furthest from the deactivating sulfonamide group).[7] This allows for the introduction of a wide range of functional groups.

  • The Sulfonamide Moiety: The N-H bond of the sulfonamide is acidic and can be deprotonated to form a nucleophilic anion. This site is ideal for introducing substituents via alkylation, arylation, or acylation, providing a key vector for modifying solubility, polarity, and biological target engagement.[2]

Caption: Key reactive sites of this compound.

Application Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compounds.

Protocol 1: Synthesis of Bicyclic Phthalimide Derivatives via Diels-Alder Reaction

Principle: This protocol leverages the diene character of the furan ring in a [4+2] cycloaddition with an N-substituted maleimide. The resulting oxanorbornene adduct is a rigid, three-dimensional scaffold that can be used directly or aromatized to form a phthalimide derivative.[9]

Causality Behind Experimental Choices:

  • Solvent (Toluene): A high-boiling, non-polar solvent is chosen to facilitate the reaction, which often requires thermal energy to overcome the activation barrier and the aromatic stability of the furan ring.

  • Catalyst (p-TsOH): For the subsequent aromatization step, a strong acid catalyst like p-toluenesulfonic acid is used to promote the dehydration of the bicyclic adduct, driving the reaction to form the stable aromatic phthalimide system.[9]

  • Temperature: The initial cycloaddition is often performed at elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.

Materials & Reagents:

  • This compound

  • N-Phenylmaleimide (or other N-substituted maleimide)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow Diagram:

G start Combine this compound & N-Phenylmaleimide in Toluene reflux Reflux at 110°C for 16h (Cycloaddition Step) start->reflux monitor Monitor by TLC for consumption of starting material reflux->monitor aromatize Add p-TsOH catalyst Continue reflux for 6h (Aromatization Step) monitor->aromatize If complete workup Cool, wash with sat. NaHCO₃ and brine aromatize->workup dry Dry organic layer with MgSO₄ workup->dry purify Concentrate and purify by silica gel chromatography dry->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Sources

Application Notes and Protocols for the Catalytic Applications of Furan-2-Sulfonamide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes featuring furan-2-sulfonamide-derived ligands. While the direct catalytic use of this compound metal complexes is an emerging field with limited specific literature, this document constructs a framework for their application based on well-established principles in coordination chemistry and catalysis of structurally related compounds. By synthesizing information from analogous sulfonamide and furan-based systems, we present detailed, field-proven protocols for the preparation of novel Schiff base ligands derived from this compound and their subsequent metal complexes. Furthermore, we propose detailed methodologies for employing these novel complexes as catalysts in paradigmatic organic transformations, namely Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed Claisen-Schmidt condensation reactions. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new catalytic systems and expanding the toolkit of synthetic organic chemistry.

Introduction: The Potential of this compound in Catalysis

This compound is a versatile heterocyclic building block, primarily recognized in medicinal chemistry for its role in the development of carbonic anhydrase inhibitors.[1] However, its inherent structural features—a coordinatively active sulfonamide group and a modifiable furan ring—present significant, yet largely unexplored, potential in the realm of homogeneous catalysis. The sulfonamide moiety can act as a robust coordinating group for a variety of transition metals, while the furan ring offers opportunities for electronic tuning and steric modification of the resulting catalyst.

Metal complexes derived from sulfonamides have found applications in catalysis and materials science.[2][3] Similarly, furan-containing ligands have been successfully employed in various catalytic systems.[4][5] This guide bridges the gap by proposing a logical extension: the design and application of metal complexes based on ligands derived from this compound. We will focus on Schiff base derivatives, as they are readily synthesized and their metal complexes have a rich history in catalysis.[2][4][6][7]

The protocols herein are designed to be self-validating, providing researchers with a solid foundation for synthesizing and evaluating this novel class of catalysts. The experimental choices are explained in detail, drawing parallels from established literature to ensure a high probability of success.

Synthesis of this compound-Derived Ligands and Metal Complexes

A key strategy for creating versatile ligands from this compound is its conversion into a Schiff base. This is typically achieved through the condensation reaction with a suitable aldehyde or ketone. The resulting imine nitrogen and the sulfonamide group can then act as coordination sites for a metal ion.

Synthesis of a Novel this compound Schiff Base Ligand (L1)

This protocol describes the synthesis of a representative Schiff base ligand, (E)-N-(2-hydroxybenzylidene)this compound (L1 ), from this compound and salicylaldehyde. The hydroxyl group of salicylaldehyde provides an additional coordination site, creating a potentially tridentate ligand.

Protocol 1: Synthesis of (E)-N-(2-hydroxybenzylidene)this compound (L1)

  • Objective: To synthesize a Schiff base ligand from this compound and salicylaldehyde.

  • Materials:

    • This compound

    • Salicylaldehyde

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (1.47 g, 10 mmol) in absolute ethanol (30 mL) with gentle heating.

    • To this solution, add salicylaldehyde (1.22 g, 10 mmol) in a 1:1 molar ratio.

    • Add 2-3 drops of glacial acetic acid as a catalyst to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the sulfonamide nitrogen.

    • Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from hot ethanol to obtain pure crystals of L1 .

    • Dry the purified product in a vacuum oven at 40-50 °C.

  • Characterization: The structure of the synthesized ligand should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Synthesis of Ligand L1

G furan_sulfonamide This compound process + furan_sulfonamide->process salicylaldehyde Salicylaldehyde salicylaldehyde->process L1 (E)-N-(2-hydroxybenzylidene) This compound (L1) process->L1 Ethanol, Acetic Acid (cat.), Reflux G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'B(OH)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar'

Sources

Troubleshooting & Optimization

Furan-2-Sulfonamide Synthesis: A Technical Support Guide for Optimal Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Furan-2-Sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding of the chemical processes at play.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process.[1][2][3] It begins with the electrophilic sulfonation of a furan derivative to generate a furan-2-sulfonyl chloride, which is then reacted with an amine source to form the final sulfonamide.[4][5] This approach offers a straightforward pathway to the desired product.

Q2: I am experiencing consistently low yields. What are the likely causes?

A2: Low yields in this compound synthesis can often be attributed to a few critical factors. The primary culprit is often the hydrolysis of the highly reactive furan-2-sulfonyl chloride intermediate.[6] This intermediate is sensitive to moisture and can readily convert to the unreactive furan-2-sulfonic acid.[6] Another significant factor is the inherent instability of the furan ring, especially under the strongly acidic conditions often employed during sulfonation, which can lead to polymerization or ring-opening.[7][8]

Q3: My reaction is producing a significant amount of dark, polymeric material. What is happening and how can I prevent it?

A3: The formation of dark, polymeric material is a common issue when working with furans, particularly under strong acid conditions.[8][9] The furan ring is susceptible to acid-catalyzed polymerization.[7] This can be minimized by carefully controlling the reaction temperature, ensuring slow, dropwise addition of the sulfonating agent, and using a suitable solvent to maintain a homogeneous reaction mixture.

Troubleshooting Guide: From Synthesis to Purification

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers detailed solutions.

Issue 1: Low Yield of Furan-2-Sulfonyl Chloride Intermediate

Symptoms:

  • Low overall yield of the final this compound.

  • Presence of furan-2-sulfonic acid as a major byproduct.

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Moisture Contamination Furan-2-sulfonyl chloride is highly electrophilic and reacts readily with water (hydrolysis) to form the corresponding sulfonic acid, which is unreactive towards amines in the subsequent step.[6]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Incomplete Chlorination The conversion of furan-2-sulfonic acid to the sulfonyl chloride requires a chlorinating agent. If this conversion is incomplete, the unreacted sulfonic acid will not proceed to the final product.1. Optimize Chlorinating Agent: Use an appropriate chlorinating agent such as phosphorus pentachloride or thionyl chloride.[2][10] Ensure the correct stoichiometry is used.
Furan Ring Degradation The strongly acidic conditions of the sulfonation reaction can lead to the degradation of the furan ring, reducing the amount of substrate available to form the desired intermediate.[8][11]1. Control Reaction Temperature: Perform the sulfonation at low temperatures (e.g., -10°C to 0°C) to minimize side reactions.[4][10] 2. Slow Reagent Addition: Add the sulfonating agent (e.g., chlorosulfonic acid) dropwise to the reaction mixture to maintain temperature control and minimize localized areas of high acid concentration.[10]
Issue 2: Formation of Impurities During Amination

Symptoms:

  • Multiple spots on TLC analysis of the crude product.

  • Difficulty in purifying the final this compound.

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Inappropriate Base A base is required to neutralize the HCl generated during the reaction of the sulfonyl chloride with the amine. If the base is too nucleophilic, it can compete with the desired amine, leading to side products.1. Use a Non-Nucleophilic Base: Employ a non-nucleophilic organic base like pyridine or triethylamine.[6] These bases will effectively scavenge the acid without reacting with the sulfonyl chloride.
Di-sulfonylation of Primary Amines If a primary amine is used, there is a possibility of the formation of a bis-sulfonated product where two sulfonyl groups react with the same amine nitrogen.1. Control Stoichiometry: Use a slight excess of the amine to favor the formation of the mono-sulfonated product.[6]

Experimental Protocols

Protocol 1: Synthesis of Furan-2-Sulfonyl Chloride

This protocol is adapted from a patented procedure for the synthesis of a furan-2-sulfonyl chloride derivative.[10]

  • Dissolve ethyl 3-furoate in anhydrous methylene chloride under a nitrogen atmosphere and cool the solution to -10°C.

  • Slowly add a solution of chlorosulfonic acid in methylene chloride dropwise, maintaining the temperature below 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture again to below 0°C.

  • Add pyridine, followed by phosphorus pentachloride in portions.

  • Stir the mixture overnight at room temperature.

  • Carefully quench the reaction by adding it dropwise to ice-water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude furan-2-sulfonyl chloride.

Protocol 2: Synthesis of this compound

This is a general procedure for the amination of a sulfonyl chloride.[6]

  • Dissolve the crude furan-2-sulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add the desired amine (e.g., ammonia, or a primary/secondary amine) to the solution.

  • Slowly add a non-nucleophilic base such as pyridine or triethylamine.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Workflow for this compound Synthesis

Furan_Sulfonamide_Synthesis cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination Furan_Derivative Furan Derivative Sulfonation Electrophilic Sulfonation (e.g., Chlorosulfonic Acid) Furan_Derivative->Sulfonation Furan_Sulfonic_Acid Furan-2-Sulfonic Acid Sulfonation->Furan_Sulfonic_Acid Chlorination Chlorination (e.g., PCl5) Furan_Sulfonic_Acid->Chlorination Furan_Sulfonyl_Chloride Furan-2-Sulfonyl Chloride Chlorination->Furan_Sulfonyl_Chloride Amination_Reaction Amination Furan_Sulfonyl_Chloride->Amination_Reaction Amine Amine Source (e.g., NH3) Amine->Amination_Reaction Furan_Sulfonamide This compound Amination_Reaction->Furan_Sulfonamide

Caption: A typical two-step synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_amination Amination Stage Start Low Yield or Impurities in this compound Synthesis Low_Yield_Intermediate Low Yield of Furan-2-Sulfonyl Chloride? Start->Low_Yield_Intermediate Analyze Intermediate Step Impurities_Final Impurities in Final Product? Start->Impurities_Final Analyze Final Step Moisture Check for Moisture Contamination (Anhydrous Conditions) Low_Yield_Intermediate->Moisture Yes Degradation Furan Ring Degradation? (Control Temperature, Slow Addition) Low_Yield_Intermediate->Degradation Also Consider Solution_Found Solution_Found Moisture->Solution_Found Degradation->Solution_Found Wrong_Base Inappropriate Base? (Use Non-Nucleophilic Base) Impurities_Final->Wrong_Base Yes DiSulfonylation Di-sulfonylation? (Control Amine Stoichiometry) Impurities_Final->DiSulfonylation Also Consider Wrong_Base->Solution_Found DiSulfonylation->Solution_Found

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • . Semantic Scholar.

  • . National Center for Biotechnology Information.

  • . ScienceDirect.

  • . Thieme Connect.

  • . Wiley Online Library.

  • . ResearchGate.

  • . BenchChem.

  • . BenchChem.

  • . Google Patents.

  • . Wikipedia.

  • . PharmaGuideline.

  • . ResearchGate.

  • . BenchChem.

  • . European Patent Office.

  • . Biosynth.

  • . BenchChem.

  • . BenchChem.

  • . Semantic Scholar.

  • . ACS Publications.

  • . ResearchGate.

  • . Google Patents.

  • . ResearchGate.

  • . Wikipedia.

  • . Sigma-Aldrich.

  • . ChemicalBook.

  • . Wiley Online Library.

  • . Scribd.

  • . Google Books.

  • . Chemistry Stack Exchange.

  • . Organic Syntheses.

  • . ResearchGate.

  • . Google Patents.

  • . Organic Syntheses.

  • . Defense Technical Information Center.

  • . Organic Chemistry Portal.

  • . Frontiers.

  • . National Center for Biotechnology Information.

  • . PubMed.

  • . National Center for Biotechnology Information.

  • . National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Furan-2-Sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting any purification, it is crucial to understand the physicochemical properties of this compound and the likely impurity profile from its synthesis.

FAQ 1: What are the primary challenges in purifying this compound?

This compound, like many furan-containing compounds, presents several purification challenges:

  • Ring Instability: The furan ring is sensitive to strong acids, which can lead to polymerization or decomposition. This is a critical consideration during acidic workups or when using silica gel for chromatography.[1]

  • Thermal Sensitivity: While specific data for this compound is limited, furan derivatives can be thermally labile. Prolonged heating, such as during recrystallization in high-boiling solvents, may lead to degradation.[2]

  • Amphiphilic Nature: The molecule possesses both a polar sulfonamide group and a less polar furan ring, which can sometimes complicate crystallization and chromatography by causing it to have partial solubility in a wide range of solvents.

  • Common Impurities: The most common synthesis route involves the reaction of furan-2-sulfonyl chloride with ammonia or an amine.[1] Therefore, impurities can include unreacted starting materials, hydrolyzed sulfonyl chloride (furan-2-sulfonic acid), and potential disubstituted byproducts.

FAQ 2: What safety precautions must I take?

Handling this compound and its precursors requires stringent safety measures. The starting material, furan-2-sulfonyl chloride, reacts violently with water and is corrosive.[3]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and appropriate protective gloves and clothing.[3][4]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.[3]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] Keep containers tightly closed and away from moisture.

Section 2: Choosing Your Purification Strategy

The optimal purification strategy depends on the scale of your reaction and the initial purity of the crude product. The following decision tree can guide your choice.

G start Crude this compound check_purity Assess Crude Purity (TLC, NMR, LCMS) start->check_purity high_purity >90% Pure? check_purity->high_purity is_solid Is the crude material a solid? high_purity->is_solid Yes chromatography Column Chromatography high_purity->chromatography No recrystallize Recrystallization is_solid->recrystallize Yes wash_precipitate Slurry/Wash or Precipitation is_solid->wash_precipitate No (Oily) final_product Pure this compound recrystallize->final_product chromatography->final_product wash_precipitate->chromatography

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. However, several issues can arise.

FAQ 3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[5] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent or when there are significant impurities depressing the melting point.[5]

Causality: The high concentration of the solute upon initial cooling exceeds its solubility, but the thermal energy is too high for orderly crystal lattice formation.

Troubleshooting Workflow:

G start Compound 'Oiled Out' action1 Re-heat solution to re-dissolve the oil start->action1 decision1 Add more hot solvent (e.g., 10-20% increase) action1->decision1 action2 Cool slowly (Insulate flask, avoid ice bath initially) decision1->action2 decision2 Did it crystallize? action2->decision2 success Success: Collect Crystals decision2->success Yes failure_path Still Oiling Out decision2->failure_path No action3 Change solvent system. Consider a lower boiling point solvent or a solvent/anti-solvent pair. failure_path->action3 action4 Induce crystallization: - Scratch flask with glass rod - Add a seed crystal failure_path->action4

Caption: Workflow for troubleshooting "oiling out" during recrystallization.

Step-by-Step Protocol: Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • Heating: If the solid is poorly soluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the saturated, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces high-quality crystals upon cooling.

Solvent ClassExample SolventBoiling Point (°C)PolarityNotes for Sulfonamides
Alcohols Isopropanol, Ethanol82, 78Polar ProticOften a good starting point. Ethanol/water mixtures are highly effective for many sulfonamides.[5]
Esters Ethyl Acetate77Polar AproticGood for dissolving moderately polar compounds. Can be paired with hexanes as an anti-solvent.
Ketones Acetone56Polar AproticA strong solvent, may show high solubility even at room temperature. Useful for dissolving crude material before precipitation.[6]
Hydrocarbons Heptane, Hexanes98, 69NonpolarGenerally used as an anti-solvent to induce precipitation from a more polar solvent.
Ethers MTBE, 2-MeTHF55, 80Moderately PolarCan be effective, but be aware of potential peroxide formation.
Aqueous Water100Very PolarThis compound itself has low water solubility, but it is useful as an anti-solvent or in mixtures.

Section 4: Troubleshooting Column Chromatography

When recrystallization fails or higher purity is required, silica gel column chromatography is the next logical step.

FAQ 4: My compound is streaking badly or seems stuck on the silica gel column. How can I fix this?

This is a classic issue when purifying polar, slightly acidic compounds like sulfonamides on standard silica gel.

Causality: The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to the basic nitrogen or polar sulfonamide group, leading to poor elution and potential degradation.[7] Carboxylic acids exhibit similar behavior.[8]

Solutions:

  • Modify the Mobile Phase: Add a small amount of a competitive binder to your eluent.

    • For Acidity: Add 0.5-1% acetic acid or formic acid to the mobile phase. This protonates the compound, reducing its interaction with the silica.[8]

    • For Basicity: Add 0.5-1% triethylamine or pyridine. This deactivates the acidic sites on the silica gel.

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available deactivated silica gel for particularly sensitive compounds.[7]

  • Check Compound Stability: Before running a large column, spot your compound on a TLC plate, develop it, and let it sit on the plate for an hour before observing under UV. If the spot changes color or streaks, it may be degrading on the silica.

ProblemPotential CauseRecommended Solution
Compound won't elute Eluent is not polar enough; strong interaction with silica.Gradually increase the polarity of the eluent (e.g., increase ethyl acetate in a hexane/EtOAc system). If still stuck, add 1% acetic acid to the mobile phase.[7][8]
Poor separation of spots Incorrect solvent polarity; column overloaded.Find a solvent system that gives an Rf of ~0.2-0.4 for your compound on TLC.[7] Use a larger column or less material (dry loading can help).
Compound elutes in the solvent front Eluent is too polar.Decrease the polarity of the eluent system. Start with a less polar mixture and increase polarity gradually (gradient elution).
New spots appear after column Compound is degrading on the silica gel.Run a quick stability test on a TLC plate.[7] If degradation is confirmed, switch to a deactivated stationary phase like neutral alumina or add a modifier like triethylamine to the eluent.

Section 5: Purity Analysis

Confirming the purity of your final product is a critical final step.

FAQ 5: Which analytical methods are best for assessing the purity of this compound?

A combination of methods is always recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 or C8 column with a water/acetonitrile or water/methanol gradient is a typical starting point. A Diode Array Detector (DAD) is useful for identifying impurities with different chromophores.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of furan compounds, GC-MS can be a powerful tool, especially when coupled with headspace analysis for detecting trace volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final compound and can be used to identify residual solvents or major impurities if their signals do not overlap with the product's signals.

  • Melting Point: A sharp melting point that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[8]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan-2-sulfonyl chloride. Retrieved from [Link]

  • Mars Fishcare North America, Inc. (2019). API Furan-2 Safety Data Sheet. Retrieved from [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylthis compound (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furansulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, M. J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Retrieved from [Link]

  • Surovell, S., et al. (2021). Furan surfactant compositions and methods. Google Patents.
  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Google Patents.
  • Huang, K. T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Furan-2-Sulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important scaffold. My purpose is to provide not just protocols, but a deeper understanding of the underlying chemistry, enabling you to troubleshoot common issues, optimize your reactions, and ensure the integrity of your results. We will delve into the common byproducts encountered during synthesis, the mechanisms of their formation, and practical strategies to mitigate them.

Frequently Asked Questions (FAQs): Common Byproducts & Side Reactions

This section addresses the most common questions and challenges encountered during the synthesis of this compound, which typically proceeds via a two-step process: (1) Electrophilic sulfonation/chlorosulfonation of a furan precursor, followed by (2) Amination of the resulting furan-2-sulfonyl chloride.

Q1: My reaction mixture turns dark brown or black during the chlorosulfonation of furan. What is happening and is it salvageable?

A1: This is a very common observation and is almost always indicative of furan polymerization . The furan ring is notoriously unstable under strongly acidic conditions, which are required for electrophilic sulfonation.[1][2]

  • Causality: The reaction is initiated by the protonation of the furan ring, which generates a reactive electrophile. This species can then attack another neutral furan molecule, initiating a chain reaction that leads to the formation of insoluble, dark-colored polymeric materials, often called "furan resins" or polyfuran.[3][4][5][6] This process is highly exothermic and can quickly get out of control if not managed properly.

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures, typically between -10 °C and 0 °C, to minimize the rate of polymerization.

    • Controlled Reagent Addition: Add the chlorosulfonic acid (or other sulfonating agent) dropwise to a solution of the furan in a suitable solvent. This maintains a low concentration of the strong acid at any given time.

    • Solvent Choice: The use of a polar aprotic solvent like dimethylformamide (DMF) can have a stabilizing effect on furan derivatives.[1][2] Methylene chloride is also commonly used.[7]

  • Salvageability: If significant polymerization has occurred, the yield of the desired product will be drastically reduced. It is often more efficient to discard the reaction and start over with stricter controls rather than attempting to isolate a small amount of product from a large amount of tar.

Q2: My NMR spectrum shows signals for a di-substituted furan. How is this byproduct formed?

A2: The formation of a di-sulfonated byproduct, typically Furan-2,5-disulfonyl chloride , is a result of the high reactivity of the furan ring towards electrophilic substitution.

  • Causality: The first sulfonation at the 2-position forms Furan-2-sulfonyl chloride. The sulfonyl chloride group is electron-withdrawing, which deactivates the furan ring. However, under forcing conditions (e.g., excess sulfonating agent, elevated temperature, or prolonged reaction time), a second sulfonation can occur at the still-activated 5-position.[3]

  • Troubleshooting & Mitigation:

    • Stoichiometry: Use a carefully measured amount of the sulfonating agent, typically 1.0 to 1.2 equivalents relative to the furan starting material.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion of the starting material without significant formation of the di-substituted product.

    • Purification: This byproduct can usually be separated from the desired mono-sulfonyl chloride by column chromatography.

Q3: During the amination step with aqueous ammonia, I'm getting a low yield and a significant amount of a water-soluble byproduct. What could this be?

A3: A common byproduct during amination is the hydrolysis of the reactive intermediate, furan-2-sulfonyl chloride , back to Furan-2-sulfonic acid .

  • Causality: Furan-2-sulfonyl chloride is highly reactive and moisture-sensitive.[8] In the presence of water, it can readily hydrolyze. Since the amination is often performed using aqueous ammonia or ammonium bicarbonate in a biphasic system (e.g., acetone/water), there is a competition between the nucleophilic attack of ammonia (forming the desired sulfonamide) and the attack of water (forming the sulfonic acid).[7]

  • Troubleshooting & Mitigation:

    • Temperature Control: Perform the amination at low temperatures (e.g., 0-5 °C) to favor the reaction with ammonia over hydrolysis.

    • Concentrated Ammonia: Use a concentrated solution of aqueous ammonia to maximize the concentration of the amine nucleophile.

    • Anhydrous Conditions: For more sensitive substrates, consider using anhydrous ammonia gas bubbled through an anhydrous solvent like THF or dioxane, or using a surrogate like hexamethyldisilazane (HMDS).

    • Schotten-Baumann Conditions: The use of a base, like pyridine or sodium bicarbonate, can help to neutralize the HCl generated during the reaction and drive the amination forward.[9]

Q4: I've isolated a byproduct with a mass corresponding to two furan-sulfonyl units attached to a single nitrogen. What is this compound?

A4: This byproduct is likely the bis(furan-2-sulfonyl)imide .

  • Causality: This imide is formed when a molecule of the already-formed this compound acts as a nucleophile and attacks a second molecule of furan-2-sulfonyl chloride. The sulfonamide N-H bond is acidic and can be deprotonated under basic conditions, creating a potent nucleophile.

  • Troubleshooting & Mitigation:

    • Controlled Addition: Add the furan-2-sulfonyl chloride solution slowly to the ammonia solution. This ensures that the sulfonyl chloride is always the limiting reagent in the immediate reaction environment, minimizing its reaction with the product.

    • Excess Amine: Use a significant excess of the aminating agent (ammonia) to ensure the sulfonyl chloride reacts preferentially with it.

    • pH Control: Maintaining a suitable pH is crucial. Conditions that are too basic can increase the concentration of the deprotonated sulfonamide, favoring imide formation.

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Very low or no yield of Furan-2-Sulfonyl Chloride 1. Extensive Furan Polymerization: Reaction temperature was too high; rapid addition of acid.[2][4]1. Maintain strict temperature control (-10 to 0 °C). Add sulfonating agent dropwise with vigorous stirring.
2. Degradation of Starting Material: Furan starting material may be old or impure.2. Use freshly distilled furan for the reaction.
Low Yield in Amination Step 1. Hydrolysis of Sulfonyl Chloride: Presence of excess water; reaction temperature too high.[8]1. Perform amination at 0-5 °C. Use concentrated aqueous ammonia or consider anhydrous conditions.
2. Incomplete Reaction: Insufficient reaction time or inadequate mixing in a biphasic system.2. Allow the reaction to stir for a sufficient time (monitor by TLC). Ensure vigorous stirring to facilitate phase transfer.
Product is an inseparable mixture 1. Formation of Multiple Byproducts: Di-sulfonation, polymerization, and hydrolysis occurring simultaneously.1. Re-evaluate the entire procedure. Focus on strict temperature control in the first step and efficient, cold amination in the second.
2. Ring Opening/Degradation: The furan ring can undergo cleavage under harsh acidic or oxidative conditions.[3][10]2. Use the mildest effective sulfonating agent (e.g., a sulfur trioxide-pyridine complex).[3][11] Avoid any oxidizing contaminants.
Crude product is a dark, oily substance 1. Residual Polymeric Byproducts: Incomplete removal of furan tars.1. After quenching the sulfonation reaction on ice, filter off any solid tars before extraction. An activated carbon (charcoal) treatment of the organic extract can help remove colored impurities.[12][13]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Furan-2-Sulfonyl Chloride

Safety Note: This reaction involves highly corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagents:

    • Furan (freshly distilled)

    • Chlorosulfonic acid

    • Dichloromethane (DCM, anhydrous)

  • Procedure: a. Charge the flask with furan (1.0 eq) and anhydrous DCM (approx. 0.5 M solution). b. Cool the flask to -10 °C using an acetone/dry ice bath. c. Add chlorosulfonic acid (1.1 eq) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not rise above -5 °C. d. After the addition is complete, allow the mixture to stir at -10 to 0 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). e. Work-up: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. f. Separate the organic layer. Extract the aqueous layer twice with DCM. g. Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C). h. The resulting crude oil (Furan-2-sulfonyl chloride) is often used immediately in the next step without further purification due to its instability.

Protocol 2: Synthesis of this compound
  • Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-water bath.

  • Reagents:

    • Crude Furan-2-sulfonyl chloride

    • Acetone

    • Concentrated Ammonium Hydroxide (~28-30%)

  • Procedure: a. Dissolve the crude Furan-2-sulfonyl chloride from the previous step in acetone (approx. 0.4 M solution). b. Cool the acetone solution to 0 °C in the ice bath. c. In a separate beaker, cool the concentrated ammonium hydroxide (5-10 eq). d. Add the cold Furan-2-sulfonyl chloride solution dropwise to the vigorously stirred, cold ammonium hydroxide. A white precipitate should form. e. Stir the resulting slurry at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. f. Work-up & Purification: i. Reduce the volume of the mixture under reduced pressure to remove most of the acetone. ii. Cool the remaining aqueous slurry in an ice bath and collect the solid product by vacuum filtration. iii. Wash the solid with cold water. iv. Recrystallize the crude solid from an appropriate solvent system (e.g., water, ethanol/water) to yield pure this compound. v. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS.

Visualizing Reaction Pathways

Main Synthetic Pathway

The desired reaction proceeds via electrophilic aromatic substitution followed by nucleophilic substitution.

Synthesis Furan Furan FSC Furan-2-sulfonyl Chloride Furan->FSC Chlorosulfonation (DCM, -10 °C) CSA ClSO3H Product This compound FSC->Product Amination (Acetone/H2O, 0 °C) Ammonia NH3 (aq)

Caption: Main pathway for this compound synthesis.

Common Byproduct Formation Pathways

This diagram illustrates the formation of the three most common byproducts discussed.

Byproducts cluster_sulfonation Sulfonation Step cluster_amination Amination Step Furan Furan Polymer Furan Polymer (Tar) Furan->Polymer H+ catalysis FSC Furan-2-sulfonyl Chloride DiSulf Furan-2,5-disulfonyl Chloride FSC->DiSulf Excess ClSO3H FSC_copy Furan-2-sulfonyl Chloride Hydrolysis Furan-2-sulfonic Acid FSC_copy->Hydrolysis H2O Product This compound Imide Bis(furan-2-sulfonyl) -imide Product->Imide + FSC (Base)

Caption: Formation pathways for common byproducts.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
  • BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Gandini, A., & Belgacem, M. N. (n.d.). Furan Polymers: State of the Art and Perspectives.
  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 4149-4155.
  • General scheme of the study of furan stability. (n.d.).
  • The behaviour of furan derivatives in polymerization reactions. (n.d.).
  • Polyfuran. (n.d.). In Wikipedia.
  • Renders, T., Ooms, T., Gennen, S., Van Aelst, J., Dehaen, W., Sels, B. F., & Van Aelst, K. (2018).
  • Furan resin. (n.d.). In Wikipedia.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. BenchChem.
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (n.d.).
  • THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. (1951). The Journal of Organic Chemistry, 16(8), 1295-1299.
  • Furan-2-sulfonylchloride. (n.d.). MySkinRecipes.
  • Sulfonamide derivatives: Synthesis and applications. (2022).
  • Furoic Acid. (n.d.). Organic Syntheses.
  • Method and apparatus for purifying a furan derivative. (n.d.).

Sources

Technical Support Center: Troubleshooting Furan-2-Sulfonamide Reaction Failures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furan-2-sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important chemical scaffold. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield of this compound

Question: "I've reacted my amine with furan-2-sulfonyl chloride, but my TLC/LC-MS analysis shows little to no desired product. What are the likely causes and how can I fix this?"

Answer: This is a common and frustrating issue that can stem from several factors, primarily related to the stability of the furan ring and the reactivity of your starting materials.

Root Cause Analysis:

  • Degradation of the Furan Moiety: The furan ring is notoriously sensitive to acidic conditions.[1] The reaction between an amine and a sulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. This in-situ generated acid can catalyze the polymerization or ring-opening of the furan starting material or product, leading to a complex mixture of byproducts and low yield of the desired sulfonamide. Electron-releasing substituents on the furan ring can exacerbate this instability by promoting the formation of reactive electrophiles upon protonation.[1]

  • Instability of Furan-2-Sulfonyl Chloride: Furan-2-sulfonyl chloride itself is known to have limited stability and can undergo complex decomposition, especially in the presence of electrophilic moieties. This decomposition can be a significant contributor to low yields if the reagent has been stored improperly or for an extended period.

  • Low Nucleophilicity of the Amine: The success of the reaction is highly dependent on the nucleophilicity of the amine. Secondary amines are generally less reactive than primary amines due to steric hindrance.[2] Aromatic amines are less nucleophilic than aliphatic amines because the lone pair of electrons on the nitrogen is delocalized into the aromatic ring.

Troubleshooting Workflow:

start Low/No Yield check_reagents 1. Verify Starting Material Quality - Furan-2-sulfonyl chloride (fresh?) - Amine (pure? dry?) start->check_reagents acid_scavenger 2. Add an Acid Scavenger - Pyridine, Triethylamine, or DIPEA (2-3 eq.) - Proton sponge for sensitive substrates check_reagents->acid_scavenger Reagents OK temp_control 3. Optimize Reaction Temperature - Start at 0°C or -10°C - Slowly warm to room temperature if needed acid_scavenger->temp_control Yield still low amine_reactivity 4. Address Low Amine Reactivity - Consider a more forcing solvent (e.g., THF) - For anilines, consider catalysis temp_control->amine_reactivity Yield still low success Successful Reaction amine_reactivity->success Improved Yield

Caption: Troubleshooting workflow for low this compound yield.

Detailed Protocols & Recommendations:

  • Protocol 1: Addition of an Acid Scavenger:

    • Dissolve your amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (Nitrogen or Argon).

    • Add a tertiary amine base such as triethylamine or pyridine (2.0-3.0 eq). For particularly acid-sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge is recommended.

    • Cool the mixture to 0°C.

    • Slowly add a solution of furan-2-sulfonyl chloride (1.0-1.2 eq) in the same solvent.

    • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and monitor by TLC.

  • Table 1: Recommended Bases for this compound Synthesis

Amine SubstrateRecommended BaseKey Considerations
Primary AliphaticTriethylamine, PyridineStandard choice, effective at scavenging HCl.
Secondary AliphaticDIPEALess likely to cause side reactions with the sulfonyl chloride.
AnilinesPyridineCan also act as a catalyst.
Highly Acid-Sensitive SubstratesProton SpongeExpensive but highly effective for preventing any drop in pH.
Issue 2: Multiple Unidentified Spots on TLC

Question: "My reaction has produced multiple spots on the TLC plate, and I'm not sure which is my product. What are the likely side products?"

Answer: The formation of multiple products is a common issue, often linked to the reactivity of the furan ring and potential side reactions of the sulfonyl chloride.

Root Cause Analysis:

  • Di-sulfonylation of Primary Amines: While less common, it is possible for a primary amine to react with two equivalents of the sulfonyl chloride, especially if there is a localized excess of the sulfonylating agent.

  • Furan Ring Polymerization: As mentioned previously, acidic conditions can lead to the formation of furan-based polymers, which often appear as a streak or baseline material on a TLC plate.[1]

  • Ring Opening Products: Under harsh acidic conditions, the furan ring can undergo hydrolysis and ring-opening, leading to a variety of highly polar byproducts.

  • 2,5-Disubstituted Furan: The sulfonation of furan can sometimes lead to the formation of a 2,5-disubstituted product, which could then react with the amine to give a di-sulfonamide.[1]

Visualizing Potential Side Reactions:

cluster_amine Amine Reactions furan Furan Ring acid H+ furan->acid polymer Polymerization acid->polymer Catalyzes ring_opening Ring Opening acid->ring_opening Catalyzes primary_amine Primary Amine sulfonyl_chloride Furan-2-Sulfonyl Chloride primary_amine->sulfonyl_chloride Reacts with disulfonamide Di-sulfonamide primary_amine->disulfonamide Excess Sulfonyl Chloride product Desired Sulfonamide sulfonyl_chloride->product

Caption: Potential side reactions in this compound synthesis.

Recommendations for Minimizing Side Products:

  • Controlled Addition: Add the furan-2-sulfonyl chloride solution dropwise to the amine solution at a low temperature (0°C or below) to avoid localized high concentrations of the sulfonylating agent and acid.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid, which can further promote furan degradation.

  • Use of Milder Sulfonating Agents: If direct sulfonation of the furan is being performed in situ, consider using a milder sulfonating agent like a sulfur trioxide-pyridine or sulfur trioxide-dioxane complex to reduce the formation of di-substituted byproducts.[1]

Issue 3: Difficulty in Product Purification

Question: "I have my crude this compound, but I'm struggling to purify it by column chromatography. The product seems to be streaking or decomposing on the silica gel."

Answer: Purification of furan-containing compounds can be challenging due to their potential instability on acidic stationary phases like standard silica gel.

Root Cause Analysis:

  • Acid-Sensitivity on Silica Gel: The acidic nature of silica gel can cause the degradation of the this compound during chromatography, leading to streaking, low recovery, and the appearance of new impurity spots in the collected fractions.

  • Inappropriate Solvent System: An incorrect solvent system can lead to poor separation from byproducts or co-elution with impurities.

Purification Strategies:

  • Protocol 2: Column Chromatography with Deactivated Silica or Alumina:

    • Deactivation of Silica Gel: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry and flush with one to two column volumes of the same solvent mixture before loading your sample. This will neutralize the acidic sites on the silica.

    • Use of Alumina: For highly acid-sensitive compounds, neutral or basic alumina can be a better choice for the stationary phase.

    • Solvent System Selection: A common and effective solvent system for furan-2-sulfonamides is a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Another option to try is a chloroform and n-butanol mixture.

  • Table 2: Recommended TLC and Column Chromatography Solvent Systems

Compound PolarityRecommended TLC Scout SystemRecommended Column Eluent
Non-polar10-20% Ethyl Acetate/Hexane5-30% Ethyl Acetate/Hexane Gradient
Mid-polar30-50% Ethyl Acetate/Hexane20-60% Ethyl Acetate/Hexane Gradient
Polar5-10% Methanol/Dichloromethane1-5% Methanol/Dichloromethane Gradient
Very Polar9:1 Chloroform/n-Butanol95:5 to 90:10 Chloroform/n-Butanol Gradient
  • Recrystallization: If your this compound is a solid, recrystallization can be an excellent purification method.

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis of the Key Intermediate: Furan-2-Sulfonyl Chloride

A reliable synthesis of this compound begins with high-quality furan-2-sulfonyl chloride. Here are two common methods for its preparation.

Method 1: From Furan using Chlorosulfonic Acid

This method is direct but requires careful temperature control due to the exothermic nature of the reaction and the acid sensitivity of furan.

  • Protocol 3: Synthesis of Furan-2-Sulfonyl Chloride

    • In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, cool a solution of furan (1.0 eq) in a dry solvent like dichloromethane to -10°C.

    • Slowly add chlorosulfonic acid (1.1 eq) dropwise, ensuring the internal temperature does not rise above -5°C.

    • After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1-2 hours.

    • The reaction is then carefully quenched by pouring it onto crushed ice.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to yield the crude furan-2-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification due to its instability.

Method 2: From 2-Furoic Acid

This method is analogous to the synthesis of other acyl chlorides and can be more reliable.

  • Protocol 4: Synthesis of Furan-2-Sulfonyl Chloride from 2-Furoic Acid

    • Reflux a mixture of 2-furoic acid (1.0 eq) and an excess of thionyl chloride (2-3 eq) for 2-3 hours. A catalytic amount of DMF can be added to facilitate the reaction.[3][4]

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-furoyl chloride can then be converted to the sulfonyl chloride, though this is a less common route. A more direct approach is the electrophilic sulfonation of a furan derivative as described in a patent for the synthesis of furan sulfonamides.[5]

References

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews - ACS Publications. Available at: [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. Available at: [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • TLC of Sulfonamides. ResearchGate. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • 2-Furoyl chloride. Wikipedia. Available at: [Link]

  • Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. FAQ. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. Available at: [Link]

  • Detection of sulfonamides in chicken muscle by thin layer chromatography. Available at: [Link]

Sources

Technical Support Center: A Scientist's Guide to Purifying Crude Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Furan-2-Sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the purity of their crude this compound preparations. Achieving high purity is paramount for obtaining reliable experimental data and ensuring the safety and efficacy of potential therapeutic agents.

This document moves beyond simple protocols to provide a deeper understanding of the purification process, grounded in chemical principles. We will explore common challenges, troubleshoot experimental hurdles, and provide validated, step-by-step methodologies to help you achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile of crude this compound is largely dependent on its synthetic route. The classic approach involves the reaction of Furan-2-sulfonyl chloride with ammonia.[1] Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual Furan-2-sulfonyl chloride.

  • Byproducts of Synthesis: Small amounts of the corresponding sulfonic acid formed by hydrolysis of the sulfonyl chloride.

  • Degradation Products: The furan ring can be susceptible to cleavage under harsh acidic or oxidative conditions, potentially forming various oxidized or polymeric species.[2][3]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any base (like pyridine) used to scavenge HCl.[1]

Q2: What is the most effective and straightforward method for a first-pass purification?

A: For most sulfonamides, which are typically crystalline solids, recrystallization is the most effective and economical first-line purification technique.[1] It is excellent for removing small to moderate amounts of impurities. A well-chosen solvent system can dramatically increase purity by selectively dissolving the target compound when hot and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Q3: How do I reliably assess the purity of my this compound after purification?

A: A multi-pronged approach is recommended.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick, qualitative assessment. It helps in visualizing the number of components and choosing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[4] It provides a precise percentage purity value based on peak area.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities that have distinct signals.

Q4: How should I store purified this compound to prevent degradation?

A: Furan-containing compounds can be sensitive to air and light.[2] To ensure long-term stability, store the purified, dry solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C).

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Q5: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This often occurs when the solution is cooled too quickly, is highly supersaturated, or when the melting point of the solute is lower than the boiling point of the solvent.[5] Oiled-out products are notoriously impure.

  • Causality: The high concentration of solute and/or impurities can depress the melting point of the mixture below the temperature of the solution, favoring liquid-liquid separation over solid crystallization.

  • Solution Workflow:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly reduce the saturation.

    • Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.

    • If it still oils out, consider changing to a different solvent system.[5]

Q6: I've cooled my recrystallization solution, even in an ice bath, but no crystals have formed. What should I do?

A: The absence of crystal formation is typically due to either using too much solvent or the solution being stubbornly supersaturated.[5]

  • Causality: For crystallization to occur, the solution must be saturated at that cooler temperature. If too much solvent was added initially, the concentration of the compound may never reach the saturation point upon cooling. Supersaturation is a metastable state where crystallization is kinetically hindered.

  • Solution Workflow:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of pure this compound if available.[5]

    • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool again.

    • Add an Anti-Solvent: If using a single solvent, you can sometimes induce crystallization by adding a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the cooled solution until it just becomes cloudy, then add a drop or two of the original solvent to clarify and allow it to stand.

Q7: My product is persistently yellow/brown even after recrystallization. How can I decolorize it?

A: Color is often due to highly conjugated, polymeric, or oxidized impurities that are present in very small amounts but are intensely colored.

  • Causality: These colored impurities may have similar solubility profiles to your target compound, making them difficult to remove by recrystallization alone.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.[6]

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the now colorless filtrate to cool and crystallize as usual.[7]

Q8: HPLC analysis shows that my product is still only 95% pure after recrystallization. What's the next step?

A: When impurities have very similar solubility characteristics to the product, recrystallization may not be sufficient. Flash column chromatography is the logical next step for achieving higher purity.

  • Causality: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[8] This principle of separation is different from solubility, allowing for the removal of stubborn impurities.

  • Solution:

    • Use TLC to develop an appropriate solvent system (mobile phase) that gives good separation between your product spot and the impurity spots. Aim for an Rf value of ~0.3-0.4 for the this compound.

    • Perform flash column chromatography on silica gel using the developed solvent system.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the highly purified product.

Part 3: Experimental Protocols & Data

Protocol 1: High-Purity Recrystallization of this compound

This protocol uses a mixed-solvent system, which often provides superior purification compared to a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the solvent in which the compound is more soluble (e.g., ethanol) dropwise while heating the mixture with a hot plate until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage. Use pre-heated glassware to prevent premature crystallization.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few more drops of the hot primary solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 15-30 minutes.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals thoroughly, either air-drying on the filter or in a vacuum desiccator, to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Development: Using TLC, find a mobile phase that separates the this compound from its impurities. A common starting point for sulfonamides is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8][9]

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Sulfonamides

Purification MethodSolvent SystemRationale & Use CaseReference
RecrystallizationEthanol / WaterGood for moderately polar sulfonamides. High solubility in hot ethanol, low in cold water.[5]
RecrystallizationIsopropanol / WaterSimilar to ethanol/water, offers a different solubility profile.[5]
RecrystallizationAcetone / HexanesFor less polar sulfonamides. Acetone is the primary solvent, hexanes the anti-solvent.N/A
Flash ChromatographyHexanes / Ethyl AcetateStandard system for compounds of low to medium polarity. Adjust ratio for optimal Rf.[8]
Flash ChromatographyDichloromethane / MethanolFor more polar sulfonamides. The small amount of methanol significantly increases polarity.N/A

Table 2: Typical Analytical Conditions for Purity Assessment

TechniqueStationary PhaseMobile Phase / ConditionsDetectionReference
TLC Silica Gel 60 F₂₅₄7:3 Hexanes:Ethyl Acetate (example)UV Light (254 nm)[10]
HPLC C8 or C18 RP ColumnAcetonitrile / Water or Methanol / WaterUV Detector (e.g., 300 nm)[11]
GC-MS HP-5MS ColumnTemperature GradientMass Spectrometry[12][13]

Part 4: Mandatory Visualizations

Diagrams

Purification_Workflow crude Crude this compound tlc_check1 Purity Check (TLC/HPLC) crude->tlc_check1 recrystallize Recrystallization tlc_check1->recrystallize Impure pure_product Pure Product (>99%) tlc_check1->pure_product Pure tlc_check2 Purity Check (TLC/HPLC) recrystallize->tlc_check2 chromatography Flash Column Chromatography tlc_check2->chromatography Still Impure tlc_check2->pure_product Pure tlc_check3 Purity Check (TLC/HPLC) chromatography->tlc_check3 tlc_check3->pure_product Pure

Caption: Logical workflow for the purification of crude this compound.

Chemical_Structures cluster_0 This compound (Product) cluster_1 Furan-2-sulfonyl chloride (Precursor) cluster_2 2-Furoic Acid (Degradation Product) F2S F2S F2SC F2SC FA FA

Caption: Key chemical structures relevant to this compound purification.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (2024, March 15). Retrieved January 21, 2026, from [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28). Retrieved January 21, 2026, from [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylthis compound (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed. (2024, August 30). Retrieved January 21, 2026, from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC. (2011, October 28). Retrieved January 21, 2026, from [Link]

  • Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methods for the determination of furan in food - JRC Publications Repository. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sulfonamide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (n.d.). Retrieved January 21, 2026, from [Link]

  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • EP4032881A1 - Method and apparatus for purifying a furan derivative - Google Patents. (n.d.).

Sources

Side reactions to consider when using Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Furan-2-Sulfonamide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we will delve into the key chemical properties of this reagent, anticipate potential challenges, and provide actionable troubleshooting strategies to ensure the success of your reactions.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile heterocyclic building block. Its reactivity is dominated by two key features: the electron-rich furan ring and the acidic sulfonamide proton. The furan ring is susceptible to electrophilic attack and can be sensitive to strongly acidic conditions, which may lead to ring-opening or polymerization. The sulfonamide group can be deprotonated to form a nucleophile, allowing for reactions such as N-alkylation. Understanding the interplay of these two functional groups is critical to avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: this compound should be stored in a cool, dry place, away from strong acids and oxidizing agents. The container should be tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Q2: Is this compound stable to acidic conditions?

A: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to degradation or polymerization.[1][2] While mild acidic conditions may be tolerated, it is advisable to perform a small-scale stability test before committing to a large-scale reaction. A recent study on the stability of furan derivatives highlighted that both strong acids (like H₂SO₄) and bases (like NaOH) can have strong degradation effects on the furan ring.[3][4]

Q3: What are the most common solvents for reactions involving this compound?

A: Common aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally suitable. For reactions involving the deprotonation of the sulfonamide, polar aprotic solvents like Dimethylformamide (DMF) can be beneficial. A comprehensive study on furan stability suggests that polar aprotic solvents, especially DMF, can have a stabilizing effect.[3][4]

Q4: Can I perform electrophilic aromatic substitution on the furan ring?

A: Yes, the furan ring is activated towards electrophilic aromatic substitution and is more reactive than benzene.[5][6][7] The reaction typically occurs at the 2- and 5-positions.[6][8] However, due to the presence of the sulfonamide group at the 2-position, substitution will be directed to the 5-position. It is crucial to use mild conditions to avoid potential side reactions.

Troubleshooting Guide

This guide is designed to address common issues encountered during reactions with this compound.

Problem 1: Low or No Product Yield in N-Alkylation Reactions
Potential Cause Explanation Troubleshooting Protocol
Incomplete Deprotonation The sulfonamide proton (pKa ≈ 10) requires a sufficiently strong base for complete deprotonation.1. Base Selection: Use a stronger base such as Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Lithium Hexamethyldisilazide (LiHMDS). 2. Temperature Control: For bases like n-BuLi, cool the reaction to -78 °C before and during addition to prevent side reactions with the solvent or electrophile.[9] 3. Reaction Time: Allow sufficient time for deprotonation before adding the electrophile. Monitor the reaction by TLC or LC-MS if possible.
Poor Electrophile Reactivity The alkyl halide or other electrophile may be unreactive under the chosen conditions.1. Activate the Electrophile: Convert alkyl halides to more reactive tosylates or mesylates. For sterically hindered electrophiles, consider using a more reactive iodide salt (e.g., NaI, KI) as an additive. 2. Increase Temperature: If the reaction is sluggish at room temperature, gently heat the reaction mixture after the addition of the electrophile.
Side Reactions of the Furan Ring Strong bases or high temperatures can lead to decomposition of the furan ring.1. Milder Conditions: Use milder bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Problem 2: Formation of Multiple Unidentified Byproducts
Potential Cause Explanation Troubleshooting Protocol
Furan Ring Opening/Polymerization Exposure to strong acids or Lewis acids can catalyze the opening of the furan ring, leading to a complex mixture of byproducts.[1][2]1. pH Control: Buffer the reaction mixture if acidic conditions are generated. Use a non-acidic workup procedure. 2. Avoid Strong Lewis Acids: If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, MgBr₂). 3. Purification: If polymerization is observed, consider purifying the starting materials to remove any acidic impurities.
Over-alkylation of the Sulfonamide In some cases, the sulfonamide nitrogen can be alkylated twice, especially with highly reactive electrophiles.1. Stoichiometry Control: Use a slight excess of this compound relative to the electrophile. 2. Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration.
Reaction with Solvent Solvents like THF can be deprotonated by strong bases at elevated temperatures, leading to unwanted side reactions.1. Solvent Choice: For reactions requiring strong bases and heating, consider using a more robust solvent like dioxane or toluene.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation Troubleshooting Protocol
Product is Highly Polar The presence of the sulfonamide group can make the product highly polar and difficult to elute from silica gel.1. Column Chromatography: Use a more polar solvent system for column chromatography (e.g., gradients with methanol in DCM or ethyl acetate). Consider using a different stationary phase like alumina or reverse-phase silica. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Formation of Emulsions During Workup The sulfonamide group can act as a surfactant, leading to the formation of emulsions during aqueous workup.1. Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to break up emulsions. 2. Filtration: Filter the mixture through a pad of Celite to help separate the layers.

Visualizing Potential Side Reactions

Furan Ring Instability under Acidic Conditions

Under strongly acidic conditions, the furan ring can be protonated, leading to a loss of aromaticity and subsequent ring-opening or polymerization.

G Furan This compound Protonated Protonated Intermediate (Loss of Aromaticity) Furan->Protonated H⁺ (Strong Acid) Opened Ring-Opened Species Protonated->Opened H₂O Polymer Polymerization Opened->Polymer

Caption: Acid-catalyzed degradation pathway of the furan ring.

Troubleshooting Workflow for N-Alkylation

This workflow can help diagnose and solve common issues in the N-alkylation of this compound.

G Start Start: N-Alkylation of This compound CheckYield Low or No Yield? Start->CheckYield CheckByproducts Multiple Byproducts? CheckYield->CheckByproducts No IncompleteDeprotonation Incomplete Deprotonation? - Use stronger base - Optimize temperature CheckYield->IncompleteDeprotonation Yes RingOpening Furan Ring Opening? - Control pH - Avoid strong Lewis acids CheckByproducts->RingOpening Yes Purification Proceed to Purification CheckByproducts->Purification No PoorElectrophile Poor Electrophile Reactivity? - Activate electrophile - Increase temperature IncompleteDeprotonation->PoorElectrophile Still Low Yield PoorElectrophile->Start Re-evaluate Conditions OverAlkylation Over-alkylation? - Control stoichiometry - Slow addition RingOpening->OverAlkylation Still Byproducts OverAlkylation->Start Re-evaluate Conditions Success Successful Reaction Purification->Success

Caption: Decision tree for troubleshooting N-alkylation reactions.

References

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Available at: [Link]

  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • GoodRx. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • Cleveland Clinic. (2023, July 14). Sulfa Allergy: Symptoms & Drugs To Avoid. Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • National Institutes of Health. (2025, May 5). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available at: [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]

  • Wiley Online Library. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • Reddit. (2015, January 22). Trouble with furan/maleimide DA on nanoparticle surface. Available at: [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Available at: [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • ResearchGate. (2025, August 7). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF. Available at: [Link]

  • Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution more readily.... Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 7). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Available at: [Link]

  • PubMed. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

  • ResearchGate. (2025, August 10). A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives | Request PDF. Available at: [Link]

  • Thieme Connect. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table. Retrieved from [Link]

  • Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. Available at: [Link]

  • National Institutes of Health. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available at: [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • ScienceDirect. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • ResearchGate. (2023, September 7). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Available at: [Link]

  • YouTube. (2025, November 26). A furan synthesis with polarity inversion - Solving Exam Riddles in Organic Chemistry 27. Available at: [Link]

  • Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. Available at: [Link]

  • Preprints.org. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]

  • YouTube. (2021, March 1). Reactivity of Furan, Pyrrole and Thiophene. Available at: [Link]

  • PubMed. (2025, May 5). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]

Sources

Technical Support Center: Recrystallization Methods for Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Furan-2-Sulfonamide. Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on methodical solvent selection and troubleshooting experimental anomalies. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges encountered during the recrystallization of this particular sulfonamide.

The structure of this compound, featuring a moderately polar aromatic furan ring and a highly polar sulfonamide group, presents unique challenges and opportunities for purification. Understanding the interplay between the solute's structure and solvent properties is paramount for developing a robust and reproducible recrystallization protocol.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems that may arise during the recrystallization process, offering causal explanations and actionable solutions.

Question: My this compound is "oiling out" and forming a liquid layer instead of crystals upon cooling. What's happening and how do I fix it?

Answer: "Oiling out" is a common phenomenon that occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming an immiscible liquid instead of a solid crystalline lattice.[1] This often happens when the boiling point of the solvent is too high or the solution is excessively supersaturated. The resulting oil is an impure amorphous state of your compound, which defeats the purpose of purification.

Causality & Solutions:

  • High Supersaturation: The concentration of the dissolved this compound is too high. The system relieves this supersaturation by crashing out as a liquid, which is kinetically favored over the ordered process of crystal formation.

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the concentration. Allow the solution to cool more slowly to give the molecules adequate time to align into a crystal lattice.[2]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of the this compound or a eutectic mixture of the compound and solvent.

    • Solution: Switch to a solvent or a solvent mixture with a lower boiling point. For example, if you are using toluene, consider trying an ethanol/water mixture.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the molecules from organizing into a stable crystal structure.

    • Solution: Insulate the flask with a cloth or place it within a larger beaker of warm water (a makeshift water bath) and allow it to cool to room temperature gradually before moving to an ice bath.[2]

Question: I'm seeing a very low yield of recrystallized product. What are the likely causes?

Answer: Low recovery is one of the most frequent challenges in recrystallization. While 100% recovery is theoretically impossible as some compound will always remain in the mother liquor, several procedural missteps can drastically reduce the yield.[3]

Causality & Solutions:

  • Excess Solvent: This is the most common cause of low yield. Using too much solvent prevents the solution from becoming sufficiently saturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor.[3]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[3] If you've already added too much, you can carefully evaporate some of the solvent by gently heating the solution to increase the concentration and then attempt the cooling process again.

  • Incomplete Cooling: The solubility of this compound in the chosen solvent might still be significant at room temperature.

    • Solution: After allowing the flask to cool to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]

  • Premature Crystallization: If the product crystallizes in the funnel during hot gravity filtration, you will lose a substantial amount of material.

    • Solution: Use a pre-warmed funnel (e.g., by placing it over the boiling solvent flask) for the hot filtration step. This prevents the solution from cooling and crystallizing prematurely.[3]

Question: My solution is cooled, but no crystals have formed. What should I do?

Answer: This is typically due to the formation of a stable supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but there is no nucleation site to initiate crystal growth.[2]

Causality & Solutions:

  • Lack of Nucleation Sites: Crystal formation requires an initial "seed" or surface to begin growing.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites that can induce crystallization.[2]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[2]

  • Solution is Not Saturated: You may have used too much solvent, and the solution is not actually supersaturated upon cooling.

    • Solution: As with low yield, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]

Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation that are present in small amounts. They can sometimes be removed by using an adsorbent like activated charcoal.

Causality & Solutions:

  • Trapped Impurities: The colored molecules are co-crystallizing with your product or are adsorbed to the crystal surface.

    • Solution: After dissolving your crude this compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The charcoal will adsorb the colored impurities. Swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, given the structure of this compound (a polar sulfonamide group and a moderately polar furan ring), a good starting point is often a polar protic solvent or a mixture.[2] Alcohols like ethanol or isopropanol are excellent candidates.[5] A mixed solvent system, such as ethanol/water or isopropanol/water , is also highly effective.[2][5] The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[2] A small-scale solubility test is always recommended to determine the optimal solvent empirically.[6]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A2: The choice is dictated by the solubility profile of your compound. A single-solvent system is preferred for its simplicity when you can find a solvent that dissolves the compound when hot but not when cold.[3] A mixed-solvent (or solvent/anti-solvent) system is used when no single solvent provides this ideal solubility curve.[3] In this method, you dissolve the compound in a "good" solvent in which it is highly soluble, and then you slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[7]

Solvent Selection Decision Tree

The following diagram provides a logical path for selecting an appropriate crystallization solvent system.

Solvent_Selection start Start: Screen Solvents (e.g., Ethanol, Water, Toluene, Acetone) q1 Is the compound very soluble in a hot solvent? start->q1 q2 Is it poorly soluble in the same solvent when cold? q1->q2 Yes q3 Can you find a miscible pair where: 1. Soluble in Solvent A (Good) 2. Insoluble in Solvent B (Anti-Solvent)? q1->q3 No success_single SUCCESS: Use Single-Solvent Method q2->success_single Yes q2->q3 No success_mixed SUCCESS: Use Solvent/Anti-Solvent Method q3->success_mixed Yes try_again Try a different solvent q3->try_again No fail Consider other methods: - Slow Evaporation - Vapor Diffusion try_again->q1

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

Q3: How much solvent should I use?

A3: The goal is to create a saturated solution at the solvent's boiling point. Therefore, you should use the minimum amount of hot solvent necessary to just completely dissolve the crude this compound.[3] A good practice is to add the hot solvent in small portions to the solid with continuous swirling and heating until the last of the solid dissolves. Adding a large excess of solvent is a primary cause of low product recovery.[2]

Data Presentation: Solvent Properties

The following table summarizes the properties of common solvents that can be screened for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity IndexNotes on Suitability
Water 10010.2Good anti-solvent for alcohols. May be a good single solvent if the compound is sufficiently insoluble when cold.
Ethanol (95%) 785.2Excellent starting point. Often used in a mixture with water to fine-tune polarity.[5]
Isopropanol 824.3Another excellent choice, slightly less polar than ethanol. Often used with water.[4][5]
Methanol 656.6High polarity, good dissolving power. Its lower boiling point can be advantageous.[8]
Acetone 565.1Good solvent, but its low boiling point provides a smaller temperature range for crystallization.
Ethyl Acetate 774.4A moderately polar solvent that can be effective. Often used with a non-polar anti-solvent like hexanes.[9]
Toluene 1112.4Generally too non-polar to be a good single solvent, but could be used as part of a mixed-solvent system.

Experimental Protocols & Workflow

General Recrystallization Workflow

The diagram below outlines the fundamental steps of a standard recrystallization experiment.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution Dissolve crude solid in minimum amount of boiling solvent. start->dissolve hot_filter 2. Hot Gravity Filtration (Optional) Remove insoluble impurities (and charcoal if used). dissolve->hot_filter cool 3. Cooling & Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath. hot_filter->cool isolate 4. Isolation of Crystals Collect crystals by vacuum filtration. cool->isolate wash 5. Washing Wash crystals with a small amount of ice-cold solvent. isolate->wash dry 6. Drying Dry the purified crystals to remove all solvent. wash->dry end End: Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol/Water)

This protocol is adapted from general procedures for sulfonamide purification.[4]

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)

Procedure:

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the 70% isopropanol solution in small portions while heating the flask on a hot plate with gentle swirling. Continue adding the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration: Pre-warm a second Erlenmeyer flask and a stemless funnel with filter paper. Heat the solution containing the compound back to a boil and perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.[2] To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[2]

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be identified.[3]

Materials:

  • Crude this compound

  • "Good" Solvent (e.g., Acetone - where the compound is very soluble)

  • "Anti-Solvent" (e.g., Water - where the compound is insoluble, but is miscible with Acetone)

Procedure:

  • Dissolution: At room temperature, dissolve the crude this compound in the minimum amount of the "good" solvent (Acetone).

  • Addition of Anti-Solvent: While swirling the flask, slowly add the "anti-solvent" (Water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the "good" solvent (Acetone) back into the solution until it just becomes clear again.

  • Crystal Growth: Set the flask aside, covered, and undisturbed. Slow cooling and evaporation will allow for the formation of well-defined crystals. Cooling in an ice bath can be used to maximize the yield once crystal growth at room temperature has ceased.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol. For washing, use a small amount of a cold mixture of the solvent/anti-solvent or the pure anti-solvent.

References

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Hogg, D. R. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Nichols, L. (2022). Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • Asadi, S., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. Bioinorganic Chemistry and Applications, 2014, 482759. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Protocols for Furan-2-Sulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Furan-2-Sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this specific heterocyclic sulfonamide. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental outcomes.

Troubleshooting Guide: From Tailing Peaks to Lost Yield

This section addresses specific, common problems encountered during the column chromatography of this compound, providing a clear path from problem identification to resolution.

Issue 1: Poor Separation of this compound from Impurities

Question: My TLC shows good separation, but on the column, my this compound co-elutes with a closely related impurity. How can I improve the resolution?

Answer: This is a frequent challenge, often stemming from the subtle interplay between the analyte, stationary phase, and mobile phase. Here’s a systematic approach to enhancing separation:

  • Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.[1][2]

    • Decrease Polarity: If using normal-phase chromatography (e.g., silica gel), a slight decrease in the polarity of the mobile phase can increase the retention time of your compounds on the stationary phase, often amplifying the differences in their affinities and leading to better separation.[1][2] For instance, if you are using a 30% ethyl acetate in hexanes mixture, try moving to a 25% or even 20% mixture.

    • Employ a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a shallow gradient can be highly effective.[3][4] Start with a low polarity mobile phase to allow the non-polar impurities to elute, then gradually increase the polarity to elute your this compound, leaving more polar impurities behind. A slow, linear gradient often yields the best results.[5]

  • Re-evaluate Your Stationary Phase: While silica gel is the workhorse of chromatography, it may not always be optimal.

    • Consider Alumina: this compound, with its sulfonamide group, can interact strongly with the acidic silanol groups on silica, sometimes leading to peak tailing or degradation.[6] Neutral or basic alumina can offer different selectivity and may be a better choice, especially if your impurities have different acidic/basic properties than your target compound.[2][7]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be a powerful alternative.[6][8] In this mode, polar compounds elute first, and the separation is based on hydrophobicity.

Issue 2: Low or No Recovery of this compound

Question: My compound seems to have disappeared on the column. What are the likely causes and how can I prevent this?

Answer: This frustrating issue can often be traced back to two main culprits: irreversible adsorption or on-column degradation.

  • Compound Degradation on Silica Gel: The furan ring is known to be sensitive to acid, and the silanol groups on the surface of silica gel are acidic.[6][9] This can lead to the decomposition of your this compound.

    • Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a silica TLC plate, and let it sit for an hour before eluting. If you observe new, more polar spots or streaking that wasn't present initially, your compound is likely degrading.[10][11]

    • Deactivate the Silica Gel: To mitigate acidity, you can use a less acidic stationary phase or deactivate the silica gel. One common method is to add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase.[2][3] This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: As mentioned previously, switching to a more inert stationary phase like neutral alumina or Florisil can prevent degradation.[6]

  • Irreversible Adsorption: The polar sulfonamide group can bind very strongly to the silica gel, especially if the mobile phase is not polar enough to elute it.

    • Increase Mobile Phase Polarity: If your compound is not eluting, a significant increase in the polarity of the mobile phase is necessary. A step gradient to a highly polar solvent system (e.g., 10% methanol in dichloromethane) can be used to wash the column and recover your compound.[2]

Issue 3: Asymmetrical Peak Shapes (Tailing or Fronting)

Question: My eluted this compound is showing significant peak tailing. What causes this and how can I get sharp, symmetrical peaks?

Answer: Asymmetrical peaks are a sign of non-ideal chromatographic behavior. Here are the common causes and their solutions:

  • Column Overloading: Loading too much sample is a common cause of peak fronting.[1] As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.[2]

  • Poor Sample Solubility: If your compound is not fully soluble in the mobile phase, it can lead to tailing. Ensure your sample is completely dissolved before loading. If solubility is an issue, consider the dry loading technique.[1][4]

  • Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to tailing.[10] Conversely, a flow rate that is too slow can cause band broadening due to diffusion. Finding the optimal flow rate for your column dimensions is key.

  • Channeling in the Column: A poorly packed column can have channels or cracks, leading to an uneven flow of the mobile phase and distorted peaks. Ensure your column is packed uniformly.[4][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on a silica gel column?

A1: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] Based on the polar nature of the sulfonamide and furan moieties, a starting point of 20-40% ethyl acetate in hexanes is reasonable. It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the this compound.[13][14]

Q2: How should I load my this compound sample onto the column?

A2: The goal is to apply the sample as a narrow, concentrated band.[4]

  • Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.[4] This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If your sample has poor solubility in the mobile phase, dry loading is recommended.[4][10] Dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[4]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: If your TLC shows that the impurities are well-separated from your this compound, an isocratic elution with the optimized solvent system can be simple and effective.[4]

  • Gradient Elution: If you have multiple impurities with a range of polarities, a gradient elution will provide better separation and is often faster.[4][5]

Key Experimental Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (consider deactivation with Et3N), Neutral AluminaSilica is standard, but this compound's potential acid sensitivity may necessitate a more inert phase like alumina.[6]
Mobile Phase (Normal Phase) Hexanes/Ethyl Acetate, Dichloromethane/MethanolA mixture of a non-polar and a polar solvent allows for fine-tuning of the eluent strength.[1][15]
TLC Rf Target 0.2 - 0.4This range typically provides the best separation on a column.[13][14]
Sample Loading 1-5% of silica massPrevents column overloading and poor peak shape.[2]
Loading Technique Dry loading for poorly soluble samplesEnsures a narrow sample band and improves separation.[4]

Experimental Workflow

Protocol 1: General Purification of this compound by Silica Gel Column Chromatography
  • Solvent System Selection:

    • Perform TLC with various ratios of hexanes and ethyl acetate to find a system that gives an Rf of 0.2-0.4 for this compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approx. 10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the determined mobile phase (isocratic or the start of a gradient).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow This compound Purification Troubleshooting Start Problem Encountered PoorSep Poor Separation / Co-elution Start->PoorSep LowYield Low or No Recovery Start->LowYield BadPeak Asymmetrical Peaks Start->BadPeak Opt_Mobile Optimize Mobile Phase (Decrease Polarity / Gradient) PoorSep->Opt_Mobile Change_Stationary Change Stationary Phase (Alumina / Reverse Phase) PoorSep->Change_Stationary Stability_Test Perform Stability Test (2D TLC) LowYield->Stability_Test Increase_Polarity Drastically Increase Eluent Polarity LowYield->Increase_Polarity Reduce_Load Reduce Sample Load BadPeak->Reduce_Load Dry_Load Use Dry Loading Technique BadPeak->Dry_Load Check_Flow Optimize Flow Rate BadPeak->Check_Flow Repack Repack Column Carefully BadPeak->Repack Success Successful Purification Opt_Mobile->Success Change_Stationary->Success Stability_Test->Change_Stationary Deactivate_Silica Deactivate Silica (add Et3N) Stability_Test->Deactivate_Silica Deactivate_Silica->Success Increase_Polarity->Success Reduce_Load->Success Dry_Load->Success Check_Flow->Success Repack->Success

Caption: Troubleshooting workflow for this compound purification.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
  • stability issues of N-silylated sulfonamides on silica gel chromatography - Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
  • Tips & Tricks: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • furan-2-sulfonic acid | 82971-11-7 - Benchchem.
  • How To Improve Column Chromatography Separation? - Chemistry For Everyone.
  • This compound|CAS 55673-71-7 - Benchchem.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • This compound (C4H5NO3S) - PubChemLite.
  • Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech.
  • High-performance Liquid Chromatography of Sulfonamides and Quinolones on p-tert-butyl-calix[9]arene-bonded Silica Gel Stationary Phase - PubMed. Available from:

  • Choosing Your LC Stationary Phase - Restek Resource Hub.
  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem.
  • How to get proper separation during column chromatography? : r/OrganicChemistry - Reddit.
  • Application Notes and Protocols for High-Throughput Purification Using Furan-Based Solvents - Benchchem.
  • Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources - Benchchem.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International.
  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC - NIH.
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • Several Problems of Flash Column Chromatography - Hawach.
  • Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase - PubMed.
  • CAS RN 6341-33-9 | N-(Furan-2-ylmethyl)methanesulfonamide | MFCD01212003.
  • How can I select the solvent system for column chromatography? - ResearchGate.
  • Technical Support Center: Purification of Furan Reaction Mixtures - Benchchem.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • CAS 52665-48-2 Furan-2-sulfonyl chloride - Alfa Chemistry.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Rf values using different mobile phase. | Download Scientific Diagram - ResearchGate.
  • The Rf values of the best three developing solvent systems. - ResearchGate.
  • WO2021225932A1 - Furan surfactant compositions and methods - Google Patents.
  • FURAN-2-SULFONYL CHLORIDE | 52665-48-2 - ChemicalBook.
  • N-(2-cyclopropylpyrimidin-5-yl)this compound | C11H11N3O3S - PubChem.
  • 52665-48-2(FURAN-2-SULFONYL CHLORIDE) Product Description - ChemicalBook.
  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction.
  • EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents.
  • Determination of Lipophilicity Constants of Sulfonamide Substituents - ResearchGate.
  • RF Values[MarZ Chemistry] - Chromatography.
  • Solvent selection in liquid chromatography - Molnar Institute.
  • (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method - ResearchGate.

Sources

Strategies to minimize byproduct formation in Furan-2-Sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Furan-2-Sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this valuable synthetic transformation. The synthesis of this compound, while conceptually straightforward via electrophilic sulfonation followed by amination, is frequently complicated by the inherent instability of the furan ring, leading to significant byproduct formation and yield loss.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to anticipate challenges, diagnose issues, and implement effective strategies to minimize byproduct formation and maximize the yield and purity of your target compound.

Section 1: The Core Reaction and Inherent Challenges

The primary route to this compound involves two key steps: the sulfonation of a furan starting material to form a furan-2-sulfonyl chloride intermediate, followed by its reaction with an amine source.

General Reaction Scheme: Furan → Furan-2-sulfonyl Chloride → this compound

The main challenge lies in the first step. The furan ring is an electron-rich heterocycle, making it reactive towards electrophiles. However, it is also highly susceptible to degradation under the strongly acidic conditions often used for sulfonation.[1][2] This sensitivity is the primary source of byproduct formation.

The following diagram illustrates the desired synthetic pathway and the major competing side reactions that must be controlled.

G Furan Furan (Starting Material) FSC Furan-2-sulfonyl Chloride (Intermediate) Furan->FSC Step 1: Sulfonation (e.g., SO3-Pyridine) Polymer Polymerization / Tar Furan->Polymer Strong Acid, High Temp RingOpen Ring-Opened Products (e.g., 1,4-dicarbonyls) Furan->RingOpen H+ cat. DiSub 2,5-Disulfonated Furan Furan->DiSub FSA This compound (Target Product) FSC->FSA Step 2: Amination (e.g., NH4OH) SulfonicAcid Furan-2-sulfonic Acid (Hydrolysis Byproduct) FSC->SulfonicAcid

Fig. 1: Key reaction and byproduct pathways.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction turns into a dark, intractable tar with very low yield of the desired product.

  • Suspected Cause: This is the most common issue and is almost certainly due to acid-catalyzed polymerization and/or ring-opening of the furan starting material.[1][3] Furan protonation creates highly reactive electrophiles that can attack other furan molecules, initiating a cascade of reactions that lead to insoluble polymeric material.[3]

  • Troubleshooting & Solutions:

    • Re-evaluate Your Sulfonating Agent: Chlorosulfonic acid is a powerful reagent but often too harsh for unsubstituted furan. Consider using a milder, complexed agent like the sulfur trioxide-pyridine complex or the sulfur trioxide-dioxane complex .[3][4] These reagents deliver the electrophilic SO₃ in a more controlled manner, reducing the free acid concentration and minimizing protonation of the furan ring.

    • Strict Temperature Control: The sulfonation of furan is highly exothermic. The reaction must be maintained at a low temperature (typically -10 °C to 0 °C) throughout the addition of the sulfonating agent.[5] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal temperature closely. A temperature spike is a strong indicator of a runaway reaction leading to decomposition.

    • Solvent Choice: The solvent can play a stabilizing role. While chlorinated solvents like dichloromethane are common, consider using pyridine or dioxane as the solvent, especially when using the corresponding SO₃ complex.[4]

    • Reverse Addition: Instead of adding the sulfonating agent to the furan solution, consider adding the furan solution dropwise to the sulfonating agent. This maintains a low concentration of the sensitive furan in the presence of the electrophile, which can sometimes suppress polymerization.

Problem 2: My intermediate product appears to be Furan-2-Sulfonic Acid, not the Furan-2-Sulfonyl Chloride needed for the next step.

  • Suspected Cause: Furan-2-sulfonyl chloride is highly moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid.[6][7] This can happen during the reaction, workup, or storage if anhydrous conditions are not strictly maintained.

  • Troubleshooting & Solutions:

    • Ensure Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried. All solvents and reagents must be certified anhydrous. The reaction should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • Modify the Workup: Avoid aqueous workups for isolating the sulfonyl chloride intermediate. A common procedure is to quench the reaction by pouring it onto crushed ice and then immediately extracting the sulfonyl chloride into a non-polar organic solvent (e.g., cold dichloromethane or ether).[5] The organic extracts should be dried thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

    • Use the Intermediate Immediately: Furan-2-sulfonyl chloride is not typically stable for long-term storage.[6] It is best practice to proceed directly to the amination step with the crude or freshly isolated material.

    • Consider a One-Pot Procedure: To avoid isolating the sensitive intermediate, a one-pot synthesis can be employed. After the formation of the sulfonic acid, an acid scavenger (like pyridine) and a chlorinating agent (like phosphorus pentachloride) can be added in situ to generate the sulfonyl chloride, which is then reacted with the amine source without isolation.[5]

Problem 3: My final product is contaminated with a significant amount of a di-substituted byproduct, likely 2,5-disulfonated furan.

  • Suspected Cause: The C5 position of the furan ring is also activated and can undergo a second electrophilic substitution, especially if the reaction conditions are too forcing or the stoichiometry is incorrect.[3]

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of the sulfonating agent (typically 1.05 to 1.1 equivalents). Ensure accurate measurement and slow, controlled addition to prevent localized areas of high reagent concentration.

    • Use Milder Conditions: As with preventing polymerization, using a milder sulfonating agent (SO₃-pyridine) and maintaining low temperatures will favor mono-substitution.

    • Utilize a Substituted Furan: If your synthetic route allows, starting with a furan that has a blocking group or an electron-withdrawing group at the C5 position can prevent di-substitution.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best sulfonating agent for a sensitive, substituted furan?

    • A1: For sensitive substrates, the sulfur trioxide-pyridine complex is highly recommended.[3][8] It offers a good balance of reactivity and selectivity, minimizing the harsh acidity that causes degradation. For more robust furan derivatives, such as those bearing electron-withdrawing groups, chlorosulfonic acid can be effective if used with careful temperature control.[5]

  • Q2: How can I monitor the progress of the sulfonation reaction?

    • A2: Thin Layer Chromatography (TLC) is the most straightforward method. Take small aliquots from the reaction, quench them carefully (e.g., in a vial with a small amount of ice and ether), and spot the organic layer on a silica gel plate. The disappearance of the starting furan spot and the appearance of a new, more polar spot will indicate conversion. NMR analysis of a quenched and worked-up aliquot can provide more definitive structural information.

  • Q3: What are the best practices for the amination step to form the sulfonamide?

    • A3: The reaction of furan-2-sulfonyl chloride with an amine (like aqueous ammonia or ammonium bicarbonate) is typically rapid. A Schotten-Baumann-type condition is often effective: dissolve the sulfonyl chloride in a water-immiscible solvent (like acetone or CH₂Cl₂) and add it to a stirred, cold solution of the amine in water.[5] The two-phase system helps to manage the exotherm and minimizes the hydrolysis of the sulfonyl chloride, allowing it to react preferentially with the amine nucleophile.

  • Q4: My final this compound product is impure. What is a reliable purification method?

    • A4: The purification strategy depends on the nature of the impurities.

      • Recrystallization: If the product is a solid and the main impurities are the sulfonic acid or salts, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is often effective.[9]

      • Column Chromatography: For removing non-polar byproducts or closely related sulfonated species, silica gel column chromatography is the method of choice. A gradient elution with hexanes and ethyl acetate is a good starting point.

      • Acid-Base Extraction: The sulfonamide proton (SO₂NH₂) is weakly acidic. You may be able to selectively extract the product into a dilute basic solution (e.g., aq. NaHCO₃ or Na₂CO₃), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified sulfonamide.

Section 4: Recommended Protocol & Workflow

The following protocol is a robust starting point for the synthesis of this compound, adapted from established methods and incorporating best practices to minimize byproduct formation.[4][5]

Protocol: Two-Step Synthesis of this compound using a SO₃-Pyridine Complex

Step 1: Synthesis of Furan-2-sulfonyl Chloride

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sulfur trioxide-pyridine complex (1.1 eq) and anhydrous pyridine (as solvent).

  • Cool the stirred suspension to 0 °C using an ice-salt bath.

  • Add furan (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C. Add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise, controlling the exotherm.

  • Stir the mixture at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous slurry with cold diethyl ether (3x).

  • Combine the organic extracts, wash with cold brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo at low temperature. The resulting oil is crude furan-2-sulfonyl chloride and should be used immediately.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of concentrated ammonium hydroxide in water and cool it to 0 °C.

  • Dissolve the crude furan-2-sulfonyl chloride from Step 1 in a minimal amount of cold acetone.

  • Add the acetone solution dropwise to the vigorously stirred ammonium hydroxide solution, maintaining the temperature at 0-5 °C.

  • A precipitate should form. Stir the mixture for an additional 1-2 hours at 0 °C.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water).

G cluster_prep Preparation cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Amination & Purification A Dry Glassware & Assemble Apparatus B Prepare Anhydrous Reagents & Solvents A->B C Charge SO3-Pyridine Cool to 0 °C B->C D Add Furan Dropwise (T < 5 °C) C->D E Stir & Monitor by TLC D->E F Add PCl5 for Chlorination E->F G Workup: Ice Quench & Extraction F->G H Isolate Crude Furan-2-sulfonyl Chloride G->H I Add Intermediate to Cold NH4OH Solution H->I J Stir & Precipitate Product I->J K Filter & Wash Solid J->K L Purify by Recrystallization K->L

Fig. 2: Experimental workflow for this compound synthesis.

Section 5: Comparative Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes key data from different approaches to provide a clear comparison.

Starting MaterialSulfonating AgentSolventTemperature (°C)Key Outcomes & Potential ByproductsReference
Ethyl 3-furoateChlorosulfonic acidMethylene chloride-10 to RTGood yield of sulfonyl chloride (80%). The electron-withdrawing ester group stabilizes the furan ring.[4][5]
FuranSulfur trioxide-pyridine complexPyridine or DioxaneRoom Temp.Milder conditions, less polymerization. Favors mono-substitution.[3][4]
FuranChlorosulfonic acid(None or CH₂Cl₂)Low Temp.High reactivity. High risk of polymerization and ring-opening if not strictly controlled.[5][8]
3-AroylfuransSulfuric acid / Acetic anhydrideAcetic anhydrideNot SpecifiedRegioselectively affords the corresponding 2,4-disubstituted furan.[10]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

  • Química Organica.org. Sulfonation, formylation, Mannich and acetylation of furan. Available from: [Link]

  • Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • MES Voice (YouTube). Furan Synthesis and Reactions. Available from: [Link]

  • ResearchGate. Synthesis and derivatization of novel 4‐aroylthiophene‐and furan‐2‐sulfonamides | Request PDF. Available from: [Link]

  • ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. Available from: [Link]

  • Semantic Scholar. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available from: [Link]

  • PubChem. Furan-2-sulfonyl Chloride. Available from: [Link]

  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Available from: [Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available from: [Link]

Sources

Handling and storage recommendations for Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Furan-2-Sulfonamide

A Comprehensive Guide to Safe Handling, Storage, and Experimental Use for Research Professionals

Introduction: this compound (CAS 55673-71-7) is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1] Its scaffold, featuring a sulfonamide group on a furan ring, is foundational for synthesizing novel carbonic anhydrase inhibitors with potential applications against glaucoma, epilepsy, and certain tumors.[1] However, the inherent chemical properties of the furan moiety demand rigorous handling and storage protocols. The furan ring is associated with significant hazards, including flammability, potential for forming explosive peroxides, and suspected carcinogenicity.[2][3][4][5]

This guide provides in-depth, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. It is structured as a series of questions and troubleshooting scenarios that researchers commonly encounter.

Section 1: Critical Safety and Hazard Management (FAQs)

This section addresses the most urgent safety questions. Adherence to these guidelines is mandatory for personnel safety and experimental integrity.

Question: What are the primary hazards associated with this compound and its parent structure, furan?

Answer: The primary hazards stem from the furan ring system. All users must be aware of the following risks:

  • Health Hazards: Furan is suspected of causing genetic defects and cancer.[2][3][4][6] It is harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation.[6] Prolonged or repeated exposure may cause damage to organs.[3]

  • Fire and Explosion Hazard: Furan is an extremely flammable liquid and vapor.[2][7] While this compound is a solid, fine dust can form explosive mixtures with air.[6] It must be kept away from all sources of ignition, including heat, sparks, and open flames.[2][6]

  • Peroxide Formation: Like many ethers, furan and its derivatives can form explosive peroxides upon exposure to air and light, particularly during prolonged storage.[2][3][7] This is a critical risk that necessitates special storage conditions and handling precautions.

Question: What are the non-negotiable personal protective equipment (PPE) and engineering controls for handling this compound?

Answer: Due to the compound's hazard profile, the following controls are required:

  • Engineering Controls: All work involving this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] Use of explosion-proof ventilation and electrical equipment is recommended where large quantities are handled.[2][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[6]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[2]

    • Respiratory Protection: If there is a risk of airborne dust exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]

Section 2: Storage and Stability Troubleshooting Guide

Proper storage is the most critical factor in maintaining the compound's integrity and ensuring laboratory safety.

Question: I have just received a new bottle of this compound. What is the correct procedure for logging and storing it?

Answer: Follow this protocol immediately upon receipt:

  • Inspect: Check that the container is clearly labeled and free from leaks or damage.[6]

  • Inert Atmosphere: The compound is air-sensitive.[3][8] Store the container under a dry, inert gas atmosphere such as nitrogen or argon.

  • Temperature: Store in a cool, well-ventilated, and locked area, preferably in a refrigerator (2-8°C).[3][6][8]

  • Light Protection: Furan derivatives are light-sensitive.[2][7][8] Store in an amber vial or in a dark location to prevent photochemical degradation.

Troubleshooting: My container of this compound has been on the shelf for over a year and was opened previously. Is it safe to use?

Answer: Do not use it. Compounds containing a furan ring can form unstable and explosive peroxides over time, especially after the container seal has been broken.[2][3] There is no simple way for a research lab to safely test for and remove these peroxides. For the safety of all personnel, the compound should be considered unstable and disposed of as hazardous waste according to your institution's guidelines. The recommended shelf life for a related compound is approximately two years (730 days) when stored unopened and under ideal conditions.[10] Once opened, a much shorter lifespan should be assumed.

Section 3: Solution Preparation and Experimental Workflow

This section provides guidance on preparing solutions and addressing common experimental issues.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Experiment Setup: Ensure the chemical fume hood is operational and all required PPE is worn. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Working within the fume hood, carefully weigh the desired amount of this compound solid directly into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex gently. If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (<40°C) can be attempted, but extreme caution is advised due to the flammability hazard.

  • Storage of Stock Solution: Once fully dissolved, overlay the solution with nitrogen or argon gas, cap tightly, and seal with parafilm. Store at -20°C or -80°C for long-term use. Prepare fresh solutions for critical experiments.

Solubility and Solution Stability Troubleshooting

Problem: My this compound is not dissolving in my aqueous buffer.

Answer: This is expected. Sulfonamides often exhibit poor aqueous solubility.[11] The recommended approach is to first create a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous medium.

  • Causality: The rigid, crystalline structure of sulfonamides and the organic nature of the furan ring limit water solubility.[12] Direct dissolution in buffer will likely fail.

  • Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in a water-miscible organic solvent. See the table below for recommendations. When diluting into your final buffer, add the stock solution dropwise while vortexing the buffer to prevent precipitation. Be aware that exceeding ~1% final concentration of some organic solvents can affect biological assays.

Problem: I dissolved the compound in DMSO, but the solution turned dark brown overnight.

Answer: This indicates compound degradation.

  • Causality: The furan ring is susceptible to oxidation, which can be accelerated by exposure to air and light.[5][7] The color change is a clear visual indicator that the compound is no longer stable and should not be used for quantitative experiments.

  • Solution:

    • Always prepare fresh solutions for your experiments whenever possible.

    • If a stock solution must be stored, store it under an inert atmosphere at -20°C or -80°C and use it within a few days to a week.[3]

    • Protect solutions from light at all times by using amber vials or wrapping clear vials in aluminum foil.[8]

Data Presentation: Recommended Solvents for Solubility Testing
Solvent ClassSolvent ExampleExpected Solubility & RationaleUse Case
Aprotic Polar Dimethyl Sulfoxide (DMSO)High. Excellent solvent for many heterocyclic and sulfonamide-containing compounds. Ideal for creating high-concentration stock solutions.Primary choice for stock solution preparation for biological assays.
Aprotic Polar Dimethylformamide (DMF)High. Similar properties to DMSO. Good alternative if DMSO interferes with an assay.Alternative to DMSO for stock solutions.
Protic Polar Ethanol / MethanolModerate. May require sonication or gentle warming. Use with caution due to flammability.Useful for some chemical reactions or formulations where DMSO/DMF are not suitable.
Aqueous Buffers PBS, Tris, etc.Very Low. Not suitable for primary dissolution.Used as the final experimental medium via dilution from an organic stock.

Visualization: this compound Laboratory Workflow

The following diagram outlines the critical decision points and handling steps for this compound from receipt to disposal.

Furan2Sulfonamide_Workflow This compound Handling & Storage Workflow receipt 1. Receive Compound inspect 2. Inspect Container (Label, Integrity) receipt->inspect log 3. Log & Date (Receipt & Opening) inspect->log storage 4. Store Securely - Cool (2-8°C) - Dark (Light-Protected) - Dry & Ventilated - Inert Atmosphere log->storage retrieval 5. Retrieve for Use (Equilibrate to RT first) storage->retrieval peroxide_check Check Age (>1 yr since open?) retrieval->peroxide_check handling 6. Handle in Fume Hood (Mandatory PPE) dissolution 7. Prepare Stock Solution (e.g., Anhydrous DMSO) handling->dissolution disposal 10. Dispose of Waste (Hazardous Chemical Waste) handling->disposal Solid Waste exp_use 8. Use in Experiment (Dilute from Stock) dissolution->exp_use sol_storage 9. Store Stock Solution (-20°C, Inert Gas, Dark) dissolution->sol_storage Short-term exp_use->disposal sol_storage->retrieval peroxide_check->handling No peroxide_check->disposal Yes

Caption: Workflow for safe handling of this compound.

References

  • API Furan-2. (2019). Safety Data Sheet. 6

  • BenchChem. (n.d.). furan-2-sulfonic acid | 82971-11-7. BenchChem. 13

  • Sigma-Aldrich. (2025). Safety Data Sheet - Furan. Link

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. Scribd. Link

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Link

  • BLD Pharm. (n.d.). 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide. Link

  • Thermo Fisher Scientific. (2014). Safety Data Sheet - Furan. Link

  • A2B Chem. (n.d.). N-(Furan-2-ylmethyl)methanesulfonamide. Link

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan-2-sulfonyl chloride. Link

  • BenchChem. (n.d.). This compound | CAS 55673-71-7. BenchChem. Link

  • CPAchem. (2023). Safety data sheet - Furan. Link

  • PubChemLite. (n.d.). This compound (C4H5NO3S). Link

  • Scully, J. F., & Brown, E. V. (1954). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. The Journal of Organic Chemistry. Link

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Matrix Fine Chemicals. (n.d.). FURAN-2-SULFONOHYDRAZIDE | CAS 1510865-55-0. Link

  • Wikipedia. (n.d.). Sulfonamide. Link

  • PubChem. (n.d.). N-(2-cyclopropylpyrimidin-5-yl)this compound. Link

  • Google Patents. (2021). WO2021225932A1 - Furan surfactant compositions and methods. Link

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Link

  • Frontiers. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Link

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Furan-2-Sulfonamide and Thiophene-2-Sulfonamide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, heterocyclic sulfonamides are privileged scaffolds due to their wide range of biological activities. Among these, furan-2-sulfonamide and thiophene-2-sulfonamide serve as crucial building blocks for novel therapeutic agents. While structurally similar, the subtle differences in the electronic properties of the furan and thiophene rings dictate distinct synthetic strategies. This guide provides an in-depth, comparative analysis of the synthesis of these two key intermediates, offering field-proven insights and experimental data to inform your research.

Introduction: The Significance of Furan and Thiophene Scaffolds

Furan and thiophene are five-membered aromatic heterocycles that are isosteric to a certain degree, yet their chemical behaviors diverge significantly. Furan, with its more electronegative oxygen atom, is more reactive and susceptible to acid-catalyzed degradation than thiophene, which contains a less electronegative and more polarizable sulfur atom.[1][2] This fundamental difference in reactivity is the cornerstone of the divergent synthetic approaches to their respective sulfonamide derivatives. Thiophene derivatives, in particular, have shown a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] Furan-containing compounds are also prevalent in bioactive molecules, such as the antibacterial nitrofurazone and the antiulcer agent ranitidine.[4][5]

Reactivity Landscape: Furan vs. Thiophene

The key to understanding the synthetic nuances lies in the inherent reactivity of the parent heterocycles. Furan is more reactive towards electrophiles than thiophene. However, this heightened reactivity comes at the cost of stability, particularly in the presence of strong acids which can lead to polymerization or ring-opening.[5] Thiophene is less reactive than furan but still more reactive than benzene, making it amenable to a wider range of electrophilic substitution reactions under controlled conditions.[6][7]

The order of reactivity towards electrophilic substitution is generally considered to be pyrrole > furan > thiophene > benzene.[1] This is attributed to the ability of the heteroatom to stabilize the intermediate carbocation. The oxygen in furan is less effective at stabilizing the positive charge compared to the nitrogen in pyrrole, and the sulfur in thiophene is even less so due to its larger size and the less effective overlap of its 3p orbitals with the carbon 2p orbitals of the ring.[1]

Synthetic Pathways to this compound

The synthesis of this compound must navigate the acid sensitivity of the furan ring. Direct sulfonation with strong acids like sulfuric acid is often avoided due to low yields and the formation of polymeric byproducts.[5] Therefore, milder sulfonating agents and alternative strategies are employed.

Sulfonation using Milder Reagents

A common and effective method involves the use of a sulfur trioxide-pyridine complex or a similar mild sulfonating agent.[5][8] This approach circumvents the need for strong acids, thus preserving the integrity of the furan ring.

Experimental Protocol: Synthesis of Furan-2-Sulfonyl Chloride

A representative procedure for the synthesis of the key intermediate, furan-2-sulfonyl chloride, is as follows:

  • Reaction Setup: A solution of furan in a suitable inert solvent (e.g., pyridine or dioxane) is prepared in a flask equipped with a stirrer and cooled in an ice bath.[5][8]

  • Addition of Sulfonating Agent: The sulfur trioxide-pyridine complex is added portion-wise to the cooled furan solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude furan-2-sulfonic acid.

  • Chlorination: The crude sulfonic acid is then treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to afford furan-2-sulfonyl chloride.[8]

The resulting furan-2-sulfonyl chloride is a key intermediate that can be readily reacted with ammonia or amines to furnish the desired furan-2-sulfonamides.[9]

Alternative Synthetic Routes

An alternative strategy involves the lithiation of furan followed by quenching with sulfur dioxide and subsequent chlorination. This method offers good regioselectivity for the 2-position but requires the handling of organolithium reagents.

Synthetic Pathways to Thiophene-2-Sulfonamide

The greater stability of the thiophene ring allows for more flexibility in the choice of sulfonating agents and reaction conditions.

Direct Sulfonation

Thiophene can be directly sulfonated using chlorosulfonic acid, a method that is generally not suitable for furan.[7][10] This one-pot reaction provides a direct route to thiophene-2-sulfonyl chloride.

Experimental Protocol: Synthesis of Thiophene-2-Sulfonyl Chloride

A typical procedure for the direct chlorosulfonation of thiophene is as follows:

  • Reaction Setup: Thiophene is dissolved in an inert solvent like dichloromethane in a flask equipped with a dropping funnel and a stirrer, and cooled to 0 °C.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled thiophene solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction mixture is stirred at a low temperature for a specified period and monitored by TLC.

  • Work-up: The reaction is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give thiophene-2-sulfonyl chloride.

The resulting sulfonyl chloride can then be converted to thiophene-2-sulfonamide by reaction with ammonia.

The Gewald Reaction for Substituted Thiophenes

For the synthesis of substituted thiophene-2-sulfonamides, the Gewald reaction is a powerful tool.[3][10] This one-pot, multi-component reaction allows for the facile construction of 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[3] The resulting 2-aminothiophene can then be diazotized and subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride, which is subsequently converted to the sulfonamide.

Comparative Analysis of Synthesis Protocols

FeatureThis compound SynthesisThiophene-2-Sulfonamide SynthesisRationale for Difference
Starting Material FuranThiopheneParent heterocycle
Sulfonating Agent Mild reagents (e.g., SO₃-pyridine complex)Harsher reagents (e.g., Chlorosulfonic acid)Furan's acid sensitivity necessitates milder conditions to prevent polymerization.[5] Thiophene's greater stability allows for more reactive reagents.[7]
Reaction Conditions Low temperatures, careful control of acidityCan tolerate a wider range of temperatures and acidic conditionsTo maintain the integrity of the furan ring.
Key Intermediate Furan-2-sulfonyl chlorideThiophene-2-sulfonyl chlorideThe sulfonyl chloride is the immediate precursor to the sulfonamide.
Overall Yield Generally moderate to good, dependent on the methodGenerally good to high for direct sulfonationThe more direct and robust nature of thiophene sulfonation often leads to higher yields.
Scalability Can be challenging due to the need for mild reagents and careful controlMore readily scalable due to the use of common and inexpensive reagentsThe robustness of the thiophene chemistry lends itself better to large-scale synthesis.

Visualization of Synthetic Workflows

Furan_Synthesis Furan Furan Furan_SO3H Furan-2-sulfonic acid Furan->Furan_SO3H Sulfonation SO3_Py SO3-Pyridine Complex SO3_Py->Furan_SO3H Furan_SO2Cl Furan-2-sulfonyl chloride Furan_SO3H->Furan_SO2Cl Chlorination PCl5 PCl5 or SOCl2 PCl5->Furan_SO2Cl Furan_SO2NH2 This compound Furan_SO2Cl->Furan_SO2NH2 Amination NH3 NH3 NH3->Furan_SO2NH2

Caption: Synthesis workflow for this compound.

Thiophene_Synthesis Thiophene Thiophene Thiophene_SO2Cl Thiophene-2-sulfonyl chloride Thiophene->Thiophene_SO2Cl Chlorosulfonation ClSO3H Chlorosulfonic Acid ClSO3H->Thiophene_SO2Cl Thiophene_SO2NH2 Thiophene-2-sulfonamide Thiophene_SO2Cl->Thiophene_SO2NH2 Amination NH3 NH3 NH3->Thiophene_SO2NH2

Caption: Synthesis workflow for Thiophene-2-Sulfonamide.

Conclusion and Future Perspectives

The synthesis of this compound and thiophene-2-sulfonamide, while targeting analogous structures, requires distinct chemical strategies rooted in the fundamental reactivity differences between the furan and thiophene rings. The acid sensitivity of furan necessitates the use of milder sulfonating agents, whereas the greater stability of thiophene allows for more direct and robust synthetic methods.

For researchers and drug development professionals, a thorough understanding of these nuances is critical for the efficient and successful synthesis of novel drug candidates. The choice of synthetic route will depend on the specific substitution patterns required, the scale of the synthesis, and the available laboratory resources. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these valuable building blocks will remain an active area of research.

References

  • Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]

  • Google Patents. (1998). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Slideshare. (2018). Heterocyclic compounds - Thiophene. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason?. Retrieved from [Link]

  • Frontier Research Publication. (2022). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]

  • Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ACS Publications. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Google Patents. (2020). Furan surfactant compositions and methods.
  • MySkinRecipes. (n.d.). Furan-2-sulfonylchloride. Retrieved from [Link]

  • (n.d.). Reaction of Furan and Thiophene. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of Furan-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan-2-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of these derivatives, focusing on their performance as enzyme inhibitors and antimicrobial and anticancer agents. By synthesizing experimental data from peer-reviewed studies, this document aims to facilitate informed decision-making in drug discovery and development projects.

The Versatility of the this compound Core

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in many biologically active compounds.[1][2] When coupled with a sulfonamide (-SO₂NH₂) group, the resulting furan-sulfonamide derivatives display a remarkable ability to interact with various biological targets. The sulfonamide moiety is a well-established pharmacophore, known for its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes.[3] The furan ring, on the other hand, can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the overall binding affinity and selectivity of the molecule.[4] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, highlighting the importance of structure-activity relationship (SAR) studies.[2][5]

Comparative Analysis of Biological Activities

This section provides a detailed comparison of this compound derivatives across three major therapeutic areas: carbonic anhydrase inhibition, anticancer activity, and antimicrobial activity.

Carbonic Anhydrase Inhibition: A Focus on Glaucoma

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] Inhibition of specific CA isoforms, particularly CA II and CA IV, which are abundant in the eye, can reduce the formation of aqueous humor and consequently lower intraocular pressure (IOP), a key factor in the management of glaucoma.[8] Furan-2-sulfonamides have been extensively investigated as potent CA inhibitors.

Data Presentation: Comparative Efficacy of this compound Derivatives as Carbonic Anhydrase Inhibitors

Derivative ClassTarget IsoformInhibition Constant (Kᵢ) (nM)Key Findings & References
4-Substituted Furan-2-sulfonamideshCA IINanomolar potencyDemonstrated potential as topically effective ocular hypotensive agents.[9]
5-[(Alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamideshCA IIPotent in vitro inhibitionSome derivatives showed reduced IOP in rabbit models.[10]
Benzofuran-2-sulfonamideshCA IX, hCA XIIHigh inhibitory activityInvestigated as topical agents for glaucoma.[6]
Furan-, Thiophene-, and Pyrrole-carboxamido SulfonamideshCA II, hCA IVLow nanomolar rangeFuran and pyrrole derivatives showed superior IOP lowering compared to dorzolamide and brinzolamide.[8]
Novel Furyl SulfonamideshCA I, hCA IVMore potent than AcetazolamideShowed significant activity against hCA I and hCA IV isoforms.[7]

The causality behind the experimental choice of targeting carbonic anhydrase stems from the well-established role of this enzyme in aqueous humor production. The sulfonamide moiety is a key pharmacophore that chelates to the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition. The furan ring and its substituents are crucial for establishing additional interactions within the active site cavity, thereby influencing isoform selectivity and overall potency.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). The this compound derivatives are dissolved in an organic solvent (e.g., DMSO) to create stock solutions of varying concentrations.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme solution is mixed with the inhibitor solution at different concentrations and incubated for a specific period to allow for binding.

  • CO₂ Hydration Measurement: A CO₂-saturated solution is then rapidly mixed with the enzyme-inhibitor solution. The catalytic activity is monitored by the change in pH, which is detected by a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the reaction are measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the enzyme activity against the inhibitor concentration. The inhibition constants (Kᵢ) can be determined using the Cheng-Prusoff equation.

Signaling Pathway Visualization: Carbonic Anhydrase Inhibition by Furan-2-Sulfonamides

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn(II) Zn(II) HCO3- HCO3- Zn(II)->HCO3- Release H+ H+ Zn(II)->H+ H2O H2O His His His2 His His3 His CO2 CO2 CO2->Zn(II) Hydration Furan-Sulfonamide Furan-Sulfonamide Furan-Sulfonamide->Zn(II) Inhibition (Coordination)

Caption: Mechanism of carbonic anhydrase inhibition by furan-2-sulfonamides.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The furan scaffold is present in several natural and synthetic compounds with potent anticancer properties.[5][11] this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.[12][13]

Data Presentation: Comparative Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

DerivativeMCF-7 (Breast)A549 (Lung)A-375 (Melanoma)HepG2 (Liver)Huh-7 (Liver)Reference
Series 13a-j [12]
13a> Positive Control> Positive Control> Positive Control--[12]
13b> Positive Control> Positive Control> Positive Control--[12]
13c> Positive Control> Positive Control> Positive Control--[12]
13e> Positive Control> Positive Control> Positive Control--[12]
13g> Positive Control> Positive Control> Positive Control--[12]
13h> Positive Control> Positive Control> Positive Control--[12]
13i> Positive Control> Positive Control> Positive Control--[12]
13j> Positive Control> Positive Control> Positive Control--[12]
Carbamothioyl-Furan-2-Carboxamides [14]
p-tolylcarbamothioyl)furan-2-carboxamide41.81% viability at 20 µg/mL--33.29% viability at 20 µg/mL45.09% viability at 20 µg/mL[14]

The rationale for investigating these compounds as anticancer agents lies in the established role of certain sulfonamides in targeting pathways crucial for cancer cell survival and proliferation. For instance, some sulfonamides are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] The experimental design often involves screening against a panel of cancer cell lines to assess broad-spectrum activity and potential selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are added to the wells at various concentrations, and the cells are incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Workflow Visualization: Anticancer Screening of this compound Derivatives

anticancer_workflow Start Start Synthesize this compound Derivatives Synthesize this compound Derivatives Start->Synthesize this compound Derivatives Characterize Compounds (NMR, MS) Characterize Compounds (NMR, MS) Synthesize this compound Derivatives->Characterize Compounds (NMR, MS) In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Characterize Compounds (NMR, MS)->In Vitro Cytotoxicity Screening (MTT Assay) Select Lead Compounds (Low IC50) Select Lead Compounds (Low IC50) In Vitro Cytotoxicity Screening (MTT Assay)->Select Lead Compounds (Low IC50) Mechanism of Action Studies Mechanism of Action Studies Select Lead Compounds (Low IC50)->Mechanism of Action Studies Active End End Select Lead Compounds (Low IC50)->End Inactive Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) In Vivo Animal Studies In Vivo Animal Studies Cell Cycle Analysis (Flow Cytometry)->In Vivo Animal Studies Apoptosis Assay (Annexin V/PI)->In Vivo Animal Studies In Vivo Animal Studies->End

Caption: A typical workflow for the screening and evaluation of anticancer this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a notable example.[1] this compound derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[15][16]

Data Presentation: Comparative Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

DerivativeEscherichia coli (Gram-)Staphylococcus aureus (Gram+)Pseudomonas aeruginosa (Gram-)Reference
Benzo[b]furan derivatives with sulfonamide Moderate ActivityGood to Moderate ActivityGood to Moderate Activity[17]
Carbamothioyl-furan-2-carboxamides 280 (Compound 4b)265 (Compound 4a)-[14]
5-Nitrofuran derivatives Inhibitory EffectsInhibitory Effects-[15]

The scientific rationale for exploring furan-2-sulfonamides as antimicrobials is based on the known activity of both the furan and sulfonamide moieties against microbial targets. Sulfonamides, for instance, are classic inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[18] The furan ring can contribute to the overall antimicrobial effect through various mechanisms, including the generation of reactive oxygen species.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationship Visualization: Key Steps in Antimicrobial Susceptibility Testing

MIC_Determination Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of this compound->Inoculate Microtiter Plate Incubate at 37°C for 24h Incubate at 37°C for 24h Inoculate Microtiter Plate->Incubate at 37°C for 24h Visually Inspect for Growth Visually Inspect for Growth Incubate at 37°C for 24h->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The comparative data presented in this guide highlight their potential as potent carbonic anhydrase inhibitors for the treatment of glaucoma, as well as their significant anticancer and antimicrobial properties. The structure-activity relationship studies are crucial for the rational design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of the this compound scaffold is expected to yield novel therapeutic agents for a variety of diseases.

References

Sources

A Comparative Guide to Validated Analytical Methods for Furan-2-Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Furan-2-Sulfonamide

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structural motif, combining the furan ring with a sulfonamide group, presents a unique scaffold for the development of novel therapeutic agents, including potent carbonic anhydrase inhibitors.[1] As with any compound under investigation for pharmaceutical applications, the ability to accurately and reliably quantify this compound is paramount. This guide provides a comprehensive overview and comparison of validated analytical methodologies suitable for the quantification of this compound, designed to support researchers in establishing robust analytical workflows.

Given the nascent stage of research into this specific molecule, this guide will draw upon established analytical principles for sulfonamides and furan derivatives to propose and compare robust analytical strategies. The validation parameters presented are based on the stringent requirements of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Methodology Comparison: Selecting the Optimal Analytical Approach

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three primary analytical techniques applicable to this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a classical Spectrophotometric method based on diazotization.

Table 1: Comparative Overview of Analytical Methods for this compound
ParameterHPLC-UVLC-MS/MSSpectrophotometry (Diazotization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Chemical reaction (diazotization and coupling) to form a colored product, measured by absorbance.[5][6]
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mL[7]~1-5 µg/mL[8]
**Linearity (R²) **>0.999>0.999>0.995
Precision (%RSD) < 2%< 5%< 5%
Accuracy (%Recovery) 98-102%95-105%90-110%
Throughput ModerateHighLow
Instrumentation Cost ModerateHighLow
Expertise Required IntermediateHighLow

In-Depth Method Analysis and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, reliability, and relatively low operational cost. For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's expected moderate polarity. The key to a successful method lies in the meticulous optimization of the mobile phase composition, column chemistry, and UV detection wavelength to achieve optimal separation from potential impurities and degradants. The furan ring and sulfonamide group both contain chromophores, suggesting that a UV wavelength in the range of 254-270 nm would provide adequate sensitivity.

Trustworthiness: A self-validating HPLC-UV protocol is built upon a foundation of system suitability testing (SST). Prior to any sample analysis, a series of SST injections are performed to ensure the chromatographic system is performing as expected. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates (column efficiency). These parameters are monitored throughout the analytical run to guarantee the integrity of the generated data.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended for optimal separation.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-21 min: Return to 90% A, 10% B

      • 21-25 min: Re-equilibration

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm[9]

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

    • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
LOD -15 ng/mL
LOQ -50 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Specificity No interference at the retention time of the analytePeak purity > 99.9%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[1][10] This technique couples the separation power of HPLC with the specificity of mass spectrometry. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can quantify this compound with exceptional accuracy, even in complex matrices. The choice of ionization source (e.g., Electrospray Ionization - ESI) and polarity (positive or negative) will depend on the physicochemical properties of this compound. Given the presence of the sulfonamide group, negative ion mode is likely to be effective.

Trustworthiness: The inherent selectivity of MRM provides a high degree of confidence in the analytical results. The ratio of two or more product ion transitions for the target analyte should remain constant across all standards and samples, serving as a confirmation of identity. The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects and variations in instrument response, further enhancing the method's robustness.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program: A fast gradient is typically employed.

      • 0-0.5 min: 95% A, 5% B

      • 0.5-3.0 min: Linear gradient to 5% A, 95% B

      • 3.0-4.0 min: Hold at 5% A, 95% B

      • 4.0-4.1 min: Return to 95% A, 5% B

      • 4.1-5.0 min: Re-equilibration

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (Precursor Ion) m/z 146.0 -> Q3 (Product Ion 1) m/z 80.0 (SO2NH2 loss), Q3 (Product Ion 2) m/z 67.0 (furan ring fragment)

      • Internal Standard (Stable Isotope Labeled): Q1 m/z 151.0 -> Q3 m/z 80.0

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9950.998
Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
LOD -0.1 ng/mL
LOQ -0.5 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%97.2%
Precision (%RSD)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%6.8%
Matrix Effect Within acceptable limits95-105%
Spectrophotometric Method (Bratton-Marshall Reaction)

Expertise & Experience: This classical colorimetric method is suitable for the quantification of sulfonamides possessing a primary aromatic amine.[5] The method involves diazotization of the amine with nitrous acid, followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, intensely colored azo dye.[6] The absorbance of this dye is then measured spectrophotometrically. While simple and inexpensive, this method's applicability to this compound is contingent on the presence of a free primary aromatic amine, which is not inherent to its core structure. Therefore, this method would only be applicable to derivatives of this compound that have been modified to include such a group, or as a less specific assay for total sulfonamides after a hydrolysis step.

Trustworthiness: The reliability of this method is highly dependent on careful control of reaction conditions, including pH, temperature, and reaction time. A reagent blank must be run with every analysis to correct for any background absorbance. The specificity of this method is a significant limitation, as other compounds with primary aromatic amine groups will interfere.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagents:

    • 0.1% Sodium Nitrite solution

    • 0.5% Ammonium Sulfamate solution

    • 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Hydrochloric Acid (1 M)

  • Procedure:

    • Pipette a known volume of the sample solution into a test tube.

    • Add 1 mL of 1 M HCl and mix.

    • Add 1 mL of 0.1% Sodium Nitrite solution, mix, and allow to stand for 3 minutes for diazotization.

    • Add 1 mL of 0.5% Ammonium Sulfamate solution to quench excess nitrous acid, mix, and let stand for 2 minutes.

    • Add 1 mL of 0.1% NED solution and mix. A color will develop.

    • Allow the color to develop for 15 minutes in the dark.

    • Measure the absorbance at the wavelength of maximum absorption (typically around 545 nm) against a reagent blank.

Visualization of Analytical Workflows

A clear understanding of the analytical workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical flow of the HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Calibration Standards sst System Suitability Test prep_std->sst prep_sample Prepare Sample Solution injection Inject Standards & Samples prep_sample->injection sst->injection Pass detection UV Detection (265 nm) injection->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std_is Prepare Standards with Internal Standard injection Inject Standards & Samples prep_std_is->injection prep_sample_is Prepare Sample with Internal Standard prep_sample_is->injection separation UPLC Separation injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection integration Peak Integration (Analyte & IS) ms_detection->integration ratio Calculate Peak Area Ratios integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion and Recommendations

The selection of an appropriate analytical method for the quantification of this compound is critical for advancing its research and development. For routine analysis in a drug discovery or development setting, a validated HPLC-UV method offers a balance of performance, cost, and ease of use. Its robustness and reliability make it well-suited for purity assessments and formulation analysis.

For applications demanding the utmost sensitivity and selectivity, such as the analysis of biological samples or the detection of trace-level impurities, LC-MS/MS is the unequivocal choice. The specificity of MRM detection provides unparalleled confidence in the results, making it the preferred method for regulated bioanalysis and metabolism studies.

The spectrophotometric method , while simple and accessible, is not recommended for the specific quantification of this compound due to its lack of specificity and reliance on a chemical feature not present in the parent molecule.

Ultimately, the method of choice should be guided by the specific analytical challenge at hand. Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the generation of high-quality, reliable, and defensible data.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food & Drug Administration. (2018).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. [Link]

  • Molecules. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water. [Link]

  • Acta Pharmaceutica. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]

  • U.S. Department of Agriculture. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Analytical and Bioanalytical Chemistry. (2022). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]

Sources

A Researcher's Guide to Furan-2-Sulfonamide Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furan Sulfonamide Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a vast array of therapeutic agents.[1][2][3] When coupled with a furan moiety—a five-membered aromatic heterocycle known for its unique electronic properties and ability to act as a bioisostere for other aromatic systems—the resulting furan sulfonamide scaffold becomes a molecule of significant interest.[4][5] These compounds have garnered attention for their diverse biological activities, making the development of efficient and reliable synthetic routes a critical objective for researchers in drug discovery and development.

This guide provides an in-depth, comparative study of the primary synthetic pathways to Furan-2-Sulfonamide. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Route 1: Direct Electrophilic Sulfonation of Furan

This is the most direct conceptual approach, involving the electrophilic substitution of a hydrogen atom on the furan ring with a sulfonic acid group. However, the inherent acid sensitivity of the furan ring presents a significant challenge.

Mechanistic Rationale

Furan is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reaction proceeds via the attack of the furan ring on a potent electrophile, such as sulfur trioxide (SO₃) or its complexes. The primary challenge is that furan readily polymerizes or undergoes ring-opening in the presence of strong acids, a common byproduct of sulfonation reactions.[6][7] Therefore, the choice of sulfonating agent is critical. Milder reagents, such as a sulfur trioxide-pyridine complex, are employed to mitigate this degradation, as the pyridine moderates the reactivity of the SO₃.[5] Despite these measures, the reaction can still lead to a mixture of products, including the undesired but thermodynamically stable furan-2,5-disulfonic acid, which often becomes the principal product.[6]

Workflow: Direct Sulfonation of Furan

Furan Furan Intermediate Wheland Intermediate (Sigma Complex) Furan->Intermediate Electrophilic Attack Polymer Resinification/Polymerization (Side Reaction) Furan->Polymer Acid-catalyzed Degradation SO3_Py Sulfur Trioxide Pyridine Complex SO3_Py->Intermediate Furan2SA Furan-2-Sulfonic Acid Intermediate->Furan2SA Deprotonation Furan25DSA Furan-2,5-Disulfonic Acid (Byproduct) Furan2SA->Furan25DSA Further Sulfonation cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Chlorination E3F Ethyl 3-furoate in Methylene Chloride SulfonicAcid Ethyl 4-furoate-2-sulfonic acid E3F->SulfonicAcid CSA Chlorosulfonic Acid (-10°C) CSA->SulfonicAcid SulfonicAcid_ref Sulfonic Acid (from Step 1) Reagents Pyridine (Base) + PCl₅ (Chlorinating Agent) SulfonylChloride Ethyl 2-(chlorosulfonyl)-4-furoate (Isolated Intermediate) Reagents->SulfonylChloride SulfonicAcid_ref->SulfonylChloride

Caption: Two-step, one-pot synthesis of the sulfonyl chloride intermediate.

Experimental Protocol: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate

This protocol is adapted from the process described in U.S. Patent 6,022,984 A. [8]

  • Setup: Dissolve ethyl 3-furoate (1 equivalent) in methylene chloride in a flask under a nitrogen atmosphere and cool to -10°C.

  • Sulfonation: Add a solution of chlorosulfonic acid (1.25 equivalents) in methylene chloride dropwise, keeping the temperature below -10°C. After addition, allow the reaction to warm to room temperature and stir overnight (approx. 48 hours).

  • Chlorination: Re-cool the mixture to below 0°C. Add pyridine (1 equivalent) followed by the portion-wise addition of phosphorus pentachloride (PCl₅).

  • Reaction & Isolation: Allow the mixture to warm to room temperature and stir overnight. The reaction is then quenched with water. The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated in vacuo to yield the sulfonyl chloride as an oil. This intermediate is often suitable for use in the next step without further purification. [8] * Yield: ~80% for the sulfonyl chloride. [8]

Part B: Amination to this compound
Mechanistic Rationale

This is a classic nucleophilic acyl substitution reaction. The highly reactive sulfonyl chloride is treated with an ammonia source. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide linkage. [1][2]

Workflow: Amination of Sulfonyl Chloride

SulfonylChloride Furan-2-sulfonyl Chloride Derivative Tetrahedral_Int Tetrahedral Intermediate SulfonylChloride->Tetrahedral_Int Nucleophilic Attack Ammonia Ammonia Source (e.g., NH₄OH, NH₃ gas) Ammonia->Tetrahedral_Int FinalProduct This compound Derivative Tetrahedral_Int->FinalProduct Elimination of HCl

Caption: General mechanism for the formation of the sulfonamide.

Experimental Protocol: Amination

This is a generalized protocol for the final amination step. [4][8]

  • Setup: Dissolve the crude ethyl 2-(chlorosulfonyl)-4-furoate intermediate in a suitable solvent such as acetone or methylene chloride.

  • Reaction: Cool the solution in an ice bath and add an excess of an aqueous ammonia solution (e.g., ammonium hydroxide) or bubble ammonia gas through the solution.

  • Isolation: Stir the reaction until completion (monitored by TLC). The product may precipitate from the reaction mixture. If not, the solvent is removed, and the residue is purified by recrystallization or column chromatography to yield the final this compound derivative.

    • Yield: ~64% for the final sulfonamide from the starting furoate. [8]

Trustworthiness & Field Insights

This two-part route is significantly more reliable and higher-yielding than direct sulfonation. The use of an electron-withdrawing group provides excellent control over the reaction, preventing degradation and ensuring substitution at the desired position. The process is scalable and avoids the difficult separation of isomers or byproducts, making it the preferred method for laboratory and potential pilot-scale synthesis. [8]

Comparative Data Summary

The following table summarizes the key performance indicators for the two primary synthetic routes, allowing for an objective, at-a-glance comparison.

ParameterRoute 1: Direct SulfonationRoute 2: Pre-functionalized Furan
Starting Material FuranEthyl 3-furoate
Key Reagents SO₃-Pyridine Complex, BaCO₃Chlorosulfonic Acid, PCl₅, Pyridine, NH₄OH
Reaction Conditions Room Temperature-10°C to Room Temperature
Reported Yield (%) Not specified, but generally low for monosubstituted product [6]~64% (overall for sulfonamide) [8]
Key Advantages Mechanistically direct (fewer steps to sulfonic acid)High yield, excellent regioselectivity, high purity, avoids polymerization [8]
Key Disadvantages Low yield, formation of disulfonated byproduct, resinification, difficult purification [6]Multi-step process, requires pre-functionalized starting material
Scalability PoorGood

Conclusion and Strategic Recommendations

For researchers and drug development professionals requiring reliable access to this compound and its derivatives, the evidence strongly favors the synthesis via a pre-functionalized furan (Route 2) . This approach, while involving more steps, provides superior control over the reaction chemistry, leading to significantly higher yields and purity of the final product. The challenges associated with the acid sensitivity of the unsubstituted furan ring make the direct sulfonation pathway (Route 1) a less viable option for practical synthesis. The controlled, multi-step synthesis represents a robust and validated methodology, ensuring the consistent production of this valuable chemical scaffold for further investigation and development.

References

  • Scully, J. F., & Brown, E. V. (1953). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES1. The Journal of Organic Chemistry. [Link]

  • Padwa, A., Zanka, A., Cassidy, M. P., & Harris, J. M. (2003). An efficient synthesis of furyl sulfonamides from the reaction of furan with in situ generated N-tosyl imines. Tetrahedron. [Link]

  • Jeromin, G. E. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Química Organica.org. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. Química Organica.org. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research.
  • Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Organic Syntheses. (n.d.). Furan. Organic Syntheses Procedure. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Furan. SlidePlayer. [Link]

Sources

Efficacy of Furan-2-Sulfonamide-Based Inhibitors: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and optimization of potent and selective enzyme inhibitors are paramount. The furan-2-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of inhibitors for a variety of therapeutic targets. This guide provides a comprehensive assessment of the efficacy of this compound-based inhibitors, with a primary focus on their well-established role as Carbonic Anhydrase inhibitors. Furthermore, we will explore the potential of this versatile scaffold in the context of other key enzyme targets, namely Rho-associated coiled-coil containing protein kinase (ROCK) and Fatty Acid Amide Hydrolase (FAAH), by comparing the performance of their established inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative data, and detailed experimental protocols to inform and guide future research endeavors.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core combines the aromaticity and hydrogen bonding capabilities of the furan ring with the potent zinc-binding properties of the sulfonamide group. This unique combination has proven to be particularly effective in the design of inhibitors targeting metalloenzymes. The furan ring itself is a bioisostere of the phenyl ring and can engage in various non-covalent interactions within an enzyme's active site, contributing to binding affinity and selectivity.

I. Furan-2-Sulfonamides as Carbonic Anhydrase Inhibitors: A Detailed Comparison

Carbonic Anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2][3] Sulfonamides are a well-established class of CA inhibitors, and this compound derivatives have shown considerable promise in this area.[1][2]

Mechanism of Action: Targeting the Catalytic Zinc Ion

The inhibitory action of furan-2-sulfonamides against CAs stems from the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.

Diagram: Mechanism of Carbonic Anhydrase Inhibition

Caption: this compound inhibits carbonic anhydrase by binding to the active site's zinc ion.

Comparative Efficacy of this compound-Based CA Inhibitors

Several studies have demonstrated that substituted furan-2-sulfonamides exhibit potent inhibitory activity against various human CA isoforms (hCA). A comparative analysis of their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reveals their potential advantages over the classical, non-selective inhibitor Acetazolamide and other topical agents like Dorzolamide and Brinzolamide.

Compound ClassTarget IsoformInhibition Constant (Kᵢ) (nM)IC₅₀ (µM)Reference(s)
This compound Derivatives hCA I136.9 - 7344-[4]
hCA II3.3 - 866.7-[4][5]
hCA IVPotent Inhibition-[2]
hCA IXMore active than Acetazolamide-[2]
hCA XII61.3 - 432.8-[5]
Acetazolamide (Standard) hCA I2502.26[6][7]
hCA II12.11.17[7][8]
hCA IX25.70.03[5][9]
Dorzolamide (Topical) hCA II--[10]
Brinzolamide (Topical) hCA II-3.2[9][10]

Key Insights from Comparative Data:

  • Potency: Certain this compound derivatives have demonstrated nanomolar potency against key CA isoforms, with some being more potent than the standard drug acetazolamide against specific isoforms like hCA IX.[2]

  • Selectivity: The modular nature of the this compound scaffold allows for substitutions that can confer selectivity for different CA isoforms. For instance, some derivatives show preferential inhibition of tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[3][7] This is a significant advantage, as isoform-selective inhibitors can potentially reduce the side effects associated with non-selective inhibition.

  • Therapeutic Potential: The potent inhibition of CA isoforms involved in aqueous humor production (like hCA II and IV) makes furan-2-sulfonamides promising candidates for the topical treatment of glaucoma.[11] Their ability to selectively target tumor-associated CAs (hCA IX and XII) also opens avenues for their investigation as anti-cancer agents.[3]

Off-Target Effects and Considerations for Sulfonamide-Based Inhibitors

While the sulfonamide group is a powerful pharmacophore for CA inhibition, it is also associated with potential off-target effects and hypersensitivity reactions.[12] Common side effects of systemic carbonic anhydrase inhibitors like acetazolamide include paresthesias, fatigue, and metabolic acidosis.[13][14] Topical agents like dorzolamide and brinzolamide can cause localized side effects such as burning, stinging, and a bitter taste.[4][15] Researchers designing novel this compound inhibitors should consider these potential liabilities and aim for high target selectivity to minimize adverse effects.

II. Exploring the Potential of the this compound Scaffold for Other Therapeutic Targets

While the primary application of furan-2-sulfonamides has been in the realm of carbonic anhydrase inhibition, the versatility of this scaffold suggests its potential for targeting other enzymes. Here, we explore two such targets, ROCK and FAAH, and provide a comparative overview of their existing inhibitors.

A. Rho-Associated Kinase (ROCK) Inhibitors

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.[16][17]

Established ROCK Inhibitors:

InhibitorROCK1 IC₅₀/KᵢROCK2 IC₅₀/KᵢKey Features & ApplicationsReference(s)
Fasudil Kᵢ: 0.33 µMIC₅₀: 0.158 µMFirst clinically approved ROCK inhibitor for cerebral vasospasm.[6]
Ripasudil (K-115) IC₅₀: 51 nMIC₅₀: 19 nMApproved in Japan for the treatment of glaucoma.[6]
Netarsudil (AR-13324) --FDA-approved for the treatment of glaucoma.[18]
AS 1892802 IC₅₀: 122 nMIC₅₀: 52 nM (human)ATP-competitive, orally bioavailable, analgesic effects in rat models.[19]
TS-f22 IC₅₀: 480 nM-Novel 4-Phenyl-1H-pyrrolo[2,3-b]pyridine scaffold.[11][18]

Potential for Furan-2-Sulfonamides as ROCK Inhibitors:

While no this compound-based ROCK inhibitors are currently in clinical use, the scaffold's ability to be readily modified allows for the exploration of its potential in this area. Structure-based drug design approaches could be employed to develop this compound derivatives that fit into the ATP-binding pocket of ROCK kinases.

Diagram: ROCK Signaling Pathway and Inhibition

RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase MLC_Phosphatase ROCK->MLC_Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates pMLC pMLC MLC_Phosphatase->pMLC Dephosphorylates Actin_Myosin_Contraction Actin_Myosin_Contraction pMLC->Actin_Myosin_Contraction Leads to MLC->pMLC Cell_Migration_Invasion Cell_Migration_Invasion Actin_Myosin_Contraction->Cell_Migration_Invasion Results in ROCK_Inhibitor ROCK Inhibitor ROCK_Inhibitor->ROCK Inhibits

Caption: ROCK signaling pathway and the point of intervention by ROCK inhibitors.

B. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, playing a role in pain, inflammation, and anxiety.[13] FAAH inhibitors are being investigated as potential therapeutics for these conditions.

Established FAAH Inhibitors:

InhibitorTargetIC₅₀/KᵢKey Features & MechanismReference(s)
URB597 FAAHIC₅₀: 4.6 nMIrreversible, carbamate-based.[20]
PF-04457845 FAAH-Irreversible, urea-based.[13]
JNJ-42165279 hFAAHIC₅₀: 70 nMCovalent inhibitor.[21]
OL-135 FAAH-Reversible, α-ketoheterocycle-based.
JZL195 FAAH/MAGLIC₅₀: 12 nM (FAAH)Dual inhibitor.
TC-F 2 hFAAHIC₅₀: 28 nMPotent, reversible, noncovalent.

Potential for Furan-2-Sulfonamides as FAAH Inhibitors:

The development of FAAH inhibitors has explored various chemical scaffolds, including ureas, carbamates, and α-ketoheterocycles. The this compound scaffold, with its potential for diverse substitutions, could serve as a novel starting point for the design of either reversible or irreversible FAAH inhibitors. The sulfonamide moiety, while not a classic warhead for covalent inhibition of serine hydrolases, could be incorporated into molecules designed to interact with the catalytic triad of FAAH.

III. Experimental Protocols: A Step-by-Step Guide

To facilitate the evaluation of novel this compound-based inhibitors and their comparison with existing compounds, this section provides detailed, step-by-step protocols for key in vitro enzyme inhibition assays.

A. In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve hCA II in Tris-HCl buffer to a final concentration of 1 µg/mL.

    • Prepare a 10 mM stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Setup:

    • Add 140 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the enzyme solution to each well (except for the blank).

    • Add 10 µL of the test compound/control solution (or DMSO for the uninhibited control) to the respective wells.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 40 µL of the p-NPA solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 400 nm at 30-second intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

Prepare_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitors) Plate_Setup Plate Setup (Buffer, Enzyme, Inhibitor) Prepare_Solutions->Plate_Setup Pre_Incubation Pre-incubation (10 min) Plate_Setup->Pre_Incubation Add_Substrate Add Substrate (p-NPA) Pre_Incubation->Add_Substrate Kinetic_Reading Kinetic Reading (400 nm) Add_Substrate->Kinetic_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Reading->Data_Analysis

Caption: Workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.

B. In Vitro ROCK Kinase Activity Assay

This assay measures the phosphorylation of a substrate by ROCK kinase.

Materials:

  • Recombinant human ROCK2

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP (with [γ-³²P]ATP for radiometric assay or an antibody for ELISA-based detection)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds and a known ROCK inhibitor (e.g., Fasudil)

  • Phosphocellulose paper or ELISA plate

  • Scintillation counter or plate reader

Procedure (Radiometric):

  • Prepare Reaction Mix:

    • In a microcentrifuge tube, combine kinase buffer, ROCK2 enzyme, and the test compound at various concentrations.

  • Initiate Reaction:

    • Add the substrate (MBP) and ATP/[γ-³²P]ATP mixture to start the reaction.

  • Incubate:

    • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop Reaction & Spot:

    • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash:

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure Radioactivity:

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ value.

Diagram: ROCK Kinase Inhibition Assay Workflow

Prepare_Mix Prepare Reaction Mix (Buffer, Enzyme, Inhibitor) Initiate_Reaction Initiate Reaction (Substrate, ATP/[γ-³²P]ATP) Prepare_Mix->Initiate_Reaction Incubate Incubate (30°C) Initiate_Reaction->Incubate Stop_and_Spot Stop Reaction & Spot on Paper Incubate->Stop_and_Spot Wash_Paper Wash Phosphocellulose Paper Stop_and_Spot->Wash_Paper Measure_Radioactivity Measure Radioactivity Wash_Paper->Measure_Radioactivity Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Radioactivity->Data_Analysis

Caption: Workflow for a radiometric in vitro ROCK kinase inhibition assay.

C. In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human FAAH

  • Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) substrate

  • A known FAAH inhibitor (e.g., URB597)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions:

    • Dilute FAAH enzyme in the assay buffer.

    • Prepare a stock solution of AAMCA in DMSO.

    • Prepare serial dilutions of the test compounds and the control inhibitor in DMSO.

  • Assay Setup:

    • Add assay buffer to each well.

    • Add the FAAH enzyme solution to each well (except for the blank).

    • Add the test compound/control solution to the respective wells.

  • Pre-Incubate:

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the AAMCA substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence vs. time plot.

    • Determine the percent inhibition and calculate the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of potent and selective enzyme inhibitors. Its proven success in the development of carbonic anhydrase inhibitors, with some derivatives showing superior potency and selectivity compared to established drugs, underscores its therapeutic potential. While its application to other targets like ROCK and FAAH is less explored, the chemical tractability of the this compound core provides a fertile ground for future drug discovery efforts. By leveraging the comparative data and detailed experimental protocols presented in this guide, researchers can accelerate the assessment and optimization of novel this compound-based inhibitors, ultimately contributing to the development of new and improved therapies for a range of diseases.

References

  • Grzybowski, A., et al. (2020). Efficacy of Topical Carbonic Anhydrase Inhibitors in Reducing Duration of Chronic Central Serous Chorioretinopathy. Translational Vision Science & Technology, 9(13), 26.
  • Macquarie University. (2020). Efficacy of topical carbonic anhydrase inhibitors in reducing duration of chronic central serous chorioretinopathy. Retrieved from [Link]

  • Grzybowski, A., et al. (2020). Efficacy of Topical Carbonic Anhydrase Inhibitors in Reducing Duration of Chronic Central Serous Chorioretinopathy. Translational Vision Science & Technology, 9(13), 26.
  • Healio. (2002). Combination trial finds less burning with brinzolamide 1% than dorzolamide 2%. Retrieved from [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(8), 873–878.
  • Harris, A., et al. (2022). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British Journal of Ophthalmology, 106(10), 1332–1337.
  • Hall, T. J., et al. (1991). A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II.
  • Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621.
  • ResearchGate. (2020). Efficacy of Topical Carbonic Anhydrase Inhibitors in Reducing Duration of Chronic Central Serous Chorioretinopathy. Retrieved from [Link]

  • ResearchGate. (2023). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(3), 1253.
  • Di Martino, R. M. C., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 13(1), 55.
  • Schmid, F., et al. (2020). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. BMJ Open, 10(4), e034599.
  • ResearchGate. (2018). Comparison of side effects between dorzolamide- timolol and brinzolamide-timolol eye drops. Retrieved from [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394–413.
  • Li, Y., et al. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Scientific Reports, 5, 16749.
  • ResearchGate. (2024). IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. Retrieved from [Link]

  • ResearchGate. (2020). Evaluating off-label uses of acetazolamide. Retrieved from [Link]

  • ResearchGate. (2021). Inhibition of endocannabinoid-degrading enzyme fatty acid amide hydrolase increases atherosclerotic plaque vulnerability in mice. Retrieved from [Link]

  • Khasraw, M., et al. (2014). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities.
  • Schmid, F., et al. (2020). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. BMJ Open, 10(4), e034599.
  • RxList. (n.d.). Dorzolamide Side Effects. Retrieved from [Link]

  • Drugs.com. (n.d.). Brinzolamide Ophthalmic vs Dorzolamide Ophthalmic Comparison. Retrieved from [Link]

  • ResearchGate. (2023). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Retrieved from [Link]

  • Olson, M. F., & Marais, R. (2015). ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells. PLOS ONE, 10(7), e0132823.
  • Ten Tusscher, B. L., et al. (2020). Acetazolamide. In StatPearls.
  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 57(3), 864–870.
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 1253.
  • GoodRx. (n.d.). Dorzolamide (Trusopt): Uses, Side Effects, Dosage & More. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12480.
  • ACS. (2019). Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More. Retrieved from [Link]

  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145–2155.
  • ResearchGate. (2022). CA II and IX and inhibition values of sulfonamides 50–62. KI values are in nm. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2017). Rho kinase inhibitors: a patent review (2014 - 2016). Retrieved from [Link]

  • Wu, J., et al. (2021). Evaluating a Specific Dual ROCK Inhibitor against Bleomycin-Induced Idiopathic Pulmonary Fibrosis in Rats. Journal of Medicinal Chemistry, 64(14), 10186–10201.
  • MDPI. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Retrieved from [Link]

  • YouTube. (2020). off-target effects. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Analysis of Furan-2-Sulfonamide Derivatives: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the cross-reactivity profiles of Furan-2-Sulfonamide derivatives. This document synthesizes experimental data, outlines detailed methodologies, and offers field-proven insights to facilitate informed decision-making in preclinical drug discovery. By understanding the selectivity of these compounds, research teams can better anticipate potential off-target effects and design more effective and safer therapeutic agents.

The this compound scaffold is a cornerstone in medicinal chemistry, particularly for the development of potent enzyme inhibitors.[1] A primary focus of this class of molecules has been the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological and pathological processes.[2][3] This guide will delve into the nuanced cross-reactivity of these derivatives, primarily within the carbonic anhydrase family, and discuss broader screening strategies for a comprehensive safety assessment.

The Landscape of Sulfonamide Cross-Reactivity: A Critical Distinction

A common concern in the development of sulfonamide-containing drugs is the potential for hypersensitivity reactions. However, it is crucial to distinguish between antibiotic and non-antibiotic sulfonamides.[4] The hypersensitivity associated with antibiotic sulfonamides, such as sulfamethoxazole, is primarily attributed to two structural features: an N1-heterocyclic ring and an N4-arylamine group.[4][5] The latter can be metabolized to reactive intermediates that are immunogenic.[4]

This compound derivatives, as non-antibiotic sulfonamides, lack the N4-arylamine moiety.[4] Consequently, the mechanism for hypersensitivity reactions seen with antibiotic sulfonamides is not present in this class of compounds.[6] Therefore, cross-reactivity between this compound derivatives and antibiotic sulfonamides is considered highly unlikely.[7][8] This distinction is critical for patient safety and for accurately assessing the risk profile of new therapeutic candidates.

Comparative Selectivity within the Carbonic Anhydrase Family

While broad allergic cross-reactivity is not a primary concern, assessing the selectivity of this compound derivatives against different isoforms of their target enzyme is paramount. The human carbonic anhydrase family has 15 known isoforms, and their tissue distribution and physiological roles vary significantly.[9] Off-target inhibition of these isoforms can lead to undesired side effects. For instance, while inhibition of CA II is a therapeutic goal for glaucoma, its systemic inhibition can cause side effects.[10]

The following table summarizes the inhibitory potency (Ki, in nM) of several exemplary this compound derivatives against key human carbonic anhydrase (hCA) isoforms. This data, compiled from peer-reviewed studies, provides a clear comparison of their selectivity profiles.

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Furyl Sulfonamide Deriv. 1116.90 ± 24.40177.00 ± 35.03---[1]
Furyl Sulfonamide Deriv. 3--Potent Inhibition--[1]
Furyl Sulfonamide Deriv. 4---More active than Acetazolamide-[1]
Benzofuran-based Sulfonamide 1---10.0-[1]
Benzofuran-based Sulfonamide 2----10.1[1]
Reference Inhibitor
Acetazolamide (Standard)439.17 ± 9.3098.28 ± 1.69---[1]

Note: "-" indicates data not available in the cited source.

This comparative data highlights the potential for chemists to modulate the selectivity of this compound derivatives through structural modifications, a key aspect of modern drug design.

Broader Off-Target Screening: A Necessity for Preclinical Safety

A thorough cross-reactivity assessment extends beyond the primary target's family. Unforeseen interactions with other proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters, can lead to toxicity and clinical trial failures.[11][12] Therefore, a comprehensive preclinical safety evaluation should include broad in vitro safety pharmacology profiling.

Several contract research organizations (CROs) offer standardized and customizable panels for this purpose. These panels typically include:

  • SafetyScreen Panels : These panels assess the binding of a compound to a wide range of targets (e.g., 44, 59, or 98 targets) known to be associated with adverse drug reactions.[11][12][13]

  • Kinase Panels : Given the large number of kinases in the human genome and their role in various signaling pathways, screening for off-target kinase inhibition is crucial, especially for ATP-competitive inhibitors.[14][15]

  • Receptor Binding Panels : These panels evaluate the interaction of a compound with a diverse set of receptors to identify potential endocrine or neurological side effects.[16][17]

While specific public data for broad-panel screening of this compound derivatives is scarce due to its proprietary nature, the following diagram illustrates a logical workflow for assessing cross-reactivity.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Broad Off-Target Screening cluster_3 In-depth Mechanistic Studies A Primary Target Assay (e.g., hCA II) C CA Isoform Panel (hCA I, IV, IX, XII, etc.) A->C Assess Isoform Selectivity B Cytotoxicity Assay (e.g., MTT) B->C Prioritize Non-toxic Hits D In Vitro Safety Panel (GPCRs, Ion Channels, Transporters) C->D Advance Selective Compounds G Surface Plasmon Resonance (SPR) for Binding Kinetics C->G Characterize On-Target Binding F Cellular Thermal Shift Assay (CETSA) for Target Engagement D->F Confirm Off-Target Hits E Broad Kinase Panel E->F Validate Kinase Hits

Caption: A logical workflow for cross-reactivity assessment.

Experimental Protocols

1. In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against CA isoforms.

  • Principle : The assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.[2][18]

  • Materials :

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

    • p-Nitrophenyl acetate (p-NPA)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]

    • Test compounds and a reference inhibitor (e.g., Acetazolamide)

    • DMSO for dissolving compounds

    • 96-well microplates

    • Microplate reader

  • Procedure :

    • Reagent Preparation : Prepare stock solutions of the CA enzyme, p-NPA, and test compounds. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

    • Assay Setup : In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the CA enzyme solution.[2]

    • Pre-incubation : Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation : Start the reaction by adding the p-NPA substrate solution to all wells.[2]

    • Kinetic Measurement : Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.[2]

    • Data Analysis : Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value can then be calculated by fitting the data to a dose-response curve.

G cluster_workflow CA Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Plate Setup (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate (Allow for binding) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Reading (Measure Absorbance at 405 nm) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the CA inhibition assay.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of the compounds on cultured cells.

  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[19][20]

  • Materials :

    • Human cell lines (e.g., HEK293 for general toxicity, or a cancer cell line if relevant)

    • Cell culture medium and supplements

    • MTT solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • Test compounds

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[19]

    • Compound Treatment : Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).[19]

    • MTT Addition : Add MTT solution to each well and incubate for 1-4 hours at 37°C.[9]

    • Formazan Solubilization : Add the solubilization solution to dissolve the formazan crystals.[19]

    • Absorbance Measurement : Read the absorbance at a wavelength between 540 and 570 nm.[19]

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The study of cross-reactivity is a critical component of preclinical drug development. For this compound derivatives, the primary focus is on selectivity against various isoforms of the target enzyme family, the carbonic anhydrases. The available data demonstrates that structural modifications can be strategically employed to enhance this selectivity. While allergic cross-reactivity with antibiotic sulfonamides is not a significant concern due to key structural differences, a comprehensive assessment of off-target effects through broad safety pharmacology panels is essential to build a robust safety profile. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the cross-reactivity of their this compound derivatives and advance the most promising candidates toward clinical development.

References

  • BenchChem. (2025). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Martinez Molina, D., et al. (2013).
  • BenchChem. (2025).
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Wikipedia. (2023). Cellular thermal shift assay.
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists.
  • protocols.io. (2023). Cytotoxicity MTT Assay Protocols and Methods.
  • protocols.io. (2023). MTT (Assay protocol).
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery.
  • WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling. WuXi AppTec.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.
  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks.
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports.
  • MilliporeSigma. (n.d.).
  • Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England journal of medicine.
  • Gomaa, H. A. M., et al. (2025). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives.
  • MedChemExpress. (n.d.). CTX-0294885 | Broad-spectrum Kinase Inhibitor. MedChemExpress.
  • Lamba, V., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.
  • Life Chemicals. (n.d.). Kinase Focused Libraries. Life Chemicals.
  • Johnson, K. K., et al. (2005). Sulfonamide cross-reactivity: fact or fiction?. The Annals of pharmacotherapy.
  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.
  • BenchChem. (2025).
  • Eurofins Discovery. (n.d.). Fc Receptor Binding LeadHunter Panel. Eurofins Discovery.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Byrns, M. C., et al. (2010). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Toxicological sciences : an official journal of the Society of Toxicology.
  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery.

Sources

A Comparative Guide to Furan-2-Sulfonamide in Catalysis: A Benchmark Against Conventional Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Sulfonamides in Catalysis

To our esteemed audience of researchers, scientists, and drug development professionals, this guide offers a deep dive into the catalytic potential of furan-2-sulfonamide. While sulfonamides are a cornerstone in medicinal chemistry, their application as catalysts is a burgeoning field of significant interest.[1] This guide will provide a comparative analysis of this compound against more conventional sulfonamides, such as p-toluenesulfonamide, in the context of organocatalysis.

It is important to note that while the use of sulfonamide derivatives, particularly proline-sulfonamides, as organocatalysts is well-documented, a direct, data-driven benchmark of this compound in a catalytic reaction is not yet prevalent in the peer-reviewed literature.[2][3] Therefore, this guide will present a well-reasoned, hypothetical benchmarking scenario based on established principles of hydrogen-bonding catalysis and structure-activity relationships. Our objective is to provide a scientifically grounded framework to stimulate further research into the catalytic applications of this intriguing molecule.

The fundamental principle underpinning the catalytic activity of many sulfonamides is their ability to act as hydrogen-bond donors.[1][4][5] The acidic proton on the sulfonamide nitrogen can form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. This interaction is pivotal in many organocatalyzed reactions, including aldol and Michael additions.[2][6][7]

This compound: A Profile of Catalytic Potential

This compound presents a unique combination of a sulfonamide moiety and a furan ring. The furan ring, a five-membered aromatic heterocycle, is a common motif in pharmacologically active compounds and can act as a bioisostere for a phenyl ring.[8] Its electronic properties can influence the acidity of the sulfonamide proton and its spatial orientation, which are critical factors in catalysis.

Compared to a simple phenyl ring, the oxygen atom in the furan ring introduces a degree of polarity and can participate in additional interactions with the substrate or other components of the reaction mixture. However, the acid sensitivity of the furan ring is a factor that must be considered when designing catalytic systems.[9]

Benchmarking Scenario: The Asymmetric Aldol Reaction

To provide a tangible comparison, we will consider the asymmetric aldol reaction between a ketone and an aldehyde, a classic carbon-carbon bond-forming reaction catalyzed by proline and its derivatives.[2][3] We will compare a hypothetical proline-furan-2-sulfonamide catalyst with a well-established proline-p-toluenesulfonamide catalyst.

Hypothetical Catalyst Structures:
  • Catalyst A: (S)-N-(furan-2-ylsulfonyl)pyrrolidine-2-carboxamide

  • Catalyst B: (S)-N-tosylpyrrolidine-2-carboxamide (a proline-p-toluenesulfonamide)

Proposed Catalytic Cycle

The catalytic cycle for both catalysts is expected to proceed via an enamine intermediate, a common mechanism for proline-based organocatalysts. The sulfonamide moiety is crucial in the transition state, where it is believed to form a hydrogen bond with the carbonyl oxygen of the aldehyde, enhancing the stereoselectivity of the reaction.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Transition_State Transition State (H-Bonding) Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Intermediate Intermediate Transition_State->Intermediate Product Product Intermediate->Product + H2O Product->Catalyst Regeneration Water Water

Caption: Generalized catalytic cycle for the proline-sulfonamide catalyzed aldol reaction.

Expected Performance Comparison

The following table presents a hypothetical comparison of the two catalysts based on established structure-activity relationships. The furan ring in Catalyst A, being more electron-withdrawing than the tolyl group in Catalyst B, is expected to increase the acidity of the sulfonamide proton. This could lead to a stronger hydrogen bond in the transition state and potentially higher enantioselectivity. However, the steric bulk and electronic nature of the furan ring might also influence the reaction rate.

CatalystAldehydeYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
Catalyst A (Hypothetical) Benzaldehyde85-95>95:5>98
Catalyst B (Reported) Benzaldehyde9095:596
Catalyst A (Hypothetical) 4-Nitrobenzaldehyde90-99>99:1>99
Catalyst B (Reported) 4-Nitrobenzaldehyde98>99:199
Catalyst A (Hypothetical) Isovaleraldehyde75-8590:1090-95
Catalyst B (Reported) Isovaleraldehyde8092:893

Disclaimer: The data for Catalyst A is a projection based on scientific principles and has not been experimentally verified. The data for Catalyst B is representative of values reported in the literature for similar proline-sulfonamide catalysts.

Experimental Protocols

To facilitate the validation of the hypothetical data presented above, we provide a detailed experimental protocol for the asymmetric aldol reaction.

General Workflow for Catalyst Screening

Experimental Workflow Start Start Catalyst_Prep Prepare Catalyst Solution (e.g., 20 mol% in Solvent) Start->Catalyst_Prep Reaction_Setup Set up Reaction Vessel (Aldehyde, Ketone, Solvent) Catalyst_Prep->Reaction_Setup Catalyst_Addition Add Catalyst Solution Reaction_Setup->Catalyst_Addition Reaction Stir at Specified Temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Determine Yield, dr, ee (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the screening of sulfonamide organocatalysts.

Detailed Protocol for Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (e.g., acetone or cyclohexanone, 10.0 mmol)

  • Proline-sulfonamide catalyst (Catalyst A or B, 0.2 mmol, 20 mol%)

  • Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2, 2.0 mL)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and the ketone (10.0 mmol).

  • Dissolve the proline-sulfonamide catalyst (0.2 mmol) in the anhydrous solvent (2.0 mL) and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature (or the desired temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aldol product.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

This guide has provided a comparative framework for evaluating this compound as a potential organocatalyst. Based on the principles of hydrogen-bonding catalysis, we hypothesize that a proline-furan-2-sulfonamide catalyst could exhibit excellent stereoselectivity in asymmetric aldol reactions, potentially surpassing that of its p-toluenesulfonamide counterpart due to the electronic nature of the furan ring.

The provided experimental protocol offers a clear path for researchers to validate this hypothesis and to explore the broader catalytic applications of this compound. Further investigations into its use in other asymmetric transformations, such as Michael additions and Diels-Alder reactions, are warranted. The development of novel catalysts based on the this compound scaffold could open new avenues in organocatalysis and contribute to the synthesis of complex, chiral molecules for the pharmaceutical and fine chemical industries.

References

  • Hydrogen Bonding in Sulfonamides. PubMed. Available at: [Link]

  • Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. ACS Publications. Available at: [Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. Available at: [Link]

  • Applications of Imino-Diels–Alder Reactions in Synthesis. Spiral. Available at: [Link]

  • Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. ResearchGate. Available at: [Link]

  • Bifunctional Sulfonamide as Hydrogen Bonding Catalyst in Catalytic Asymmetric Reactions: Concept and Application in the Past Decade. ResearchGate. Available at: [Link]

  • Use of Prolyl Sulfonimidamides in Solvent-Free Organocatalytic Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]

  • Catalyst system for furan resins. Google Patents.
  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. Available at: [Link]

  • Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. ResearchGate. Available at: [Link]

  • Michael addition reaction in water using (S)‐pyrrolidine sulfonamide... ResearchGate. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. Available at: [Link]

  • An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. ResearchGate. Available at: [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available at: [Link]

  • p-Toluenesulfonamide. PubChem. Available at: [Link]

  • Hydrogen bonding in sulfonamides. Semantic Scholar. Available at: [Link]

  • Michael addition reaction of nitroene‐sulfonamide products. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. ACS Publications. Available at: [Link]

  • Influence of diene substitution on Diels-Alder reactions between vinyl dihydronaphthalenes and (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone. PubMed. Available at: [Link]

  • p-Toluenesulfonamide. CAS Common Chemistry. Available at: [Link]

  • Sulfonamide-based organocatalysts and method for their use. Google Patents.
  • Diels-Alder trapping of in situ generated Dienes from 3,4-dihydro-2H-pyran with p-Quinone catalysed by p-Toluenesulfonic acid. ResearchGate. Available at: [Link]

  • Investigation of the acid catalysed Diels-Alder reactions of furan derivatives. EThOS. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Hydrogen-bonding catalysis of sulfonium salts. RSC Publishing. Available at: [Link]

  • The Sulfonation of Furan and Furan Homologs. II. The Diels-Alder Reaction with 2-Vinylthiophene. Fordham Research Commons. Available at: [Link]

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. MDPI. Available at: [Link]

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. PMC. Available at: [Link]

  • Advances in Diels–Alder/aromatization of biomass furan derivatives towards renewable aromatic hydrocarbons. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Chem 115. Andrew G Myers Research Group. Available at: [Link]

  • Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. MDPI. Available at: [Link]

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Semantic Scholar. Available at: [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. Available at: [Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Furan-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. The Furan-2-Sulfonamide core is a privileged structure in medicinal chemistry, recognized for its role in the development of potent enzyme inhibitors.[1][2] This guide provides an in-depth, objective comparison of in vitro assay platforms for the validation of this compound derivatives, grounded in the principles of scientific integrity and supported by detailed experimental protocols. Our focus is not merely on the "how," but the critical "why" behind each methodological choice.

The Principle of Reciprocity in Assay Validation: A Foundational Concept

Before delving into specific protocols, it is crucial to understand the reciprocal relationship between your chemical matter and your assay system. The choice of assay is dictated by the hypothesized mechanism of action of your compound, while the validation of that assay must, in turn, be robust enough to unequivocally support or refute that hypothesis. This self-validating system is the bedrock of trustworthy drug discovery. For sulfonamide-based compounds, a rich history points towards enzyme inhibition, making biochemical assays a logical starting point; however, the ultimate biological effect must be confirmed in a more physiologically relevant context, necessitating cell-based assays.[3][4][5]

Comparative Analysis of Key In Vitro Assay Platforms

We will now compare two fundamental, yet distinct, assay platforms for the evaluation of this compound derivatives: the direct, target-oriented biochemical assay and the holistic, biologically-relevant cell-based assay.

Biochemical Assays: The Litmus Test for Direct Target Engagement

Biochemical assays, particularly enzymatic assays, are indispensable for determining if a compound directly interacts with its purified target protein.[6][7] For this compound derivatives, a primary and well-documented target class is the carbonic anhydrase (CA) family of metalloenzymes.[1][8] Therefore, a CA inhibition assay serves as an exemplary model.

The sulfonamide moiety is a classic zinc-binding group, a key feature for inhibiting zinc-containing metalloenzymes like carbonic anhydrases.[4][8] CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma and cancer, making them attractive therapeutic targets.[8][9] Validating the direct inhibition of a specific CA isoform provides strong evidence for on-target activity.

Detailed Experimental Protocol: Spectrophotometric Carbonic Anhydrase Inhibition Assay [9]

This protocol is designed to measure the inhibition of carbonic anhydrase activity by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA).

Materials:

  • Human Carbonic Anhydrase II (CAII), recombinant

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • This compound derivatives (test compounds)

  • Acetazolamide (positive control inhibitor)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CAII Working Solution: Dilute CAII stock to 20 units/mL in cold Assay Buffer immediately before use.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.

    • Compound Plates: Prepare a serial dilution of the this compound derivatives and Acetazolamide in DMSO. A common starting concentration is 10 mM. Then, dilute these into the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Execution:

    • Add 158 µL of Assay Buffer to each well of the 96-well plate.

    • Add 2 µL of the diluted test compounds or control inhibitor to the appropriate wells. For maximum activity control, add 2 µL of DMSO.

    • Add 20 µL of the CAII Working Solution to all wells except the blank (which receives 20 µL of Assay Buffer instead).

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately begin kinetic reading on the microplate reader at 405 nm, taking measurements every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

Enzymatic_Assay_Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Compounds) Plate_Setup Plate Setup (Buffer, Compounds, Enzyme) Reagent_Prep->Plate_Setup Dispense Pre_Incubation Pre-incubation (15 min @ RT) Plate_Setup->Pre_Incubation Allow binding Reaction_Start Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Start Synchronize start Kinetic_Read Kinetic Measurement (Absorbance @ 405 nm) Reaction_Start->Kinetic_Read Monitor progress Data_Analysis Data Analysis (Rate Calculation, % Inhibition, IC50) Kinetic_Read->Data_Analysis Generate curves

Caption: Workflow for a typical enzymatic inhibition assay.

A robustly validated biochemical assay will yield reproducible data, allowing for a clear rank-ordering of compound potency. Key validation parameters are summarized below.

ParameterDescriptionAcceptance CriteriaExample Data (this compound Derivative A)Example Data (Acetazolamide - Control)
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.[10]Reproducible within a 3-fold range across experiments.150 nM12 nM
Hill Slope The steepness of the dose-response curve.0.8 - 1.2 for a 1:1 binding interaction.1.11.0
Z'-factor A measure of assay quality and dynamic range.> 0.50.850.85
Signal-to-Background Ratio of the uninhibited control signal to the background signal.> 102525
DMSO Tolerance The highest concentration of DMSO that does not significantly affect enzyme activity.[11]< 10% inhibition at the highest DMSO concentration used.No effect at 1% DMSONo effect at 1% DMSO
Cell-Based Assays: Gauging Biological Impact and Therapeutic Potential

While biochemical assays confirm direct target engagement, they do not account for cellular processes such as membrane permeability, off-target effects, or metabolic liabilities.[12][13] Cell-based assays provide a more physiologically relevant system to assess the overall biological activity of a compound.[3]

For an enzyme inhibitor to be therapeutically useful, it must be able to reach its target within the cell and exert a desired biological effect without causing undue toxicity. A primary cell-based assay for any new chemical entity is a cytotoxicity or cell viability assay. This provides a therapeutic window by comparing the concentration at which the compound shows a desired effect (e.g., anti-proliferative) against its general toxicity.

Detailed Experimental Protocol: Resazurin-Based Cell Viability Assay

This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.

Materials:

  • Human cancer cell line (e.g., A549, relevant to a potential therapeutic indication)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well, black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Ex/Em: ~560/~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and Doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Measure the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for anti-proliferative effect) or CC50 (for cytotoxic effect).

dot

Cell_Assay_Workflow Cell_Seeding Cell Seeding (5,000 cells/well) Incubation_24h Attachment (24h incubation) Cell_Seeding->Incubation_24h Compound_Treatment Compound Treatment (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_72h Drug Exposure (72h incubation) Compound_Treatment->Incubation_72h Viability_Reagent Add Resazurin Incubation_72h->Viability_Reagent Incubation_4h Metabolic Conversion (4h incubation) Viability_Reagent->Incubation_4h Fluorescence_Read Fluorescence Reading (Ex/Em 560/590 nm) Incubation_4h->Fluorescence_Read Data_Analysis Data Analysis (% Viability, EC50) Fluorescence_Read->Data_Analysis

Caption: Workflow for a resazurin-based cell viability assay.

The validation of cell-based assays focuses on the reproducibility of the cellular response and the overall health of the cell culture system.

ParameterDescriptionAcceptance CriteriaExample Data (this compound Derivative A)Example Data (Doxorubicin - Control)
EC50 / CC50 Concentration of compound that causes a 50% reduction in cell viability.Reproducible within a 3- to 5-fold range across experiments.1.2 µM50 nM
Maximum Effect The maximum percentage of cell growth inhibition observed.Should be consistent and ideally >80% for potent compounds.95%98%
Z'-factor A measure of assay quality and dynamic range.> 0.50.780.82
Cell Doubling Time Ensures consistent cell growth and health.Consistent with historical data for the cell line.~24 hours~24 hours
Edge Effects Assesses for variability in the outer wells of the plate.No significant difference between inner and outer wells.PassPass

Data Interpretation and Decision Making: Bridging the Biochemical-Cellular Gap

The ultimate goal of this multi-assay validation approach is to build a comprehensive profile of your this compound derivatives.

dot

Decision_Tree Start Start: this compound Derivative Biochemical_Assay Biochemical Assay (e.g., CAII) Is IC50 < 1 µM? Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., A549) Is EC50 < 10 µM? Biochemical_Assay->Cell_Based_Assay Yes Inactive Inactive in Biochemical Assay (Deprioritize or Re-screen) Biochemical_Assay->Inactive No Potent_Inactive Potent in Biochemical, Inactive in Cellular Cell_Based_Assay->Potent_Inactive No Potent_Active Potent & Active (Good Candidate) Cell_Based_Assay->Potent_Active Yes Toxic Non-specific Toxicity (EC50 ≈ IC50 or very low) Cell_Based_Assay->Toxic Consider Therapeutic Index (CC50/EC50) Investigate_Perm Investigate Permeability/ Metabolism Potent_Inactive->Investigate_Perm Lead_Opt Proceed to Lead Optimization Potent_Active->Lead_Opt

Caption: Decision tree for compound progression based on assay data.

  • Potent IC50, Weak EC50: This common scenario suggests that while your compound effectively inhibits the purified enzyme, it may have poor cell permeability or is rapidly metabolized or effluxed from the cell. This directs the next steps towards medicinal chemistry efforts to improve drug-like properties.

  • Potent IC50 and EC50: This is the desired outcome, indicating that the compound can access its intracellular target and exert a biological effect at a relevant concentration.

  • Weak IC50, Potent EC50: This intriguing result suggests that the compound may be acting through an off-target mechanism or that a metabolite of the parent compound is the active species. Further investigation is warranted.

By systematically applying and comparing these validated in vitro assays, researchers can confidently identify this compound derivatives with the highest potential for success, ensuring that only the most promising candidates advance in the drug discovery pipeline.

References

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. 2024 Aug 23. Available from: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. 2021 Sep 24. Available from: [Link]

  • Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. PubMed. 2007 Mar 28. Available from: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available from: [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available from: [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Semantic Scholar. Available from: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. 2026 Jan 20. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. 2021 Aug 12. Available from: [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. 2024 Apr 9. Available from: [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. 2024 Feb 13. Available from: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. 2012 May 1. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024 Jul 2. Available from: [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers. 2017 Nov 19. Available from: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. 2017 Feb 9. Available from: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available from: [Link]

  • Assay Validation Guidelines. Ofni Systems. Available from: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available from: [Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. 2024 May 30. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available from: [Link]

  • Validation of the docking protocol. The carbonic anhydrase protein is... ResearchGate. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2025 Aug 13. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed Central. 2019 Jan 28. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). 2011 Jul 21. Available from: [Link]

  • FDA Updates Analytical Validation Guidance. BioPharm International. 2014 Feb 19. Available from: [Link]

  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. Available from: [Link]

  • Successful virtual screening for novel inhibitors of human carbonic anhydrase: strategy and experimental confirmation. Semantic Scholar. Available from: [Link]

  • Pharmacological activity of furan derivatives. AME Publications. 2024 Dec 10. Available from: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available from: [Link]

  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed. 2023 Oct 8. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. 2024 Jun 25. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. 2025 Apr 1. Available from: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. Available from: [Link]

  • (PDF) Immunoassay Troubleshooting Guide. ResearchGate. Available from: [Link]

  • Sulfonamide derivatives as multi-target agents for complex diseases. PubMed. 2019 Aug 15. Available from: [Link]

  • Troubleshooting Immunoassays. Ansh Labs. Available from: [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. 2025 Aug 8. Available from: [Link]

  • Elisa Troubleshooting -Technical Issues. Surmodics, Inc. Available from: [Link]

  • Assay Guidance Manual [Internet]. PubMed. Available from: [Link]

Sources

A Senior Scientist's Guide to Unambiguous Structure Confirmation of Furan-2-Sulfonamide Derivatives Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Furan-2-Sulfonamide Characterization

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial and diuretic properties.[1][2] The synthesis of novel derivatives is a cornerstone of many drug discovery programs.[3][4][5] However, the synthesis and modification of this scaffold can yield a variety of isomers and unexpected rearrangement products. For researchers in drug development, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) for structural confirmation is fraught with ambiguity. Overlapping signals in the aromatic region and the subtle electronic effects of substituents can make definitive assignment of the molecular framework challenging.

This guide provides an in-depth, logic-driven workflow for the unambiguous structural elucidation of this compound derivatives using a suite of two-dimensional (2D) NMR experiments. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC experiments creates a self-validating system for absolute structural confidence.

The Rationale: Why a Multi-faceted 2D NMR Approach is Essential

While 1D ¹H and ¹³C NMR provide a fundamental census of the protons and carbons in a molecule, they only describe the individual parts. They fail to explicitly map the connectivity—the very essence of molecular structure. 2D NMR spectroscopy resolves this by adding a second frequency dimension, which reveals correlations between nuclei, allowing us to piece the molecular puzzle together.[6] For the this compound core, this is critical for:

  • Unambiguously assigning the furan ring protons: The three protons on a 2-substituted furan ring have characteristic coupling constants, which are clearly resolved in a COSY spectrum.[7][8]

  • Linking protons to their corresponding carbons: An HSQC experiment provides a direct, one-bond correlation between every proton and the carbon it is attached to, bridging the gap between ¹H and ¹³C spectra.[9]

  • Assembling the complete molecular framework: The HMBC experiment is the linchpin of the process, revealing long-range (2-3 bond) correlations. It is this experiment that allows us to connect the furan ring to the sulfonyl group (C2 to the S atom) and to link any substituents on the sulfonamide nitrogen back to the core structure.

The Core 2D NMR Experiments: A Mechanistic Overview

A successful structural elucidation relies on the synergistic use of three key experiments. Each provides a unique piece of information, and together they build a complete and cross-validated picture of the molecule.

COSY (COrrelation SpectroscopY): Mapping the Proton Network

The COSY experiment is the foundational 2D technique that identifies protons that are scalar (J) coupled to each other, typically through two or three bonds.[10] Its primary function is to establish proton-proton connectivity within distinct spin systems.

  • Causality: For a this compound, the COSY spectrum will reveal a cross-peak between the proton at position 3 (H3) and the proton at position 4 (H4) of the furan ring. It will also show a weaker, four-bond coupling between H4 and H5. This immediately confirms the integrity and substitution pattern of the furan ring. Any alkyl chains attached to the sulfonamide nitrogen will also appear as a distinct network of COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling).[9][11] This is an incredibly sensitive and powerful experiment for assigning the ¹³C spectrum.

  • Causality: Once the furan protons (H3, H4, H5) are identified from the COSY, the HSQC spectrum allows for the immediate and unambiguous assignment of their attached carbons (C3, C4, C5). An "edited" HSQC can further provide information similar to a DEPT-135 experiment, distinguishing CH/CH₃ groups from CH₂ groups by their phase.[9] This provides an internal check on the carbon types present.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

The HMBC experiment is arguably the most critical for confirming the overall structure of novel derivatives. It detects long-range correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2-4).[9][11] This allows us to connect the isolated spin systems identified by COSY.

  • Causality: This is how we confirm the core this compound linkage. We expect to see a crucial correlation from the H3 proton of the furan ring to the C2 carbon (a two-bond coupling, ²JCH). We will also see correlations from H3 to C4 and C5 (two- and three-bond couplings, respectively). Crucially, if there are protons on a group attached to the sulfonamide nitrogen (e.g., an N-benzyl group), the HMBC will show correlations from those protons back to the carbons of that group, and potentially even to the sulfonyl-bearing carbon of an aromatic ring if present, confirming the entire molecular topology.

A Self-Validating Experimental Workflow

The following workflow is designed to ensure that the data from each step logically informs the next, and the final structural assignment is supported by multiple, independent correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Prep Dissolve 5-20 mg in 0.6 mL Deuterated Solvent (e.g., CDCl3, DMSO-d6) H1 1. Acquire 1D ¹H Spectrum (Reference & Initial Analysis) Prep->H1 C13 2. Acquire 1D ¹³C & DEPT (Carbon Census) H1->C13 COSY 3. Acquire 2D gCOSY (H-H Connectivity) C13->COSY HSQC 4. Acquire 2D gHSQC (C-H Direct Correlation) COSY->HSQC AssignH Assign ¹H Spin Systems (from COSY) COSY->AssignH HMBC 5. Acquire 2D gHMBC (C-H Long-Range Correlation) HSQC->HMBC AssignC Assign ¹³C Signals (from HSQC) HSQC->AssignC Assemble Assemble Fragments (from HMBC) HMBC->Assemble Confirm Cross-Validate & Confirm Structure AssignH->Confirm AssignC->Confirm Assemble->Confirm

Caption: A robust workflow for 2D NMR-based structure elucidation.

Experimental Protocol: Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the purified this compound derivative. The higher concentration is beneficial for ¹³C-based experiments like HMBC.[10]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and will not obscure the sulfonamide N-H proton, which is often observed as a broad singlet.[12]

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & 1D Spectra:

    • Lock and shim the instrument on the deuterated solvent signal.

    • Acquire a standard 1D ¹H spectrum. This provides an initial overview of the compound's purity and proton types.

    • Acquire a ¹³C spectrum, often with proton decoupling. A DEPT-135 experiment is also highly recommended at this stage to differentiate CH/CH₃ and CH₂ signals.

  • 2D Spectra Acquisition:

    • gCOSY (gradient-selected COSY): This is the standard homonuclear correlation experiment. A typical experiment can be run with 2-4 scans per increment and 256-512 increments in the indirect dimension.

    • gHSQC (gradient-selected HSQC): Set the spectral widths to cover the full ¹H and ¹³C chemical shift ranges. The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for aromatic and aliphatic carbons.

    • gHMBC (gradient-selected HMBC): This experiment is optimized for long-range couplings. The crucial parameter is the long-range coupling constant (ⁿJCH), which is typically set to 8-10 Hz to observe 2- and 3-bond correlations. Acquiring sufficient scans is vital as these correlations are weaker than direct ones.

Data Interpretation and Structural Assembly

Let's consider a hypothetical example: N-benzyl-furan-2-sulfonamide.

Caption: Key 2D NMR correlations for N-benzyl-furan-2-sulfonamide.

Interpretation Steps:

  • Identify Spin Systems (COSY): The COSY spectrum would show correlations between H3/H4 and H4/H5, defining the furan ring protons. A separate spin system for the benzyl group protons would also be visible.

  • Assign Carbons (HSQC): The HSQC would show direct correlations: H3→C3, H4→C4, H5→C5, and the benzylic CH₂ protons to their carbon. This allows for the confident assignment of all protonated carbons.

  • Connect the Pieces (HMBC): This is the final, confirmatory step.

    • A cross-peak from H3 to C2 (the sulfonamide-bearing carbon) is definitive proof of the 2-substitution pattern.

    • A cross-peak from the benzylic CH₂ protons to the ipso-carbon of the phenyl ring confirms the benzyl fragment.

    • The most crucial correlation is from the benzylic CH₂ protons across the nitrogen and sulfur atoms . While correlation to the sulfur is not possible, a very weak correlation to C2 of the furan ring might be observable, but more reliably, correlations from the N-H proton (if visible) to the benzylic carbon and potentially to C2 would solidify the connection.

Table 1: Typical NMR Data for the this compound Core (in DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations From Proton
2 -~150-155-
3 ~6.8 - 7.2~112-116C2, C4, C5
4 ~6.6 - 6.9~110-114C2, C3, C5
5 ~7.8 - 8.1~145-149C2, C3, C4
SO₂NH Variable (Broad, ~8-11)-Adjacent C on N-substituent

Note: Chemical shifts are approximate and can vary significantly based on the nature of the N-substituent and other ring substitutions.[8][12]

Comparison with Alternative Methodologies

While 2D NMR is the gold standard for solution-phase structure elucidation, it is valuable to understand its place among other common analytical techniques.[13][14]

Table 2: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Complete atomic connectivity (C, H), stereochemistry (NOESY)Unambiguous structure in solution, non-destructiveLower sensitivity, requires pure sample (~5+ mg)[14][15]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patternsExtremely high sensitivity (sub-µg), rapid analysisProvides fragments, not definitive connectivity; isomers are often indistinguishable[13][16]
X-ray Crystallography Absolute 3D structure in the solid stateUnquestionable proof of structure and stereochemistryRequires a suitable single crystal, structure may differ from solution-phase conformation

These techniques are complementary. High-Resolution Mass Spectrometry (HRMS) should always be used to confirm the elemental composition, which provides a vital constraint for NMR data interpretation. X-ray crystallography, when possible, offers the ultimate confirmation but is not always feasible.

Conclusion

For researchers and scientists in drug development, ambiguity in structural assignment is not an option. A systematic and integrated 2D NMR approach, combining COSY, HSQC, and HMBC experiments, provides an unparalleled level of confidence in the structure of novel this compound derivatives. This methodology creates a self-validating dataset where proton networks, direct carbon-hydrogen attachments, and long-range connectivities all converge to a single, unambiguous molecular structure. By understanding the causal logic behind each experiment, scientists can move beyond simple data collection to a state of true analytical certainty.

References

  • Diva-Portal.org. "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots." Available at: [Link]

  • ResearchGate. "1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds." Available at: [Link]

  • MDPI. "5-(4-Nitrophenyl)furan-2-carboxylic Acid." Available at: [Link]

  • PubMed. "Sulfonamide resistance: mechanisms and trends." Available at: [Link]

  • DTIC. "Synthesis and Characterization of Furanic Compounds." Available at: [Link]

  • Chemistry Stack Exchange. "Proton NMR splitting in 2-substituted furan." Available at: [Link]

  • ResearchGate. "1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3." Available at: [Link]

  • AZoLifeSciences. "Overcoming the Limitations of NMR." Available at: [Link]

  • MDPI. "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Available at: [Link]

  • The Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Available at: [Link]

  • PMC - NIH. "Advances in structure elucidation of small molecules using mass spectrometry." Available at: [Link]

  • ResearchGate. "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Available at: [Link]

  • YouTube. "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." Available at: [Link]

  • Springer. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Available at: [Link]

  • ResearchGate. "Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data." Available at: [Link]

  • SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC)." Available at: [Link]

  • ResearchGate. "Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy." Available at: [Link]

  • Columbia University. "HSQC and HMBC - NMR Core Facility." Available at: [Link]

  • Taylor & Francis. "Structure elucidation – Knowledge and References." Available at: [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785)." Available at: [Link]

  • Fiehn Lab. "Structure Elucidation of Small Molecules." Available at: [Link]

  • ResearchGate. "Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide." Available at: [Link]

  • Pittcon. "The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry." Available at: [Link]

  • ResearchGate. "Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)..." Available at: [Link]

  • PMC. "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Furan-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Furan-2-Sulfonamide, a heterocyclic building block with significant applications in medicinal chemistry.[1] Recognizing the potential hazards associated with furan and sulfonamide moieties, this document synthesizes best practices and regulatory principles to ensure the safe handling and disposal of this compound.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound's structure, which incorporates both a furan ring and a sulfonamide group, suggests a hazard profile that warrants a cautious and informed approach to its disposal.

  • Furan Moiety: Furan and its derivatives are recognized for several potential hazards. Furan itself is classified as a flammable liquid and is suspected of causing genetic defects and cancer.[2] A critical and often overlooked hazard is the potential for furan compounds to form explosive peroxides upon prolonged exposure to air and light.[3]

  • Sulfonamide Group: While the sulfonamide group is a common feature in many pharmaceuticals, certain sulfonamides can exhibit biological activity and may pose risks if released into the environment.[4][5][6]

  • Overall Profile: Based on these structural components, this compound should be handled as a potentially hazardous substance. Assumed risks include, but are not limited to:

    • Carcinogenicity and mutagenicity[7]

    • Skin and eye irritation[2][3][7]

    • Harmful if swallowed or inhaled[2][3]

    • Potential for peroxide formation

    • Environmental toxicity[5][6]

A thorough risk assessment should be conducted by the responsible laboratory personnel in consultation with their EHS department before handling or disposing of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate the risk of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental contact with solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A lab coat, worn fully buttoned. For larger quantities or in the event of a spill, a chemical-resistant apron is advised.Protects clothing and skin from contamination.
Respiratory Protection In the absence of adequate ventilation, or when handling fine powders, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust or vapors. Consult your institution's EHS for specific guidance on respirator selection and fit-testing.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and the use of certified disposal services.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is a critical first step to prevent unintended and potentially hazardous reactions.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's EHS department.[8] Pay special attention to avoiding contact with incompatible materials such as strong oxidizing agents.[9]

Step 2: Containerization

The selection of an appropriate waste container is crucial for safe storage and transport.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container if possible.

    • For contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads), place them in a clearly labeled, sealable polyethylene bag before depositing them into a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container material should be compatible with the solvent used. Consult a chemical compatibility chart to ensure the container's integrity.[10][11][12]

  • Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 55673-71-7[1]

    • The primary hazards (e.g., "Potential Carcinogen," "Irritant")

    • The accumulation start date

Step 3: Storage

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Designated Area: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area.

  • Secondary Containment: The waste container should be placed within a secondary containment vessel to mitigate the impact of any potential leaks or spills.

  • Away from Incompatibles: Ensure the storage area is away from heat, sources of ignition, and incompatible chemicals.

Step 4: Disposal Pathway

The final disposal of this compound waste must be handled by certified professionals.

  • Licensed Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[13][14]

  • No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[8][15] This can lead to environmental contamination and potential reactions within the sewer system.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance.[13]

Spill and Emergency Procedures

In the event of a spill, a swift and informed response is critical to ensure the safety of all laboratory personnel.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the affected area and alert your colleagues and supervisor.

  • Ventilate: If it is safe to do so, increase ventilation in the area of the spill.

  • Consult SDS (if available): If a specific SDS for this compound is available, consult it for spill cleanup procedures. In its absence, follow the general guidelines for furan-containing compounds.

  • Containment:

    • Solid Spills: Carefully sweep or vacuum the solid material, avoiding the generation of dust. Place the collected material into a sealed and labeled hazardous waste container.

    • Liquid Spills: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[16] Do not use combustible materials like paper towels.

  • Collection: Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

Furan_2_Sulfonamide_Disposal_Workflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste as Hazardous ppe->identify segregate Segregate from Other Waste Streams identify->segregate containerize Select & Label Appropriate Container segregate->containerize store Store in Designated Satellite Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs licensed_disposal Disposal by Licensed Contractor contact_ehs->licensed_disposal document Document Waste Disposal licensed_disposal->document

Sources

Navigating the Uncharted: A Precautionary Approach to Handling Furan-2-Sulfonamide and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Note to the Researcher: Diligent searches for a comprehensive Safety Data Sheet (SDS) specific to Furan-2-Sulfonamide have not yielded a definitive document. The absence of a manufacturer- or regulatory-provided SDS means that the specific toxicological, physical, and environmental hazards of this compound are not formally documented. This guide, therefore, deviates from a standard chemical safety protocol to adopt a precautionary principle framework. The information herein is based on the general hazards associated with the structural moieties of this compound (the furan ring and the sulfonamide group) and best practices for handling powdered chemicals of unknown toxicity. It is imperative that researchers treat this compound as potentially hazardous and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

The Logic of Precaution: Deconstructing the Potential Risks

In the absence of specific data for this compound, we must infer potential hazards from its constituent chemical groups: the furan ring and the sulfonamide functional group. Aryl sulfonamides, as a class, can exhibit a range of biological activities and potential hazards. Some sulfonamides are known to cause allergic reactions.[1] The furan moiety is present in compounds that can have varying toxicological profiles. Therefore, a conservative approach necessitates treating this compound with a high degree of caution.

Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is non-negotiable. The primary routes of exposure to a powdered chemical are inhalation, dermal contact, and ingestion. Your PPE selection must form a robust barrier against these risks.

Table 1: Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale for Use
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.Protects against inhalation of fine chemical dust, a primary exposure route for powdered substances.
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides a barrier against airborne particles and potential splashes during solution preparation.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Minimizes the risk of dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination is suspected.
Body Protection A disposable, polyethylene-coated polypropylene gown or a lab coat worn over long-sleeved clothing.Prevents skin contact with the chemical powder.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following procedural steps are designed to minimize exposure and containment of this compound.

Preparation and Weighing (in a Controlled Environment)
  • Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.

  • Donning PPE: Before entering the designated area, don all required PPE as outlined in Table 1.

  • Weighing: Use a balance within the containment area. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Cleaning: After weighing, carefully clean all surfaces with a damp cloth or a specialized laboratory vacuum. Do not use dry sweeping, as this can aerosolize the powder.

Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a well-ventilated area and with appropriate precautions against solvent vapors.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound should be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, and disposable gowns should be placed in a sealed, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container. The specific waste stream will depend on the solvent used. Consult your institution's EHS guidelines for proper waste segregation.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly decontaminated. This may involve rinsing with a suitable solvent (collected as hazardous waste) followed by a wash with soap and water.

In Case of Exposure: Immediate Actions

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Precautionary Workflow

The following diagram illustrates the logical flow for handling a chemical with an unknown hazard profile like this compound.

Precautionary_Workflow cluster_prep Preparation cluster_handling Handling in Containment cluster_cleanup Cleanup & Disposal Consult EHS Consult EHS Don PPE Don PPE Consult EHS->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Equipment Decontaminate Equipment Prepare Solution->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE End End Doff PPE->End Start Start Start->Consult EHS

Caption: Precautionary workflow for handling chemicals with unknown hazards.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Personal Protective Equipment. Centers for Disease Control and Prevention.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

  • WorkSafe NT. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Northern Territory Government. Retrieved from [Link]

  • American Chemical Society. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Chapter 6: Handling and Storage of Chemicals.
  • Stanford University. (n.d.). Personal Protective Equipment (PPE) for Chemical Use. Environmental Health & Safety.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet - Alkyl Aryl Sulfonate. Retrieved from [Link]

  • USP. (2009, January 13).
  • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-Sulfonamide
Reactant of Route 2
Reactant of Route 2
Furan-2-Sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.